molecular formula C15H21N5O6 B12390569 N2-Isobutyryl-2'-O-methylguanosine

N2-Isobutyryl-2'-O-methylguanosine

货号: B12390569
分子量: 367.36 g/mol
InChI 键: RPULCYXEYODQOG-DHRRVFGLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N2-Isobutyryl-2'-O-methylguanosine is a useful research compound. Its molecular formula is C15H21N5O6 and its molecular weight is 367.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C15H21N5O6

分子量

367.36 g/mol

IUPAC 名称

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9?,10+,14-/m1/s1

InChI 键

RPULCYXEYODQOG-DHRRVFGLSA-N

手性 SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)OC

规范 SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to N2-Isobutyryl-2'-O-methylguanosine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Isobutyryl-2'-O-methylguanosine is a modified nucleoside that has become an indispensable tool in the advancement of nucleic acid chemistry and drug development. Its unique structural modifications, featuring an isobutyryl group at the N2 position and a methyl group at the 2'-O position of the ribose sugar, confer enhanced stability, bioavailability, and resistance to enzymatic degradation compared to its unmodified counterpart, guanosine. These favorable characteristics have established it as a critical building block in the synthesis of modified oligonucleotides for a range of therapeutic and diagnostic applications, including RNA-based therapeutics, antiviral drug design, and tools for studying RNA-protein interactions and gene expression. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid.[1][2] Its chemical structure combines the purine (B94841) base guanine (B1146940) with a methylated ribose sugar, further modified with an isobutyryl protecting group. This strategic combination of modifications is key to its utility in oligonucleotide synthesis.

General and Physicochemical Properties

A summary of the key identifying and physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueReference(s)
CAS Number 63264-29-9[1][3]
Molecular Formula C₁₅H₂₁N₅O₆[1][2]
Molecular Weight 367.36 g/mol [1][3]
Appearance White to off-white free flowing powder[1]
Purity ≥ 98% (HPLC)[1]
Density (Predicted) 1.68 ± 0.1 g/cm³[2]
Refractive Index (Predicted) 1.719[2]
Solubility Soluble in Acetonitrile and DMSO[4][5]
LogP (Predicted) -0.94730[2]
SMILES CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3--INVALID-LINK--CO)O">C@@HOC[3]
InChI Key OXTYJSXVUGJSGM-HTVVRFAVSA-N[4]
Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound at ≤ -20°C for long-term stability, with some suppliers suggesting storage at 2-8°C for shorter periods.[1][3] Under appropriate conditions, it is stable for at least four years.[4] For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[5]

Experimental Protocols

The synthesis of this compound and its subsequent incorporation into oligonucleotides involves a series of chemical reactions requiring careful control of conditions and purification steps. The following sections outline a general methodology based on established protocols.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various routes.[6][7] A common strategy involves the protection of the sugar hydroxyls, followed by acylation of the exocyclic amine, methylation of the 2'-hydroxyl, and subsequent deprotection.

A generalized synthetic workflow is as follows:

  • Transient Protection of Hydroxyl Groups: 2'-O-methylguanosine is co-evaporated with anhydrous pyridine. The residue is then dissolved in anhydrous pyridine, and trimethylsilyl (B98337) chloride (TMS-Cl) is added to protect the hydroxyl groups. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).[8]

  • Acylation: The reaction mixture is cooled, and isobutyric anhydride (B1165640) is added to acylate the N2 position of the guanine base.[8]

  • Deprotection of Silyl (B83357) Groups: The reaction is quenched with water, followed by the addition of an ammonia (B1221849) solution to remove the silyl protecting groups.[8]

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield this compound.[8]

An alternative approach involves the use of diazomethane (B1218177) for the 2'-O-methylation of a suitably protected N2-isobutyrylguanosine derivative.[9]

Incorporation into Oligonucleotides via Phosphoramidite (B1245037) Chemistry

This compound is a precursor for the synthesis of the corresponding phosphoramidite, which is the reactive monomer used in automated solid-phase oligonucleotide synthesis.[8]

  • 5'-O-DMT Protection: The purified this compound is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added to protect the 5'-hydroxyl group.[8]

  • Phosphitylation: The 3'-hydroxyl group of the DMT-protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite building block.[8]

  • Automated Oligonucleotide Synthesis: The resulting phosphoramidite is used in an automated DNA/RNA synthesizer. The synthesis cycle involves detritylation, coupling, capping, and oxidation, with high coupling efficiencies being crucial for the synthesis of long oligonucleotides.[8]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable component in various research and therapeutic applications.

RNA-Based Therapeutics

A primary application of this modified nucleoside is in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs).[8] The 2'-O-methyl modification enhances the binding affinity to complementary RNA strands and provides significant resistance to nuclease degradation, thereby increasing the in vivo stability and therapeutic efficacy of these molecules.[1][10]

Antiviral and Anticancer Research

This compound is utilized in the design of antiviral drugs that target RNA viruses.[1][3] As a purine nucleoside analog, it can interfere with viral replication processes.[5] Purine nucleoside analogs, in general, exhibit broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[5]

Biochemical and Structural Biology Studies

This modified nucleoside serves as a crucial tool for studying RNA structure, function, and interactions with proteins.[1][2] Its incorporation into RNA probes allows for the investigation of cellular processes such as pre-mRNA splicing.[9] The stability it confers makes it ideal for biophysical studies that require robust RNA molecules.

Visualizing the Role in Therapeutic Development

The following diagram illustrates the central role of this compound in the workflow for developing RNA-based therapeutics.

Workflow Workflow for RNA Therapeutic Development cluster_synthesis Monomer Synthesis cluster_oligo Oligonucleotide Production cluster_application Therapeutic Application Guanosine Guanosine Protected_G This compound Guanosine->Protected_G Chemical Modification Phosphoramidite Phosphoramidite Synthesis Protected_G->Phosphoramidite Solid_Support Solid-Phase Synthesis Phosphoramidite->Solid_Support Crude_Oligo Crude Oligonucleotide Solid_Support->Crude_Oligo Purified_Oligo Purified Therapeutic Oligonucleotide Crude_Oligo->Purified_Oligo Purification (e.g., HPLC) Drug_Formulation Drug Formulation Purified_Oligo->Drug_Formulation Clinical_Trials Pre-clinical & Clinical Trials Drug_Formulation->Clinical_Trials Therapy Approved RNA Therapy Clinical_Trials->Therapy

Caption: Role of this compound in RNA therapeutic development.

Conclusion

This compound is a cornerstone of modern nucleic acid chemistry, enabling the development of robust and effective RNA-based therapeutics and research tools. Its enhanced stability against enzymatic degradation and favorable binding properties have made it an essential building block for scientists working at the forefront of drug discovery and molecular biology. As research into RNA's role in health and disease continues to expand, the importance of modified nucleosides like this compound is set to grow, paving the way for novel therapeutic interventions.

References

mechanism of 2'-O-methylation in guanosine nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of 2'-O-Methylation in Guanosine (B1672433) Nucleosides

Abstract

This technical guide offers a comprehensive examination of the molecular mechanisms underpinning 2'-O-methylation of guanosine nucleosides, a ubiquitous and critical post-transcriptional RNA modification. It details the enzymatic families responsible for this modification, their catalytic strategies, and the profound functional consequences for RNA biology, including impacts on RNA stability, structure, and the innate immune response. This document provides researchers, scientists, and drug development professionals with a detailed overview of experimental methodologies for studying 2'-O-methylation and presents key quantitative data in a structured format.

Introduction to Guanosine 2'-O-Methylation

Methylation of the 2'-hydroxyl group of the ribose sugar (2'-O-methylation) is an abundant post-transcriptional modification found in a wide variety of coding and non-coding RNAs across all domains of life.[1] When this modification occurs on a guanosine residue, it is termed 2'-O-methylguanosine (Gm). This seemingly subtle addition of a methyl group imparts significant chemical and structural properties to the RNA molecule.[2] It is highly prevalent in stable non-coding RNAs like ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA), where it is essential for their biogenesis, metabolism, and function.[1][2] In higher eukaryotes, 2'-O-methylation is also a hallmark of the 5' cap structure of messenger RNA (mRNA), playing a crucial role in mRNA stability, translation efficiency, and distinguishing "self" RNA from foreign RNA to prevent an innate immune response.[3][4]

The Enzymatic Machinery of 2'-O-Methylation

The transfer of a methyl group to the 2'-hydroxyl of a guanosine ribose is catalyzed by a class of enzymes known as RNA 2'-O-methyltransferases (MTases). These enzymes utilize S-adenosyl-L-methionine (SAM or AdoMet) as the universal methyl donor for the reaction.[5][6][7]

Classification of 2'-O-Methyltransferases

Guanosine 2'-O-methylation is performed by two main classes of enzymes:

  • Guide RNA-Dependent MTases: In eukaryotes and archaea, the majority of internal 2'-O-methylations on rRNA and snRNA are installed by a ribonucleoprotein (RNP) complex. This complex consists of a core enzyme, Fibrillarin (FBL) , which is guided to specific nucleotides by a Box C/D small nucleolar RNA (snoRNA) . The snoRNA contains a sequence antisense to the target RNA, forming an RNA duplex that positions the target nucleotide precisely in the Fibrillarin active site for methylation.[8][9][10]

  • Standalone MTases: These enzymes do not require a guide RNA and recognize their RNA substrates directly based on sequence and structural features. Prominent human examples include:

    • CMTR1 (Cap-specific mRNA Methyltransferase 1): Catalyzes the 2'-O-methylation of the first transcribed nucleotide of an mRNA molecule, forming the "cap1" structure.[3][11][12]

    • CMTR2 (Cap-specific mRNA Methyltransferase 2): Responsible for methylating the second transcribed nucleotide, creating the "cap2" structure.[11][12]

    • FTSJ3: A nucleolar protein involved in rRNA processing that has also been implicated in the 2'-O-methylation of viral RNA, such as that of HIV-1, as a mechanism for immune evasion.[3]

Key Human 2'-O-Methyltransferases for Guanosine
EnzymePrimary Target(s)Cellular LocationKey Function(s)
Fibrillarin (FBL) rRNA, snRNANucleolusRibosome biogenesis, pre-mRNA splicing.[8][10][13]
CMTR1 mRNA 5' cap (first nucleotide)NucleusmRNA stability, translation, innate immune evasion.[3][12][14]
CMTR2 mRNA 5' cap (second nucleotide)NucleusmRNA stability and translation.[12][15]
FTSJ3 rRNA, viral RNANucleolusRibosome processing, viral immune evasion.[3]

The Catalytic Mechanism

The chemical reaction for 2'-O-methylation proceeds via a direct SN2 (bimolecular nucleophilic substitution) mechanism. The 2'-hydroxyl oxygen of the guanosine ribose acts as the nucleophile, attacking the electrophilic methyl group of the SAM cofactor.[16]

The catalytic cycle can be summarized in the following steps:

  • Substrate Binding: The methyltransferase enzyme binds both the target RNA and the SAM cofactor in its active site.

  • Positioning and Catalysis: The enzyme precisely orients the 2'-hydroxyl group of the target guanosine for an in-line attack on the methyl group of SAM. In many MTases, a conserved catalytic triad (B1167595) (often K-D-K) helps to position the substrates and stabilize the transition state.[15] Evidence suggests that rather than deprotonating the hydroxyl group, the enzyme acts by steering the hydroxyl oxygen orbital toward the methyl group, lowering the activation energy of the reaction.[16]

  • Methyl Transfer: The nucleophilic attack occurs, forming a new covalent bond between the methyl group and the 2'-oxygen.

  • Product Release: The enzyme releases the methylated RNA and the byproduct, S-adenosyl-L-homocysteine (SAH).[5]

G cluster_enzyme Methyltransferase Active Site cluster_products Products MTase 2'-O-MTase SAM SAM (Methyl Donor) MTase->SAM Binds RNA_G RNA Substrate (Guanosine 2'-OH) MTase->RNA_G Binds RNA_Gm 2'-O-methylated RNA (Gm) MTase->RNA_Gm Releases SAH SAH (Byproduct) MTase->SAH Releases intermediate SAM->intermediate RNA_G->intermediate intermediate->RNA_Gm SN2 Methyl Transfer intermediate->SAH SN2 Methyl Transfer

Caption: The catalytic cycle of guanosine 2'-O-methylation.

Functional Significance of Guanosine 2'-O-Methylation

The addition of a methyl group to the 2'-position of guanosine has several profound biological effects:

  • Enhanced RNA Stability: The 2'-O-methyl group sterically hinders the phosphodiester backbone, protecting the RNA from cleavage by many endo- and exonucleases, thereby increasing the RNA's half-life.[17][18]

  • Structural Stabilization: 2'-O-methylation locks the ribose sugar in a C3'-endo conformation, which is the preferred pucker for A-form RNA helices. This modification stabilizes RNA secondary structures and can influence tertiary folding.[1]

  • Modulation of Innate Immunity: This is a critical function, particularly for mRNA and viral RNA. The innate immune system employs pattern recognition receptors, such as RIG-I and MDA5, to detect foreign RNA. These sensors can recognize RNA lacking 2'-O-methylation at the 5' cap as "non-self," triggering an antiviral interferon response.[3][19] By methylating their mRNA caps, host cells and many viruses effectively mask their RNA from this surveillance system.[18][19]

  • Control of Molecular Interactions: In specific contexts, such as tRNA, the 2'-O-methylation status of a single guanosine (Gm18) can act as a molecular switch, converting the tRNA from a Toll-like receptor 7 (TLR7) agonist to an antagonist, thereby controlling immune activation.[20][21]

G cluster_consequences Functional Consequences cluster_mechanisms Underlying Mechanisms Methylation Guanosine 2'-O-Methylation (Gm) Stability Increased RNA Stability Methylation->Stability Structure Structural Stabilization (A-form helix) Methylation->Structure Immunity Innate Immune Evasion Methylation->Immunity Nuclease Protection from Nuclease Degradation Stability->Nuclease Conformation Favors C3'-endo Ribose Pucker Structure->Conformation Sensor Blocks Recognition by RIG-I / MDA5 Sensors Immunity->Sensor

Caption: Major functional consequences of guanosine 2'-O-methylation.

Experimental Protocols

In Vitro Methyltransferase Activity Assay

This assay quantifies the catalytic activity of a purified 2'-O-MTase.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the purified MTase enzyme, a defined RNA substrate (e.g., a synthetic oligonucleotide containing a target guanosine), and the methyl donor S-adenosyl-L-methionine, radiolabeled on the methyl group ([³H]-SAM). The reaction is performed in an optimized buffer.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for a specific time course.

  • Reaction Quenching: Stop the reaction, typically by adding EDTA or by heat inactivation.

  • Separation: Separate the [³H]-methylated RNA product from the unreacted [³H]-SAM. A common method is to spot the reaction onto DEAE-cellulose filter paper, which binds the negatively charged RNA, and wash away the unbound SAM.

  • Quantification: Measure the radioactivity incorporated into the RNA using a scintillation counter. This allows for the calculation of reaction velocity and kinetic parameters like Km and kcat.[22]

G start Start mix Combine Purified MTase, RNA Substrate, & [3H]-SAM start->mix incubate Incubate at 37°C mix->incubate quench Quench Reaction incubate->quench spot Spot onto DEAE Filter quench->spot wash Wash to Remove Unreacted [3H]-SAM spot->wash quantify Quantify Radioactivity via Scintillation Counting wash->quantify end Calculate Kinetic Parameters quantify->end

References

N2-Isobutyryl-2'-O-methylguanosine: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Purine (B94841) Nucleoside Analog in Therapeutic Research

N2-Isobutyryl-2'-O-methylguanosine is a modified purine nucleoside analog that has garnered significant interest within the scientific community, particularly in the fields of drug development and molecular biology. Its unique chemical structure, featuring an isobutyryl group at the N2 position of guanine (B1146940) and a methyl group at the 2'-O position of the ribose sugar, confers advantageous properties for its use as a building block in the synthesis of therapeutic oligonucleotides and as a potential standalone therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and the experimental protocols relevant to its study.

Core Chemical and Physical Properties

This compound is a white to off-white powder with the molecular formula C15H21N5O6 and a molecular weight of 367.36 g/mol . The structural modifications, namely the N2-isobutyryl and 2'-O-methyl groups, enhance its stability and bioavailability compared to unmodified guanosine (B1672433).[1] The 2'-O-methyl modification, in particular, provides resistance against enzymatic degradation by nucleases, a crucial feature for in vivo applications of nucleic acid-based therapeutics.[2]

PropertyValue
CAS Number 63264-29-9
Molecular Formula C15H21N5O6
Molecular Weight 367.36 g/mol
Appearance White to off-white powder
Purity ≥98% (HPLC)
Storage Conditions ≤ -20°C

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that involves the protection of the hydroxyl groups on the ribose sugar, followed by the isobutyrylation of the guanine base and methylation of the 2'-hydroxyl group. While several synthetic routes have been developed, a common approach involves the use of protecting groups to ensure regioselectivity during the modification steps.

A key intermediate in the synthesis of modified oligonucleotides is the phosphoramidite (B1245037) derivative of this compound, specifically 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(N,N-diisopropyl)phosphoramidite. This allows for the efficient incorporation of the modified guanosine unit into a growing oligonucleotide chain during solid-phase synthesis.

Applications in Research and Drug Development

The primary application of this compound lies in its role as a monomer for the synthesis of modified oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs).[1] The incorporation of this modified nucleoside enhances the therapeutic potential of these molecules by:

  • Increasing Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from cleavage by cellular nucleases, thereby prolonging the half-life of the oligonucleotide in the body.[2]

  • Enhancing Binding Affinity: The modification can increase the binding affinity of the oligonucleotide to its target RNA sequence.

  • Reducing Immunogenicity: Modifications to the ribose sugar can help to reduce the innate immune response that can be triggered by unmodified RNA molecules.

Beyond its use in oligonucleotide synthesis, this compound is also investigated for its own potential therapeutic properties. As a purine nucleoside analog, it is suggested to possess antiviral and anticancer activities.[3] The proposed mechanisms for its anticancer effects are typical of this class of compounds, including the inhibition of DNA synthesis and the induction of apoptosis.[1][4] However, specific quantitative data on the cytotoxic and antiviral efficacy of this compound are not extensively reported in publicly available literature.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and application of this compound. Below are outlines for key experimental procedures.

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-phosphoramidite

This protocol outlines the key steps in the synthesis of the phosphoramidite derivative required for oligonucleotide synthesis.

Workflow for Phosphoramidite Synthesis

SynthesisWorkflow cluster_synthesis Synthesis of this compound cluster_phosphoramidite Phosphoramidite Synthesis Guanosine Guanosine Protection Protection of 5' and 3' Hydroxyls Guanosine->Protection Isobutyrylation N2-Isobutyrylation Protection->Isobutyrylation Methylation 2'-O-Methylation Isobutyrylation->Methylation Deprotection Selective Deprotection Methylation->Deprotection Product1 This compound Deprotection->Product1 DMT_Protection 5'-O-DMT Protection Product1->DMT_Protection Phosphitylation 3'-O-Phosphitylation DMT_Protection->Phosphitylation Product2 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-phosphoramidite Phosphitylation->Product2

Caption: A simplified workflow for the synthesis of the phosphoramidite of this compound.

Materials:

  • This compound

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve this compound in anhydrous pyridine.

    • Add DMT-Cl in portions and stir the reaction at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with methanol (B129727) and concentrate the mixture.

    • Purify the product by silica (B1680970) gel chromatography to obtain 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.

  • 3'-O-Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM.

    • Add DIPEA to the solution.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction and purify the crude product by flash chromatography to yield the final phosphoramidite.[1][2]

Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.

MTT Assay Workflow

MTT_Assay A Seed cells in 96-well plate B Treat cells with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 value G->H

Caption: A standard workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5][6][7][8]

Signaling Pathways

As a purine nucleoside analog, this compound is anticipated to exert its biological effects by interfering with nucleic acid metabolism. The general proposed mechanism for anticancer activity involves the inhibition of DNA synthesis and the induction of apoptosis.[1][4]

Proposed Anticancer Mechanism

Apoptosis_Pathway Compound This compound DNA_Synthesis Inhibition of DNA Synthesis Compound->DNA_Synthesis Apoptosis Induction of Apoptosis Compound->Apoptosis Cell_Death Cancer Cell Death DNA_Synthesis->Cell_Death Apoptosis->Cell_Death

Caption: A logical diagram illustrating the proposed anticancer mechanism of action for this compound.

The incorporation of the analog into growing DNA chains can lead to chain termination or the creation of unstable DNA, ultimately triggering cell cycle arrest and apoptosis. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases and subsequent cell death. While this is the generally accepted paradigm for purine analogs, the specific signaling pathways directly modulated by this compound require further elucidation through dedicated research.

Conclusion

This compound is a valuable molecule for the development of nucleic acid-based therapeutics due to the enhanced stability and favorable biological properties it imparts to oligonucleotides. Furthermore, its potential as a standalone anticancer and antiviral agent warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising purine nucleoside analog. Future studies should focus on obtaining specific quantitative data on its biological activities and delineating its precise mechanisms of action to accelerate its translation into clinical applications.

References

The Discovery and Development of Modified Guanosine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles underlying the discovery and development of modified guanosine (B1672433) analogs, a cornerstone of antiviral therapy. We will delve into the seminal discoveries, key chemical modifications, mechanisms of action, and the experimental protocols used to characterize these potent therapeutic agents.

Introduction: The Dawn of Antiviral Chemotherapy

The journey of modified guanosine analogs began with the groundbreaking discovery of Acyclovir (B1169) in the 1970s by Gertrude B. Elion and her team. This marked a paradigm shift in antiviral drug development, moving from broad-spectrum, often toxic compounds to highly selective agents that target viral-specific enzymes. The core concept revolves around creating molecules that mimic the natural nucleoside guanosine, the building block of DNA and RNA. These "analogs," once incorporated into the viral replication machinery, act as chain terminators, effectively halting the proliferation of the virus.

Key milestones in the development of these antivirals include the elucidation of their mechanism of action, which relies on selective phosphorylation by viral kinases, and the subsequent development of prodrugs to enhance oral bioavailability. These advancements have led to a portfolio of highly successful drugs for treating infections caused by herpesviruses, hepatitis B virus, and RNA viruses like SARS-CoV-2.

Key Modified Guanosine Analogs: A Comparative Overview

Several modified guanosine analogs have been successfully developed and are in widespread clinical use. The following sections provide a detailed overview of some of the most significant examples.

Acyclovir

Acyclovir is a synthetic acyclic purine (B94841) nucleoside analog that is a cornerstone in the management of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1] Its discovery was a landmark in medicinal chemistry, demonstrating the potential for highly selective antiviral therapy.[1]

Mechanism of Action: Acyclovir's selectivity stems from its initial phosphorylation by viral thymidine (B127349) kinase (TK), an enzyme not significantly active in uninfected host cells.[1][2] Once converted to acyclovir monophosphate, cellular kinases catalyze its conversion to the active acyclovir triphosphate.[2] This triphosphate form competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1] Upon incorporation, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for further DNA elongation.[1]

Ganciclovir (B1264) and Valganciclovir

Ganciclovir is another acyclic guanosine analog with potent activity against cytomegalovirus (CMV), a member of the herpesvirus family.[3] Valganciclovir is the L-valyl ester prodrug of ganciclovir, designed to improve its oral bioavailability.[4]

Mechanism of Action: Ganciclovir's activation in CMV-infected cells is initiated by the viral phosphotransferase UL97.[5] Similar to acyclovir, host cell kinases then convert ganciclovir monophosphate to the active triphosphate form.[5] Ganciclovir triphosphate is a competitive inhibitor of viral DNA polymerase and, when incorporated into the viral DNA, leads to the cessation of DNA chain elongation.[6]

Entecavir

Entecavir is a carbocyclic guanosine nucleoside analog with potent and selective activity against the hepatitis B virus (HBV).[7][8] It is a first-line treatment for chronic HBV infection.

Mechanism of Action: Entecavir is intracellularly phosphorylated to its active triphosphate form.[7] Entecavir triphosphate then competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into the viral DNA by the HBV reverse transcriptase/DNA polymerase.[7][9] Its incorporation into the nascent DNA strand inhibits all three functions of the viral polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[9]

Remdesivir (B604916)

Remdesivir is a nucleotide prodrug, specifically an adenosine (B11128) analog, that has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[10] While technically an adenosine analog, its development and mechanism share many principles with guanosine analogs.

Mechanism of Action: As a prodrug, remdesivir is metabolized within the host cell to its active triphosphate form, remdesivir triphosphate (RDV-TP).[10] RDV-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), competing with adenosine triphosphate (ATP).[11] Upon incorporation into the nascent viral RNA chain, it leads to delayed chain termination, thereby inhibiting viral replication.[10][12]

Quantitative Data Presentation

The following tables summarize key quantitative data for the discussed modified guanosine analogs, allowing for a direct comparison of their antiviral activity, cytotoxicity, and pharmacokinetic properties.

Table 1: In Vitro Antiviral Activity (IC50) and Cytotoxicity (CC50)

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
AcyclovirHSV-1Vero0.85>600>705
AcyclovirHSV-2Vero0.86>600>697
GanciclovirHSV-1Vero0.40 - 1.5992.9158 - 232
GanciclovirCMV (AD169)HFF~2.5>200>80
EntecavirHBVHepG20.0053>100>18,867
RemdesivirSARS-CoV-2Vero E60.22 - 0.77>10>13 - 45

Note: IC50 and CC50 values can vary depending on the viral strain, cell line, and experimental conditions.

Table 2: Comparative Pharmacokinetic Parameters

DrugProdrug OfOral Bioavailability (%)Cmax (ng/mL)AUC (ng·h/mL)Elimination Half-life (t½) (h)
Acyclovir-15 - 30400 - 7001100 - 20002.5 - 3.5
Ganciclovir-<101110 (IV)22100 (IV)3.0 - 7.3
ValganciclovirGanciclovir~605600 (as GCV)25200 (as GCV)~4 (as GCV)
Entecavir-~1004.214.7~128 - 149
Remdesivir-N/A (IV only)22301440~1

Note: Pharmacokinetic parameters can vary based on dosage, patient population, and formulation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the discovery and development of modified guanosine analogs.

Plaque Reduction Assay (PRA) for Antiviral Activity

This assay is the gold standard for determining the in vitro susceptibility of cytopathic viruses to antiviral agents.

Materials:

  • Susceptible host cell line (e.g., Vero cells for HSV)

  • Virus stock of known titer

  • Test compound (modified guanosine analog)

  • Cell culture medium (e.g., DMEM) with supplements

  • Overlay medium (e.g., medium with 1% methylcellulose)

  • Fixative (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed the host cells into multi-well plates to form a confluent monolayer.

  • Virus Inoculation: Infect the cell monolayer with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Drug Treatment: After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and add the overlay medium containing serial dilutions of the test compound. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for HSV).

  • Fixation and Staining: Fix the cells with formalin and then stain with crystal violet. The stain will color the living cells, leaving the viral plaques as clear zones.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. This is typically calculated using dose-response curve analysis.[13]

Viral DNA/RNA Polymerase Inhibition Assay

This assay directly measures the ability of the activated form of the guanosine analog to inhibit the viral polymerase.

Materials:

  • Purified recombinant viral DNA or RNA polymerase

  • Template-primer DNA or RNA substrate

  • Radiolabeled deoxynucleoside triphosphate (dNTP) or nucleoside triphosphate (NTP) (e.g., [α-³²P]dGTP or [α-³²P]GTP)

  • Unlabeled dNTPs or NTPs

  • Active triphosphate form of the test compound

  • Reaction buffer

  • TCA (trichloroacetic acid) solution

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, viral polymerase, template-primer, and a mix of dNTPs/NTPs including the radiolabeled one.

  • Inhibitor Addition: Add serial dilutions of the active triphosphate form of the test compound to the reaction mixtures.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at the optimal temperature for the polymerase (e.g., 37°C).

  • Reaction Termination: Stop the reaction by adding cold TCA solution. This will precipitate the newly synthesized, radiolabeled DNA/RNA.

  • Filtration and Washing: Collect the precipitated DNA/RNA on glass fiber filters and wash extensively to remove unincorporated radiolabeled nucleotides.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • IC50 Calculation: The IC50 is the concentration of the inhibitor that reduces the polymerase activity by 50% compared to the control without the inhibitor.

Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

Materials:

  • Host cell line used for antiviral assays

  • Test compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate.

  • Compound Treatment: After the cells have attached, add serial dilutions of the test compound to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 2-3 days).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.[14]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a generalized experimental workflow for the discovery and development of modified guanosine analogs.

Antiviral_Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification (e.g., Viral Polymerase) HTS High-Throughput Screening (Compound Libraries) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Improve Potency & PK) Lead_Gen->Lead_Opt In_Vitro In Vitro Efficacy (IC50, Antiviral Spectrum) Lead_Opt->In_Vitro Cytotoxicity In Vitro Toxicity (CC50, Selectivity Index) In_Vitro->Cytotoxicity ADME_Tox In Vivo ADME/Tox (Animal Models) Cytotoxicity->ADME_Tox Efficacy_Models In Vivo Efficacy (Animal Infection Models) ADME_Tox->Efficacy_Models IND IND Submission Efficacy_Models->IND Phase_I Phase I (Safety & PK in Humans) IND->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Safety) Phase_II->Phase_III NDA NDA Submission Phase_III->NDA

Caption: Generalized workflow for antiviral drug discovery and development.

Acyclovir_Activation_Pathway Acyclovir Acyclovir (Prodrug) ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Phosphorylation ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Phosphorylation ACV_TP Acyclovir Triphosphate (Active Drug) ACV_DP->ACV_TP Phosphorylation Viral_Polymerase Viral DNA Polymerase ACV_TP->Viral_Polymerase Inhibition Viral_TK Viral Thymidine Kinase (HSV/VZV) Viral_TK->Acyclovir Cellular_Kinases Host Cellular Kinases Cellular_Kinases->ACV_MP Cellular_Kinases->ACV_DP Chain_Termination DNA Chain Termination Viral_Polymerase->Chain_Termination Incorporation

Caption: Activation pathway of Acyclovir.

Ganciclovir_Activation_Pathway Ganciclovir Ganciclovir (Prodrug) GCV_MP Ganciclovir Monophosphate Ganciclovir->GCV_MP Phosphorylation GCV_DP Ganciclovir Diphosphate GCV_MP->GCV_DP Phosphorylation GCV_TP Ganciclovir Triphosphate (Active Drug) GCV_DP->GCV_TP Phosphorylation Viral_Polymerase Viral DNA Polymerase GCV_TP->Viral_Polymerase Inhibition Viral_UL97 Viral Phosphotransferase (CMV UL97) Viral_UL97->Ganciclovir Cellular_Kinases Host Cellular Kinases Cellular_Kinases->GCV_MP Cellular_Kinases->GCV_DP Chain_Termination DNA Chain Termination Viral_Polymerase->Chain_Termination Incorporation

Caption: Activation pathway of Ganciclovir.

Entecavir_Activation_Pathway Entecavir Entecavir (Prodrug) ETV_MP Entecavir Monophosphate Entecavir->ETV_MP Phosphorylation ETV_DP Entecavir Diphosphate ETV_MP->ETV_DP Phosphorylation ETV_TP Entecavir Triphosphate (Active Drug) ETV_DP->ETV_TP Phosphorylation HBV_Polymerase HBV Reverse Transcriptase/ DNA Polymerase ETV_TP->HBV_Polymerase Competitive Inhibition Cellular_Kinases Host Cellular Kinases Cellular_Kinases->Entecavir Cellular_Kinases->ETV_MP Cellular_Kinases->ETV_DP Replication_Inhibition Inhibition of Priming, Reverse Transcription, and DNA Synthesis HBV_Polymerase->Replication_Inhibition Incorporation

Caption: Activation pathway of Entecavir.

References

Navigating the Properties of N2-Isobutyryl-2'-O-methylguanosine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N2-Isobutyryl-2'-O-methylguanosine, a modified purine (B94841) nucleoside analog, is a critical component in the synthesis of therapeutic oligonucleotides and mRNA-based therapeutics. Its structural modifications—the N2-isobutyryl group protecting the exocyclic amine of guanine (B1146940) and the 2'-O-methyl group on the ribose sugar—are introduced to enhance specific properties of the resulting RNA molecules. This technical guide provides an in-depth analysis of the solubility and stability of this key building block, presenting available quantitative data, detailed experimental protocols, and logical workflows to aid in its effective handling and application in research and development.

Core Properties of this compound

PropertyValueReference
Molecular Formula C15H21N5O6[1][2]
Molecular Weight 367.36 g/mol [1][2][3]
Appearance White to off-white solid/powder[2][3]
CAS Number 63264-29-9[1][2][3]

Solubility Profile

The solubility of this compound is a critical parameter for its use in enzymatic reactions and as a therapeutic agent. The isobutyryl and methyl groups increase its hydrophobicity compared to unmodified guanosine.

Quantitative Solubility Data

Quantitative solubility data for this compound is available in dimethyl sulfoxide (B87167) (DMSO) and various formulation mixtures. For comparison, data for the related, more hydrophilic compound 2'-O-Methylguanosine is also provided.

Table 1: Quantitative Solubility of this compound

Solvent/VehicleSolubilityConditions
Dimethyl Sulfoxide (DMSO)100 mg/mL (272.21 mM)Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.81 mM)Clear solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.81 mM)Clear solution.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.81 mM)Clear solution.[3]

Table 2: Quantitative Solubility of 2'-O-Methylguanosine (for comparison)

Solvent/VehicleSolubilityConditions
Dimethyl Sulfoxide (DMSO)100 mg/mL (336.39 mM)Ultrasonic assistance may be needed.[4]
Water (H2O)2 mg/mL (6.73 mM)Ultrasonic assistance, warming, and heating to 60°C may be required.[4]
Experimental Protocol: Determining Aqueous Solubility of Modified Nucleosides

This protocol outlines a general method for determining the kinetic aqueous solubility of modified nucleosides like this compound, adapted from standard laboratory procedures.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Thermomixer or equivalent

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other appropriate mobile phase modifier)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • Serial Dilution: Serially dilute the stock solution with DMSO to create a range of concentrations for a standard curve.

  • Solubility Assay: a. Add a small, precise volume of the DMSO stock solution to a pre-determined volume of PBS in a microcentrifuge tube (e.g., 5 µL of stock into 495 µL of PBS to achieve a 1% DMSO concentration). b. Repeat for a range of final concentrations. c. Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with agitation for a set period (e.g., 2 hours) to allow for equilibration.

  • Sample Preparation for HPLC: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes to pellet any undissolved compound. b. Carefully collect the supernatant without disturbing the pellet. c. Dilute the supernatant with mobile phase to a concentration within the linear range of the HPLC standard curve.

  • HPLC Analysis: a. Inject the prepared samples and the standard curve dilutions onto the HPLC system. b. Use a suitable gradient of acetonitrile in water (with formic acid, e.g., 0.1%) to elute the compound. c. Monitor the absorbance at a wavelength appropriate for the compound (e.g., ~260 nm).

  • Data Analysis: a. Generate a standard curve by plotting the peak area against the concentration of the standards. b. Use the standard curve to determine the concentration of this compound in the supernatant of the test samples. c. The highest concentration at which the compound remains in solution is determined to be its kinetic solubility under the tested conditions.

G Workflow for Determining Aqueous Solubility cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis prep_stock Prepare high-concentration stock in DMSO (e.g., 100 mg/mL) prep_standards Create standard curve dilutions in DMSO prep_stock->prep_standards add_to_buffer Add stock solution to aqueous buffer (e.g., PBS) prep_stock->add_to_buffer hplc Analyze by HPLC-UV prep_standards->hplc incubate Incubate with agitation (e.g., 2h at 25°C) add_to_buffer->incubate centrifuge Centrifuge to pellet undissolved compound incubate->centrifuge supernatant Collect and dilute supernatant centrifuge->supernatant supernatant->hplc quantify Quantify using standard curve hplc->quantify result result quantify->result Determine Solubility

Workflow for Determining Aqueous Solubility

Stability Profile

The stability of this compound is a key factor in its storage, handling, and in vivo performance. The 2'-O-methyl group, in particular, confers significant resistance to enzymatic degradation by nucleases, a desirable trait for therapeutic oligonucleotides.[2]

Storage and Long-Term Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 3: Recommended Storage Conditions and Stability

FormStorage TemperatureDuration
Solid Powder-20°C3 years[3]
Solid Powder4°C2 years[3]
In Solvent (e.g., DMSO)-80°C6 months[3]
In Solvent (e.g., DMSO)-20°C1 month[3]

Repeated freeze-thaw cycles of solutions should be avoided by storing them in aliquots.[3]

Factors Influencing Stability

While specific degradation pathways for this compound are not extensively documented in publicly available literature, the stability of modified nucleosides is generally influenced by:

  • pH: Both acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bond (depurination) or the isobutyryl protecting group. While the 2'-O-methyl group provides some protection against base-catalyzed hydrolysis of the RNA backbone, extreme pH values should be avoided.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.[5][6] Thermal degradation studies on related compounds show that decomposition is significantly faster in aqueous solutions than in the solid state.[7]

  • Enzymatic Degradation: The 2'-O-methyl modification provides substantial resistance to degradation by many endo- and exonucleases.[2] However, complete resistance to all nucleases is not guaranteed.

  • Oxidation: Exposure to oxidizing agents can lead to modification of the guanine base.

  • Light: Photodegradation can occur upon exposure to UV light, and it is advisable to store the compound and its solutions protected from light.

Experimental Protocol: Assessing Stability by HPLC

This protocol provides a framework for evaluating the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Appropriate buffers for pH stability testing (e.g., pH 4, 7, 9)

  • Hydrogen peroxide for oxidative stress testing

  • HPLC system as described in the solubility protocol

  • Temperature-controlled incubators

  • Photostability chamber (optional)

Procedure:

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., PBS with a small percentage of co-solvent if necessary for solubility) at a known concentration.

  • Stress Conditions: Aliquot the solution into separate containers for each stress condition:

    • pH Stability: Adjust the pH of the solution to acidic, neutral, and basic levels using appropriate buffers.

    • Thermal Stability: Incubate solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., 3% H2O2).

    • Photostability: Expose the solution to a controlled light source.

    • Include a control sample stored at optimal conditions (e.g., -20°C in the dark).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Sample Quenching and Preparation: Immediately quench any ongoing reaction (e.g., by neutralizing pH or diluting) and prepare the sample for HPLC analysis as described in the solubility protocol.

  • HPLC Analysis: a. Analyze each sample by HPLC, monitoring for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound. b. The use of a mass spectrometer in conjunction with HPLC (LC-MS) is highly recommended for the identification of degradation products.

  • Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0). b. Plot the percentage remaining against time for each condition to determine the degradation kinetics.

G Workflow for Stability Assessment cluster_setup Experimental Setup cluster_conditions Stress Conditions cluster_analysis Time-Course Analysis prep_solution Prepare solution of known concentration stress_conditions Aliquot and expose to stress conditions prep_solution->stress_conditions ph pH (Acidic, Neutral, Basic) stress_conditions->ph temp Temperature (e.g., 4°C, 40°C) stress_conditions->temp oxidation Oxidative (e.g., H2O2) stress_conditions->oxidation light Photostability stress_conditions->light sampling Sample at various time points ph->sampling temp->sampling oxidation->sampling light->sampling hplc_analysis Analyze by HPLC-UV/MS sampling->hplc_analysis quantify_parent Quantify parent compound hplc_analysis->quantify_parent identify_degradants Identify degradation products hplc_analysis->identify_degradants result result quantify_parent->result Determine Degradation Rate result2 result2 identify_degradants->result2 Elucidate Degradation Pathway

Workflow for Stability Assessment

Conclusion

This compound exhibits favorable solubility in organic solvents such as DMSO and can be formulated in aqueous solutions with the use of co-solvents and excipients. Its key feature is enhanced stability, particularly against enzymatic degradation, conferred by the 2'-O-methyl group. Understanding the quantitative solubility and stability limits of this modified nucleoside is paramount for its successful application in the synthesis of robust oligonucleotide-based therapeutics and for ensuring the quality and efficacy of the final drug product. The protocols and data presented in this guide provide a framework for researchers to handle, formulate, and analyze this compound with confidence. Further studies to delineate specific degradation pathways under various stress conditions would be beneficial for comprehensive formulation development and regulatory submissions.

References

The Role of N2-Isobutyryl-2'-O-methylguanosine in RNA: A Technical Guide for Synthetic Oligonucleotide Design

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: N2-Isobutyryl-2'-O-methylguanosine is a chemically modified nucleoside analog crucial for the synthesis of custom RNA molecules, particularly for therapeutic applications like antisense oligonucleotides and siRNAs. It is not a naturally occurring modification found in biological RNA. Its primary function is as a synthetic building block, where the two key modifications—the N2-isobutyryl group and the 2'-O-methyl group—impart distinct and critical properties during and after synthesis. The 2'-O-methyl group is a functional modification that enhances the stability and binding affinity of the final RNA product. In contrast, the N2-isobutyryl group serves as a transient protecting group for the guanine (B1146940) base during the automated chemical synthesis process and is removed to yield the native guanine structure in the final oligonucleotide. This guide provides an in-depth analysis of these components, their impact on RNA structure, and the experimental protocols relevant to their use.

Deconstructing the Synthetic Building Block

The utility of this compound in RNA engineering stems from the specific roles of its constituent modifications.

The 2'-O-methyl (2'-OMe) Modification: A Stability Enhancer

The 2'-O-methylation is a common and well-characterized modification introduced into synthetic oligonucleotides to improve their drug-like properties.[] It involves the addition of a methyl group to the 2' hydroxyl of the ribose sugar.[2]

Structural Impact:

  • Conformational Rigidity: The 2'-O-methyl group locks the ribose sugar into a C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization reduces the entropic penalty of binding to a target RNA strand.[2]

  • Nuclease Resistance: The absence of the 2' hydroxyl group, a key recognition element for many ribonucleases, confers significant resistance to enzymatic degradation, thereby increasing the in vivo half-life of the RNA therapeutic.[]

  • Enhanced Binding Affinity: By promoting an A-form helix, 2'-O-methylation increases the thermal stability of RNA duplexes.[2]

The N2-Isobutyryl (iBu) Group: A Necessary Transient Protector

The exocyclic amine at the N2 position of guanine is reactive and must be protected during the phosphoramidite (B1245037) chemistry of oligonucleotide synthesis. The isobutyryl group is a common choice for this purpose.[3][4]

Role in Synthesis:

  • Prevention of Side Reactions: It prevents the N2-amine from participating in unwanted side reactions during the phosphoramidite coupling steps.[5]

  • Ensuring Synthesis Fidelity: By blocking a reactive site, it ensures that the phosphoramidite chemistry proceeds correctly at the intended 3' and 5' hydroxyl groups.

  • Deprotection: The isobutyryl group is labile and designed to be efficiently removed during the final deprotection step (typically using ammonia (B1221849) or methylamine), restoring the natural guanine base in the final product.[4] If it were to remain, it would fundamentally alter the base-pairing properties by blocking a key hydrogen bond donor site, similar to the natural N2,N2-dimethylguanosine modification which hinders canonical G-C pairing.[6][7]

Quantitative Analysis of Stability Effects

While specific quantitative data for this compound is not applicable as the isobutyryl group is removed, extensive data exists for the stabilizing effect of the 2'-O-methyl modification. The impact is typically measured by the change in melting temperature (Tm) of a duplex.

ModificationEffect on Duplex Melting Temperature (Tm)Reference Context
2'-O-methyl (2'-OMe) Increases Tm by ~0.2 kcal/mol per modification, which translates to a significant rise in duplex stability.The stabilization is attributed to the C3'-endo ribose conformation which favors the A-form helix typical of RNA duplexes.[2]
N2-methylguanosine (m2G) Found to be isoenergetic with guanosine (B1672433), having no significant effect on the stability of standard duplexes or GNRA tetraloops.This suggests that methylation at the N2 position does not inherently stabilize or destabilize common secondary structures, but rather alters pairing potential.[8]

Experimental Protocols

The use of this compound is integral to the synthesis and analysis of modified oligonucleotides.

Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard automated phosphoramidite cycle for incorporating a modified nucleoside.

Workflow:

  • Starting Material: A solid support (e.g., controlled pore glass) with the first nucleoside pre-attached.

  • Step 1: Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).

  • Step 2: Coupling: Activation of the this compound phosphoramidite building block with an activator (e.g., tetrazole) and its subsequent coupling to the free 5'-hydroxyl of the growing chain.

  • Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

  • Step 4: Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Iteration: The cycle is repeated until the desired sequence is synthesized.

Protocol for Deprotection and Purification

Methodology:

  • Cleavage and Base Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases (including the N2-isobutyryl on guanine) and phosphates are removed by incubation in a concentrated solution of aqueous ammonia or a mixture of ammonia/methylamine at elevated temperature.

  • Purification: The full-length product is purified from shorter, failed sequences. High-Performance Liquid Chromatography (HPLC) is the standard method.

    • Mobile Phase A: Aqueous buffer (e.g., 100 mM Triethylammonium acetate).

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A linear gradient from low to high acetonitrile concentration is used to elute the oligonucleotide from a reverse-phase column.

    • Detection: UV absorbance at 260 nm.

Protocol for Quality Control by Mass Spectrometry

Methodology:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the final purified oligonucleotide.

  • Sample Preparation: The purified oligonucleotide is desalted and dissolved in a suitable solvent for infusion into the mass spectrometer.

  • Analysis: The instrument detects the mass-to-charge ratio (m/z) of the molecule. The resulting spectrum shows a series of peaks corresponding to the molecule with different charge states. Deconvolution of this spectrum yields the precise molecular mass of the oligonucleotide.

  • Verification: The observed mass is compared to the calculated theoretical mass to confirm the correct synthesis and incorporation of all modifications (like the 2'-O-methyl groups).

Visualizations and Workflows

Logical Relationship in Base Pairing

The N2 position of guanine is critical for its standard interaction with cytosine. Modification at this site disrupts this canonical pairing.

Caption: Impact of N2-isobutyryl modification on Guanine-Cytosine pairing potential.

Experimental Workflow for Oligonucleotide Synthesis and QC

This diagram illustrates the end-to-end process from chemical synthesis to the final, verified product.

G_workflow node_start Start: Solid Support with First Nucleoside node_cycle Automated Synthesis Cycle (Phosphoramidite Chemistry) 1. Detritylation 2. Coupling (Add iBu-G-OMe) 3. Capping 4. Oxidation node_start->node_cycle node_cleave Cleavage & Deprotection (Remove iBu group) node_cycle->node_cleave node_purify Purification (HPLC) node_cleave->node_purify node_qc Quality Control (Mass Spectrometry) node_purify->node_qc node_end Final Product: Purified 2'-OMe RNA node_qc->node_end

Caption: Workflow for modified RNA synthesis, purification, and quality control.

References

N2-Isobutyryl-2'-O-methylguanosine: A Technical Guide for mRNA Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA vaccines has revolutionized the landscape of modern medicine, offering a potent and rapidly adaptable platform for combating infectious diseases and developing novel therapeutics. The efficacy of these vaccines is critically dependent on the molecular design of the mRNA, particularly the 5' cap structure, which governs its stability, translational efficiency, and interaction with the host immune system. This technical guide provides an in-depth exploration of N2-Isobutyryl-2'-O-methylguanosine, a key modified nucleoside that enhances the performance of mRNA vaccines.

The Critical Role of the 5' Cap in mRNA Function

The 5' cap is a defining feature of eukaryotic mRNA, consisting of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge. This structure is essential for:

  • Initiation of Translation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a crucial step in recruiting the ribosomal machinery to the mRNA for protein synthesis.

  • mRNA Stability: The cap protects the mRNA from degradation by 5' exonucleases, thereby increasing its half-life within the cell.

  • Immune Evasion: The host innate immune system has evolved to recognize foreign RNA. Modifications to the cap structure, such as 2'-O-methylation, help the mRNA mimic host RNA and evade detection by pattern recognition receptors (PRRs) like RIG-I and MDA5, thus reducing unwanted immunogenicity.

This compound is a synthetically modified guanosine (B1672433) analog designed to be incorporated into the 5' cap structure of in vitro transcribed (IVT) mRNA. The N2-isobutyryl group and the 2'-O-methyl modification work in concert to enhance the desirable properties of the mRNA molecule.

Quantitative Impact of Modified Nucleosides on mRNA Performance

The choice of cap analog and the presence of modified nucleosides significantly impact the key attributes of an mRNA vaccine. The following tables summarize quantitative data from various studies, comparing different capping strategies and the effects of modifications on capping efficiency and translation.

Table 1: Comparison of Capping Efficiency for Different Methods

Capping MethodCap Analog/EnzymeReported Capping Efficiency (%)Reference
Co-transcriptionalm7GpppG~70%[1]
Co-transcriptionalAnti-Reverse Cap Analog (ARCA)70-80%[2]
Co-transcriptionalCleanCap® Reagent AG (a Cap-1 analog)>95%[1]
Post-transcriptionalVaccinia Capping Enzyme88-98%[3]
Post-transcriptionalBluetongue Virus Capping EnzymeUp to 38% higher than Vaccinia Capping Enzyme[4]

Table 2: Impact of Cap Analogs on Translation Efficiency

Cap AnalogFold Increase in Translation Efficiency (vs. m7GpppG)Cell SystemReference
m7,3'-O2GpppG (ARCA)1.47Rabbit Reticulocyte Lysate[5]
N2-benzyl-m7GpppG1.9 - 3.4Rabbit Reticulocyte Lysate[5]
N2-modified dinucleotide analogs1.4 - 2.3HEK293 cells[5]
Cap-2 structure3 - 4Cultured cells and animals[6]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of mRNA containing this compound.

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-phosphoramidite

This phosphoramidite (B1245037) is a key building block for incorporating the modified nucleoside into synthetic RNA.

Materials:

  • 2'-O-methylguanosine

  • Anhydrous Pyridine (B92270)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Trimethylsilyl chloride (TMS-Cl)

  • Isobutyric anhydride

  • Ammonia (B1221849) solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

  • 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Transient Protection: Co-evaporate 2'-O-methylguanosine with anhydrous pyridine. Dissolve the residue in anhydrous pyridine and add TMS-Cl. Stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7]

  • Acylation: Cool the reaction mixture in an ice bath and add isobutyric anhydride. Stir until the acylation of the N2 position is complete.[7]

  • Deprotection of Silyl (B83357) Groups: Quench the reaction with water, followed by the addition of ammonia solution. Stir at room temperature to remove the silyl protecting groups.[7]

  • DMT Protection: After workup, dissolve the resulting this compound in anhydrous pyridine and add DMT-Cl. Stir at room temperature until the 5'-hydroxyl group is fully protected.[7]

  • Purification: Quench the reaction with methanol. Evaporate the solvent and purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.[7]

  • Phosphitylation: Dissolve the purified product in anhydrous DCM. Add DIPEA and 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. Stir at room temperature under an inert atmosphere until the reaction is complete.

  • Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by flash column chromatography on silica gel to obtain the final phosphoramidite product.

In Vitro Transcription (IVT) of mRNA

This protocol outlines the synthesis of mRNA using a DNA template.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Cap analog (e.g., this compound containing cap analog)

  • Transcription buffer

  • RNase inhibitor

  • DNase I

Procedure:

  • Assemble the transcription reaction at room temperature by combining the transcription buffer, NTPs, cap analog (at an optimized ratio to GTP), and the linearized DNA template.

  • Add T7 RNA Polymerase and RNase inhibitor to the reaction mixture.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.

  • Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or silica-based spin columns.

Analysis of mRNA Capping Efficiency by LC-MS with RNase H Digestion

This method allows for the quantitative determination of the capping efficiency of the synthesized mRNA.[3][8]

Materials:

  • Purified mRNA

  • Biotin-tagged DNA/2'-O-methyl RNA chimeric probe complementary to the 5' end of the mRNA

  • RNase H

  • RNase H reaction buffer

  • Streptavidin-coated magnetic beads

  • LC-MS system

Procedure:

  • Annealing: Anneal the biotin-tagged probe to the mRNA by heating the mixture to 90-95°C for 2 minutes and then allowing it to cool slowly to room temperature.

  • RNase H Cleavage: Add RNase H and its reaction buffer to the annealed mixture. Incubate at 37°C for 1 hour to allow for the specific cleavage of the RNA strand of the DNA-RNA hybrid.[3]

  • Fragment Isolation: Isolate the 5' biotinylated fragment using streptavidin-coated magnetic beads. Wash the beads to remove uncapped fragments and other components.

  • Elution: Elute the captured 5' fragments from the beads.

  • LC-MS Analysis: Analyze the eluted fragments by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the capped and uncapped species based on their unique mass-to-charge ratios. Capping efficiency is calculated as the percentage of the capped species relative to the total (capped + uncapped) species detected.[3]

Signaling Pathways and Immune Evasion

The 2'-O-methylation of the 5' cap is a critical modification for evading the host's innate immune system. Unmodified or improperly capped viral or synthetic RNA can be recognized by intracellular pattern recognition receptors (PRRs) such as RIG-I, MDA5, and Toll-like receptors (TLR7/8), triggering a pro-inflammatory cytokine response that can reduce protein expression and cause adverse effects.

RIG-I and MDA5 Signaling Pathway

RIG-I and MDA5 are cytoplasmic sensors that recognize viral RNA. The 2'-O-methylation on the first nucleotide of the mRNA cap sterically hinders the binding of these sensors, thus preventing the activation of the downstream signaling cascade that leads to the production of type I interferons.

RIG_I_MDA5_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus vRNA Viral/Unmodified mRNA RIGI RIG-I vRNA->RIGI binds MDA5 MDA5 vRNA->MDA5 binds modRNA 2'-O-methylated mRNA (Self) modRNA->RIGI inhibits binding modRNA->MDA5 inhibits binding MAVS MAVS (Mitochondrial Membrane) RIGI->MAVS activates MDA5->MAVS activates TRAFs TRAF3/6 MAVS->TRAFs TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi NFkB NF-κB TRAFs->NFkB activates IRF3_7 IRF3/IRF7 TBK1_IKKi->IRF3_7 phosphorylates IRF3_7_N IRF3/IRF7 (dimerizes & translocates) IRF3_7->IRF3_7_N NFkB_N NF-κB (translocates) NFkB->NFkB_N IFN_Genes Type I Interferon Genes IRF3_7_N->IFN_Genes activates transcription NFkB_N->IFN_Genes activates transcription

Caption: RIG-I and MDA5 signaling pathway initiated by unmodified RNA and evaded by 2'-O-methylation.

TLR7/8 Signaling Pathway

TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA. Similar to the cytoplasmic sensors, 2'-O-methylation can reduce the recognition of mRNA by these TLRs, thereby dampening the inflammatory response.

TLR7_8_Signaling cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ssRNA Unmodified ssRNA TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 binds modRNA 2'-O-methylated mRNA modRNA->TLR7_8 reduced binding MyD88 MyD88 TLR7_8->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex activates IRF7 IRF7 TRAF6->IRF7 activates NFkB NF-κB IKK_complex->NFkB activates NFkB_N NF-κB (translocates) NFkB->NFkB_N IRF7_N IRF7 (translocates) IRF7->IRF7_N Inflammatory_Genes Inflammatory Cytokine & Type I IFN Genes NFkB_N->Inflammatory_Genes activates transcription IRF7_N->Inflammatory_Genes activates transcription

Caption: TLR7/8 signaling pathway showing reduced activation by 2'-O-methylated mRNA.

Conclusion

This compound represents a significant advancement in the design of synthetic mRNA for vaccine development. Its incorporation into the 5' cap structure enhances capping efficiency, improves translational output, and critically, aids in the evasion of the innate immune system. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to harness the potential of this modified nucleoside in the creation of safer and more effective mRNA-based therapeutics and vaccines. Further research into the synergistic effects of this and other modifications will continue to refine and optimize this powerful technology.

References

Methodological & Application

Application Notes and Protocols for N2-Isobutyryl-2'-O-methylguanosine in Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and therapeutic development. Modified oligonucleotides, in particular, offer enhanced properties such as increased nuclease resistance, improved binding affinity, and reduced immunogenicity, making them ideal candidates for antisense therapies, siRNAs, and other nucleic acid-based drugs. The 2'-O-methyl (2'-OMe) modification is a widely used modification that imparts significant nuclease resistance and enhances hybridization to target RNA.

This document provides detailed application notes and protocols for the use of N2-Isobutyryl-2'-O-methylguanosine phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. The isobutyryl (iBu) group serves as a protecting group for the exocyclic amine of guanosine (B1672433), preventing unwanted side reactions during the synthesis process. Understanding the characteristics and proper handling of this building block is crucial for the successful synthesis of high-quality 2'-O-methylated oligonucleotides.

Key Properties and Advantages

Incorporating this compound in oligonucleotide synthesis offers several advantages:

  • Nuclease Resistance: The 2'-O-methyl modification provides steric hindrance that protects the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the oligonucleotide.

  • Enhanced Binding Affinity: 2'-O-methyl modified oligonucleotides generally exhibit higher binding affinity to complementary RNA strands compared to their DNA counterparts.

  • Reduced Immunogenicity: The 2'-O-methyl modification can help to reduce the innate immune response that can be triggered by unmodified synthetic oligonucleotides.

  • Compatibility with Standard Protocols: this compound phosphoramidite is compatible with standard phosphoramidite chemistry used in automated solid-phase oligonucleotide synthesizers.

Data Presentation

Table 1: Guanine Protecting Group Deprotection Comparison
Protecting GroupDeprotection ConditionsDeprotection TimeNotes
N2-Isobutyryl (iBu) Concentrated Ammonium (B1175870) Hydroxide (B78521), 55°C6 - 8 hoursStandard deprotection.[1]
AMA (Ammonium hydroxide/40% Methylamine (B109427), 1:1 v/v), 65°C10 minutesRapid deprotection.[2]
AMA (Ammonium hydroxide/40% Methylamine, 1:1 v/v), Room Temp.~2 hoursMilder rapid deprotection.
N2-dimethylformamidine (dmf)Concentrated Ammonium Hydroxide, 55°C~2 hoursMore labile than isobutyryl.[1]
N2-Acetyl (Ac)Concentrated Ammonium Hydroxide, 55°CSlower than iBuRequires longer deprotection times.
N2-Phenoxyacetyl (Pac)Concentrated Ammonium Hydroxide, Room Temp.< 4 hoursLabile protecting group for mild deprotection.[3]
Table 2: Typical Solid-Phase Synthesis Cycle Timings
StepReagent/SolventTypical Time
1. Detritylation3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60 - 120 seconds
2. CouplingPhosphoramidite + Activator (e.g., DCI) in Acetonitrile5 - 15 minutes
3. CappingCapping Reagent A (e.g., Acetic Anhydride/Pyridine/THF) and B (e.g., N-Methylimidazole/THF)30 - 60 seconds
4. Oxidation0.02 - 0.1 M Iodine in THF/Pyridine/Water30 - 60 seconds

Note: Coupling times for 2'-O-methyl phosphoramidites may be longer than for standard DNA phosphoramidites to ensure high coupling efficiency.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 2'-O-Methyl RNA Oligonucleotide

This protocol outlines the general steps for the automated solid-phase synthesis of a 2'-O-methyl RNA oligonucleotide using this compound phosphoramidite.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • 5'-O-DMT-N-isobutyryl-2'-O-methylguanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite and other required 2'-O-methyl phosphoramidites (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile).

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane).

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF).

  • Oxidation solution (0.02 M Iodine in THF/Pyridine/Water).

  • Anhydrous acetonitrile.

  • Washing solvent (Acetonitrile).

Procedure (Automated Synthesizer Cycle):

  • Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution. The support is then washed with acetonitrile.

  • Coupling: The this compound phosphoramidite is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles. The support is then washed with acetonitrile.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidation solution. The support is then washed with acetonitrile.

  • Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of the protecting groups.

Method A: Standard Deprotection (Ammonium Hydroxide)

  • Transfer the CPG support to a screw-cap vial.

  • Add concentrated ammonium hydroxide (e.g., 1-2 mL).

  • Seal the vial tightly and heat at 55°C for 8-12 hours.

  • Cool the vial to room temperature and transfer the supernatant to a new tube.

  • Rinse the CPG with a small amount of water or ethanol/water and combine the supernatants.

  • Evaporate the solution to dryness using a centrifugal evaporator.

Method B: Rapid Deprotection (AMA) [2][5][6]

  • Transfer the CPG support to a screw-cap vial.

  • Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) (e.g., 1-2 mL).[5][6]

  • Seal the vial tightly and heat at 65°C for 10-15 minutes.[2]

  • Cool the vial to room temperature and transfer the supernatant to a new tube.

  • Rinse the CPG with a small amount of water or ethanol/water and combine the supernatants.

  • Evaporate the solution to dryness using a centrifugal evaporator.

Protocol 3: Purification of the Oligonucleotide

The crude deprotected oligonucleotide can be purified using various methods depending on the desired purity and scale.

Common Purification Methods:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying oligonucleotides, especially for DMT-on purification.

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge and is effective for purifying full-length products from shorter failure sequences.[7]

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is a high-resolution method suitable for purifying longer oligonucleotides.[8]

Visualizations

Solid_Phase_Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add N2-Isobutyryl-2'-O-Me-G) Detritylation->Coupling WASH Capping 3. Capping (Block Failures) Coupling->Capping WASH Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation WASH Oxidation->Detritylation Repeat for next base Cleavage 5. Cleavage from Support Oxidation->Cleavage After final cycle Start Start: CPG Support with First Nucleoside Start->Detritylation Deprotection 6. Base Deprotection Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification Final_Product Final 2'-O-Me Oligonucleotide Purification->Final_Product

Caption: Solid-phase synthesis workflow for 2'-O-Me RNA oligonucleotides.

Deprotection_Signaling_Pathway cluster_process Deprotection Process Oligo_on_Support Protected Oligonucleotide on CPG Support Cleavage_Step Cleavage from CPG (e.g., NH4OH or AMA) Oligo_on_Support->Cleavage_Step Base_Deprotection Removal of Base Protecting Groups (including N2-isobutyryl) Cleavage_Step->Base_Deprotection Phosphate_Deprotection Removal of Phosphate Protecting Groups (Cyanoethyl) Base_Deprotection->Phosphate_Deprotection Crude_Oligo Crude Oligonucleotide Solution Phosphate_Deprotection->Crude_Oligo Purification Purification (HPLC, PAGE, etc.) Crude_Oligo->Purification Pure_Oligo Purified Oligonucleotide Purification->Pure_Oligo

Caption: Cleavage and deprotection workflow for synthetic oligonucleotides.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Moisture in reagents or lines- Degraded phosphoramidite- Insufficient coupling time- Inefficient activator- Use anhydrous solvents and fresh reagents- Increase coupling time for 2'-O-methyl amidites- Consider using a more potent activator like DCI
Incomplete Deprotection - Insufficient deprotection time or temperature- Degraded deprotection reagent- Extend deprotection time or increase temperature- Use fresh ammonium hydroxide or AMA solution
Presence of Deletion Sequences - Inefficient capping- Low coupling efficiency- Ensure fresh capping reagents and adequate delivery- Optimize coupling conditions
Base Modifications - Prolonged exposure to deprotection reagents- Use milder deprotection conditions (e.g., lower temperature, shorter time) or alternative protecting groups for sensitive modifications

Conclusion

This compound is a robust and reliable building block for the solid-phase synthesis of 2'-O-methylated RNA oligonucleotides. Its compatibility with standard synthesis cycles and the availability of rapid deprotection protocols make it a valuable component in the production of modified oligonucleotides for research and therapeutic applications. By following the detailed protocols and considering the data presented in these application notes, researchers can achieve high-yield and high-purity synthesis of their target sequences. Careful optimization of coupling and deprotection steps will ensure the integrity and quality of the final oligonucleotide product.

References

Application Notes and Protocols for N2-Isobutyryl-2'-O-methylguanosine Phosphoramidite in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of oligonucleotides is a critical strategy in the development of therapeutic and research agents. The incorporation of 2'-O-methylated nucleosides, particularly N2-Isobutyryl-2'-O-methylguanosine, into RNA strands offers significant advantages, including enhanced nuclease resistance, improved binding affinity to complementary RNA, and reduced immunogenicity.[1] These properties are paramount for the advancement of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.[1] This document provides detailed application notes and protocols for the use of this compound phosphoramidite (B1245037) in the chemical synthesis of high-quality 2'-O-methylated oligonucleotides.

The synthesis of 2'-O-methyl RNA oligonucleotides is a challenging but essential process for various applications in molecular biology and drug development.[2] The N2-isobutyryl protecting group for guanosine (B1672433) is a standard feature in oligonucleotide synthesis, offering reliable performance during the coupling and deprotection steps.

Chemical Properties and Synthesis Data

The successful synthesis of modified RNA oligonucleotides is highly dependent on the quality and reactivity of the phosphoramidite monomers. The following tables summarize key quantitative data related to the synthesis and application of this compound phosphoramidite.

ParameterValueConditions/Notes
Phosphoramidite Synthesis
Phosphitylation Reaction Time1.5 hoursUsing 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.[1]
Isolated Yield of Phosphoramidite86%After chromatographic purification.[1]
Oligonucleotide Synthesis
Average Stepwise Coupling Yield>99%Using 2'-O-TOM-protected phosphoramidites.[1]
Coupling Time with DCI Activator3 minutesReduced from 6 minutes with 1H-tetrazole.[1]
Coupling Efficiency> 97%According to dimethoxytrityl release.[3]

Experimental Protocols

Phosphoramidite Solution Preparation

Proper preparation of the phosphoramidite solution is critical to achieve high coupling efficiencies.

Materials:

  • This compound phosphoramidite

  • Anhydrous Acetonitrile (B52724) (ACN) (water content < 10-15 ppm)[4]

  • Septum-sealed bottles[4]

  • Inert gas (Argon or Helium)

Protocol:

  • Ensure all glassware and syringes are thoroughly dried.

  • Use a fresh, septum-sealed bottle of anhydrous acetonitrile.[4]

  • Under an inert and anhydrous atmosphere, dissolve the this compound phosphoramidite in the required volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).

  • Maintain the solution under an inert atmosphere to prevent degradation due to moisture. Water can react with the activated phosphoramidite, reducing coupling efficiency.[4]

Automated Solid-Phase RNA Synthesis

This protocol outlines the general steps for incorporating this compound phosphoramidite into an RNA oligonucleotide using an automated synthesizer.

Protocol:

  • Detritylation: The 5'-O-dimethoxytrityl (DMT) group is removed from the solid support-bound nucleoside by treatment with an acid, typically dichloroacetic acid (DCA) in dichloromethane.[5]

  • Coupling: The activated this compound phosphoramidite is delivered to the synthesis column. Activation is commonly achieved using an activator solution such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[1][6] The coupling reaction forms a phosphite (B83602) triester linkage.[] The coupling time for modified phosphoramidites may need to be extended.[6]

  • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[4] For oligonucleotides with a high content of dG residues, it is recommended to use phenoxyacetic anhydride (Pac2O) in the capping A solution to prevent exchange of the isobutyryl protecting group.[8][9]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using an oxidizing agent, commonly an iodine solution.[10]

  • Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent monomer until the desired oligonucleotide sequence is synthesized.[5]

Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups removed.

Materials:

  • Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)[11]

  • Dimethyl sulfoxide (B87167) (DMSO)[12]

  • Triethylamine trihydrofluoride (TEA·3HF)[12]

Protocol:

  • Cleavage from Support and Base Deprotection:

    • Treat the solid support with AMA solution at room temperature for approximately 20 minutes to cleave the oligonucleotide.[1][12]

    • Transfer the solution to a clean vial and heat at 65°C for 10-15 minutes to remove the cyanoethyl phosphate (B84403) protecting groups and the N2-isobutyryl group from the guanine (B1146940) base.[1][12]

    • Dry the oligonucleotide using a speed-vac.[12]

  • 2'-O-Protecting Group Removal (if applicable):

    • For 2'-O-methyl modifications, this step is not necessary as the methyl group is stable under standard deprotection conditions.[1][2]

    • If other 2'-O-protecting groups like TBDMS were used, they are removed by treatment with a fluoride (B91410) source such as TEA·3HF in DMSO.[1][12]

Purification

The crude oligonucleotide is purified to remove truncated sequences and other impurities.

Protocol:

  • The crude oligonucleotide solution is typically desalted using size-exclusion chromatography.[1]

  • For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.[5]

Visualizations

RNA_Synthesis_Cycle cluster_synthesis Automated RNA Synthesis Cycle start Solid Support with 5'-DMT-Protected Nucleoside detritylation 1. Detritylation (Acid Treatment) start->detritylation coupling 2. Coupling (Activated Phosphoramidite) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation elongated Elongated Chain oxidation->elongated Repeat Cycle

Caption: Automated solid-phase RNA synthesis cycle.

Deprotection_Workflow cluster_workflow Oligonucleotide Cleavage and Deprotection start Synthesized Oligonucleotide on Solid Support cleavage 1. Cleavage from Support & Base Deprotection (e.g., AMA) start->cleavage desalting 2. Desalting (Size-Exclusion Chromatography) cleavage->desalting purification 3. Purification (e.g., RP-HPLC) desalting->purification final_product Purified 2'-O-Methyl RNA Oligonucleotide purification->final_product

References

Application Notes: Incorporation of N2-Isobutyryl-2'-O-methylguanosine into siRNA for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity.[1][2] However, unmodified siRNAs face challenges such as rapid degradation by nucleases and potential stimulation of the innate immune system.[3][4] Chemical modifications are essential to overcome these limitations.[2] The 2'-O-methyl (2'-OMe) modification is one of the most common and effective modifications used in siRNA therapeutics.[2][3] Incorporating 2'-O-methylated nucleosides, such as 2'-O-methylguanosine, enhances the nuclease resistance and thermal stability of siRNA duplexes.[3][5] During the solid-phase synthesis of these modified oligonucleotides, the N2-isobutyryl group serves as a crucial protecting group for the exocyclic amine of guanosine, preventing unwanted side reactions.[5][6] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the synthesis and incorporation of N2-Isobutyryl-2'-O-methylguanosine into siRNA strands.

Application Highlights

  • Increased Nuclease Resistance: The 2'-OMe modification protects the phosphodiester backbone from cleavage by endo- and exonucleases, prolonging the siRNA's half-life in biological fluids.[7][8]

  • Enhanced Thermal Stability: This modification generally increases the melting temperature (Tm) of the siRNA duplex, contributing to a more stable structure.[9]

  • Reduced Immunostimulation: Modification with 2'-OMe groups can help siRNAs evade recognition by immune receptors like Toll-like receptors (TLRs), reducing the risk of off-target inflammatory responses.[3]

  • High-Yield Synthesis: The use of this compound phosphoramidite (B1245037) is compatible with standard automated solid-phase synthesis protocols, allowing for high coupling efficiencies.[5][10]

Quantitative Data Summary

The incorporation of 2'-O-methylguanosine impacts the biophysical and biological properties of siRNA. The following tables summarize key quantitative data from relevant studies.

Table 1: Synthesis and Coupling Efficiency This table outlines the typical yields associated with the synthesis of the modified phosphoramidite and its incorporation into an oligonucleotide chain.

ParameterValueConditions/NotesReference
Isolated Yield of Phosphoramidite86%After chromatographic purification of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-phosphoramidite.[5]
Average Stepwise Coupling Yield>99%Using standard automated solid-phase synthesis protocols with a DCI activator.[5]
Coupling Time3 minutesUsing DCI as an activator.[5]

Table 2: Thermal Stability of siRNA Duplexes The melting temperature (Tm) is a measure of the thermal stability of the siRNA duplex. Higher Tm values indicate greater stability.

siRNA TypeModificationTm (°C)ConditionsReference
siRNA 22'-O-methyl modified77.4 °C10 mM sodium phosphate (B84403), 100 mM NaCl, pH 7.0[9]
siRNA 62'-O-methyl modified77.7 °C10 mM sodium phosphate, 100 mM NaCl, pH 7.0[9]
siRNA 122'-O-methyl modified77.8 °C10 mM sodium phosphate, 100 mM NaCl, pH 7.0[9]
siRNA 202'-O-methyl modified78.6 °C10 mM sodium phosphate, 100 mM NaCl, pH 7.0[9]

Table 3: Nuclease Resistance in Human/Mouse Serum This table illustrates the enhanced stability of chemically modified siRNAs compared to their unmodified counterparts when incubated in serum.

siRNA ModificationIncubation Time% Full-Length siRNA RemainingSerum TypeReference
2'-OH (Unmodified)1 hour~20%Human Plasma[7]
2'-Fluoro (Modified)1 hour~95%Human Plasma[7]
Unmodified24 hours<10%50% Mouse Serum[8]
Modified24 hours>80%50% Mouse Serum[8]

Note: While direct data for 2'-O-methylguanosine alone is part of a broader modification pattern, the trend of increased stability with 2'-modifications like 2'-Fluoro and other patterns is well-established and indicative.

Table 4: Impact on Gene Silencing Efficacy The effect of 2'-OMe modifications on siRNA activity can be complex and is often dependent on the position within the strand and the overall length of the guide strand.

Modification ContextObservationPotential RationaleReference
3' Terminus of 20-mer Guide StrandNegative impact on activity for >60% of sequences tested.May impair interactions with the PAZ domain of the Argonaute-2 protein, affecting target recognition.[11][12][13]
3' Terminus of 19- or 21-mer Guide StrandNo significant negative impact observed.The length of the guide strand is a critical determinant of how terminal modifications are tolerated by the RISC machinery.[11][12]
General IncorporationCan be well-tolerated at many internal positions.Maintains the A-form helical geometry required for RISC activity.[3]

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-phosphoramidite

This protocol describes the chemical synthesis of the phosphoramidite building block required for oligonucleotide synthesis.[5]

Materials:

  • 2'-O-methylguanosine

  • Anhydrous Pyridine (B92270)

  • Trimethylsilyl chloride (TMS-Cl)

  • Isobutyric anhydride (B1165640)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica (B1680970) Gel

Procedure:

  • Transient Silylation: Co-evaporate 2'-O-methylguanosine with anhydrous pyridine to remove moisture. Dissolve the residue in anhydrous pyridine and add TMS-Cl. Stir at room temperature until TLC analysis confirms the completion of the reaction.

  • Acylation: Cool the reaction mixture in an ice bath and add isobutyric anhydride to protect the N2 position. Stir until acylation is complete.

  • Deprotection of Silyl (B83357) Groups: Quench the reaction with water, then add an ammonia (B1221849) solution. Stir at room temperature to remove the temporary silyl protecting groups.

  • 5'-O-DMT Protection: After aqueous workup and drying, dissolve the resulting this compound in anhydrous pyridine. Add DMT-Cl and stir at room temperature until the 5'-hydroxyl group is fully protected.

  • Purification: Quench the reaction with methanol. Evaporate the solvent and purify the crude product by silica gel column chromatography to yield pure 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.

  • Phosphitylation: Dissolve the purified product in anhydrous DCM. Add DIPEA, followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir under an inert atmosphere (Argon) at room temperature for 1.5 hours.[5]

  • Final Purification: Quench the reaction and perform an aqueous workup. Purify the crude phosphoramidite product by flash column chromatography on silica gel. The final product should be dried under high vacuum and stored under argon at -20°C.

Protocol 2: Automated Solid-Phase Synthesis of Modified siRNA

This protocol outlines the incorporation of the modified phosphoramidite into an siRNA sequence using an automated DNA/RNA synthesizer.[10][14]

Procedure:

  • Synthesizer Setup: Dissolve the 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile. Install the vials on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds through a series of four steps, repeated for each nucleotide addition.

    • Step A: Detritylation (Deblocking): The 5'-DMT group of the nucleotide attached to the solid support is removed using a solution of dichloroacetic acid in DCM.

    • Step B: Coupling: The modified phosphoramidite is activated (e.g., with DCI) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3-10 minutes is typically used for modified bases.[5][14]

    • Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride) to prevent the formation of deletion mutants.

    • Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes (Trityl-On purification).

Protocol 3: Deprotection and Purification of siRNA

This protocol describes the cleavage of the synthesized siRNA from the solid support and the removal of all protecting groups.[10]

Procedure:

  • Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous ammonia and methylamine (B109427) (AMA) at 60°C for 1.5 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases (including the N2-isobutyryl group) and the phosphate backbone (cyanoethyl groups).[10]

  • 2'-O-Protecting Group Removal: If standard RNA phosphoramidites with 2'-O-silyl protecting groups (e.g., TBDMS) were used alongside the 2'-OMe modified amidite, these are removed by treatment with a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).

  • Purification: The crude siRNA is purified, commonly by reverse-phase HPLC (if Trityl-On) or denaturing polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product.

  • Desalting: The purified siRNA is desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.

Protocol 4: Thermal Denaturation Analysis (Tm Measurement)

This protocol is used to determine the thermal stability of the modified siRNA duplex.[9][10]

Procedure:

  • Sample Preparation: Anneal the purified sense and antisense strands of the siRNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature. Dilute the siRNA duplex to a final concentration (e.g., 3 µM) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).

  • UV Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Record the absorbance at 260 nm as the temperature is increased from ~20°C to 95°C at a controlled rate.

  • Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is determined from the peak of the first derivative of this curve.

Protocol 5: Serum Nuclease Resistance Assay

This protocol assesses the stability of the modified siRNA in the presence of nucleases found in serum.[7][8]

Procedure:

  • Incubation: Incubate a known quantity of the modified siRNA and an unmodified control siRNA in 50% mouse or human serum at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Inactivation and Analysis: Stop the reaction by adding a denaturing loading dye containing a proteinase K or EDTA. Analyze the integrity of the siRNA at each time point by 1.5-20% PAGE.

  • Quantification: Stain the gel with a fluorescent dye (e.g., SYBR Gold) and quantify the band intensity of the full-length siRNA relative to the zero time point.

Protocol 6: In Vitro Gene Silencing Assay

A dual-luciferase reporter assay is a standard method to quantify the gene-silencing activity of an siRNA.[15]

Procedure:

  • Cell Culture and Transfection: Plate cells (e.g., HeLa or HEK293) in a multi-well plate. Co-transfect the cells with a reporter plasmid (expressing a target gene like Firefly luciferase) and a control plasmid (expressing Renilla luciferase), along with varying concentrations of the modified siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene silencing to occur.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luminescence from both Firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of gene silencing relative to a negative control siRNA. Plot the percentage of inhibition against the siRNA concentration to determine the IC50 value.

Visualizations

Phosphoramidite_Synthesis_Workflow start 2'-O-methylguanosine step1 Step 1: Transient Protection (TMS-Cl) start->step1 step2 Step 2: N2-Acylation (Isobutyric Anhydride) step1->step2 step3 Step 3: 5'-O-DMT Protection (DMT-Cl) step2->step3 step4 Step 4: 3'-O-Phosphitylation step3->step4 end_product Final Phosphoramidite Building Block step4->end_product

Caption: Workflow for the synthesis of this compound phosphoramidite.

Solid_Phase_Synthesis_Cycle detritylation 1. Detritylation (Remove 5'-DMT) coupling 2. Coupling (Add new amidite) detritylation->coupling Free 5'-OH capping 3. Capping (Block unreacted ends) coupling->capping New nucleotide added oxidation 4. Oxidation (Stabilize linkage) capping->oxidation oxidation->detritylation Ready for next cycle

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

RNAi_Pathway siRNA Modified siRNA Duplex (Sense/Antisense) RISC_loading RISC Loading Complex (RLC) siRNA->RISC_loading strand_sep Passenger (Sense) Strand Ejection/Cleavage RISC_loading->strand_sep active_RISC Activated RISC (Guide Strand Loaded) RISC_loading->active_RISC binding Target Recognition & Binding active_RISC->binding mRNA_target Target mRNA mRNA_target->binding cleavage mRNA Cleavage binding->cleavage silencing Gene Silencing cleavage->silencing

References

Application Notes: Co-transcriptional Capping with N2-Isobutyryl-2'-O-methylguanosine Analogs for Enhanced mRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction In vitro transcription (IVT) is a cornerstone technique for generating messenger RNA (mRNA) for a multitude of applications, including vaccines, therapeutics, and research.[1] The functionality and efficacy of synthetic mRNA are critically dependent on its structural features, particularly the 5' cap. A natural 5' cap structure, known as Cap 1, consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge, with the first nucleotide also being methylated at the 2'-O position.[2][3] This Cap 1 structure is essential for efficient protein translation, increased mRNA stability by preventing degradation by exonucleases, and evasion of the host's innate immune system.[2][4][5]

Advantages of N2-Isobutyryl-2'-O-methylguanosine Modification The protocol described herein utilizes a modified trinucleotide cap analog containing This compound . This advanced analog offers a dual-modification strategy to enhance mRNA performance:

  • 2'-O-methylation : The presence of the 2'-O-methyl group on the first transcribed nucleotide is the defining feature of the Cap 1 structure.[6] This modification is crucial for distinguishing the mRNA as "self" rather than "non-self" by the cellular innate immune machinery, thereby reducing immunogenicity and enhancing in vivo persistence.[6][7]

  • N2-isobutyryl Modification : Modifications at the N2 position of the guanine (B1146940) base have been shown to modulate the biological properties of mRNA.[8][9] The N2-isobutyryl group, a bulky chemical moiety, can influence the interaction of the cap with translation initiation factors, potentially leading to enhanced translational efficiency.[8] It serves as a protective group during chemical synthesis and may confer favorable characteristics to the final mRNA product.[10][11]

By incorporating this dual-modified guanosine (B1672433) into a trinucleotide cap analog, it is possible to synthesize high-purity Cap 1 mRNA in a single co-transcriptional reaction, streamlining the production workflow and yielding a final product with superior biological activity.[][13]

Experimental Protocols

Protocol 1: In Vitro Transcription with a Modified Trinucleotide Cap Analog

This protocol details the co-transcriptional incorporation of an this compound-containing trinucleotide cap analog (referred to as "Modified Cap Analog") using the T7 RNA Polymerase system. It is based on established methods for co-transcriptional capping.[14][15]

1.1 Materials

  • Linearized DNA Template (1 µg) with a T7 promoter followed by an AG initiation sequence.[14]

  • HiScribe™ T7 High Yield RNA Synthesis Kit (or equivalent) containing:

    • T7 RNA Polymerase Mix

    • 10X Reaction Buffer

    • ATP, UTP, CTP Solution (100 mM each)

    • GTP Solution (100 mM)

  • Modified Cap Analog (e.g., N7m,N2ibG(5')ppp(2'OMeA)pG)

  • Dithiothreitol (DTT, 100 mM)

  • RNase Inhibitor (e.g., RNasin®)

  • DNase I (RNase-free)

  • Nuclease-free Water

1.2 Reaction Setup

  • Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.[15]

  • Gently vortex and pulse-spin all components to ensure homogeneity and collect contents at the bottom of the tube.[15]

  • Assemble the reaction at room temperature in a nuclease-free microfuge tube in the order specified in Table 1. Assembling the reaction at room temperature can help prevent precipitation of the DNA template by spermidine (B129725) in the buffer.[16]

1.3 Incubation

  • Mix the components thoroughly by gentle pipetting.

  • Pulse-spin the tube to collect the reaction mixture.

  • Incubate the reaction at 37°C for 2 to 4 hours. Using a thermocycler is recommended to ensure stable temperature control.[14][16]

1.4 DNase Treatment (Template Removal)

  • Following the incubation, add 2 µL of RNase-free DNase I to the reaction mixture to digest the DNA template.[14]

  • Mix gently and incubate at 37°C for 15 minutes.[14][15]

1.5 RNA Purification

  • Proceed with RNA purification using an appropriate column-based kit (e.g., Monarch® RNA Cleanup Kit) or via lithium chloride (LiCl) precipitation.

  • Quantify the purified RNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity and size via denaturing agarose (B213101) gel electrophoresis.

Data Presentation

Table 1: In Vitro Transcription Reaction Components This table outlines the recommended component volumes for a standard 40 µL reaction. The ratio of Modified Cap Analog to GTP is critical and may require optimization.

ComponentVolume (µL) for 40 µL ReactionFinal Concentration
Nuclease-free WaterUp to 40 µL-
10X Reaction Buffer4.01X
ATP (100 mM)2.05 mM
CTP (100 mM)2.05 mM
UTP (100 mM)2.05 mM
GTP (100 mM)0.61.5 mM
Modified Cap AnalogVariable (e.g., 6 mM stock)4.0 - 6.0 mM
Linearized DNA Template (0.5 µg/µL)2.01 µg
DTT (100 mM)2.05 mM (optional but recommended)[14]
RNase Inhibitor1.020 units
T7 RNA Polymerase Mix4.0-
Total Volume 40.0

Visualizations

IVT_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Transcription & Digestion cluster_purify 3. Purification & QC reagents Thaw Reagents (Keep Enzyme on Ice) assemble Assemble Reaction at Room Temperature reagents->assemble incubate Incubate at 37°C (2-4 hours) assemble->incubate Start IVT dnase Add DNase I Incubate at 37°C (15 min) incubate->dnase Template Removal purify Purify RNA (Column or Precipitation) dnase->purify Isolate Product qc Quantify & Verify Integrity (Spectrophotometry & Gel) purify->qc Final Check

Caption: Workflow for in vitro transcription and purification of modified mRNA.

Logical_Relationships Template Linearized DNA (T7 Promoter + AG Start) Enzyme T7 RNA Polymerase Template->Enzyme binds to Product 5' Capped & Modified mRNA Enzyme->Product synthesizes NTPs ATP, CTP, UTP NTPs->Enzyme are incorporated by GTP_Cap GTP + Modified Cap Analog (Optimized Ratio) GTP_Cap->Enzyme are incorporated by

References

Application Notes and Protocols: N2-Isobutyryl-2'-O-methylguanosine for Antisense Oligonucleotide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of nucleosides is a critical strategy in the development of antisense oligonucleotides (ASOs) to enhance their therapeutic properties. The incorporation of N2-Isobutyryl-2'-O-methylguanosine into ASOs offers significant advantages, including increased nuclease resistance, improved binding affinity to target RNA, and favorable synthesis characteristics. The 2'-O-methyl (2'-OMe) modification on the ribose sugar enhances the thermal stability of the ASO-RNA duplex and provides protection against nuclease degradation.[1] The N2-isobutyryl group serves as a crucial protecting group for the exocyclic amine of guanosine (B1672433) during solid-phase oligonucleotide synthesis, ensuring efficient and accurate coupling.[2][3]

These application notes provide a comprehensive overview of the properties, synthesis, and evaluation of ASOs containing this compound. Detailed protocols for key experimental procedures are included to guide researchers in the development of next-generation antisense therapeutics.

Data Presentation

The incorporation of 2'-O-methyl modifications, such as in this compound, significantly enhances the key biophysical and biological properties of antisense oligonucleotides. The following tables summarize the expected quantitative improvements.

Table 1: Enhanced Thermal Stability of ASOs Containing 2'-O-Methyl Modifications

ParameterUnmodified DNA ASO2'-O-Methyl Modified ASOReference
Melting Temperature (Tm) per modification Baseline+0.5 to +1.5 °C[4]
Overall Duplex Stability (ΔG°) BaselineMore Negative[5]

Note: The exact increase in Tm can vary depending on the sequence context and the number of modifications.

Table 2: Increased Nuclease Resistance of 2'-O-Methyl Modified ASOs

Nuclease SourceUnmodified Phosphodiester ASO2'-O-Methyl Phosphorothioate (B77711) ASOReference
Snake Venom Phosphodiesterase (3'-exonuclease) Rapid DegradationSignificant Protection[6]
Mouse Serum (contains 3'-exonucleases) Rapid DegradationEnhanced Stability[6]

Table 3: Comparative In Vitro Efficacy of 2'-O-Methyl Modified ASOs

Parameter2'-O-Methyl ASO2'-O-Methoxyethyl (MOE) ASOReference
Target mRNA Knockdown (in vitro) PotentGenerally More Potent[7][8]
IC50 (typical range) NanomolarNanomolar[7]

Note: Efficacy is target and sequence-dependent. 2'-O-Methoxyethyl (MOE) is another common second-generation modification often used as a benchmark.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite (B1245037)

This protocol outlines the key steps for the chemical synthesis of the 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite, a building block for oligonucleotide synthesis.[2]

Materials:

  • 2'-O-methylguanosine

  • Anhydrous Pyridine (B92270)

  • Trimethylsilyl chloride (TMS-Cl)

  • Isobutyric anhydride (B1165640)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica (B1680970) Gel

Procedure:

  • Transient Protection: Co-evaporate 2'-O-methylguanosine with anhydrous pyridine. Dissolve the residue in anhydrous pyridine and add TMS-Cl. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Acylation: Cool the reaction mixture in an ice bath and add isobutyric anhydride to protect the N2 position of guanosine.

  • DMT Protection: After workup, dissolve the this compound in anhydrous pyridine and add DMT-Cl to protect the 5'-hydroxyl group. Stir at room temperature until completion.

  • Purification: Purify the 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine by silica gel column chromatography.

  • Phosphitylation: Dissolve the purified product in anhydrous DCM. Add DIPEA and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir at room temperature until the reaction is complete.

  • Final Purification: Purify the final phosphoramidite product by silica gel column chromatography.

Protocol 2: Automated Solid-Phase Synthesis of a 2'-O-Methylated Oligonucleotide

This protocol provides a general overview of the steps involved in automated solid-phase synthesis of an ASO incorporating the this compound phosphoramidite.

Procedure:

  • Support Preparation: Start with a solid support functionalized with the first nucleoside.

  • Detritylation: Remove the 5'-DMT protecting group with an acid wash (e.g., trichloroacetic acid in DCM).

  • Coupling: Activate and couple the this compound phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Repeat: Repeat the cycle of detritylation, coupling, capping, and oxidation for each subsequent nucleotide until the full-length ASO is synthesized.

  • Cleavage and Deprotection: Cleave the ASO from the solid support and remove the protecting groups (including the N2-isobutyryl group) using a solution of aqueous ammonia (B1221849) and methylamine.[9]

  • Purification: Purify the crude oligonucleotide using methods such as reverse-phase or anion-exchange HPLC.[10]

Protocol 3: Thermal Melting (Tm) Analysis of ASO-RNA Duplexes

This protocol describes how to determine the melting temperature (Tm) of an ASO-RNA duplex to assess its thermal stability.[5]

Materials:

  • Purified ASO (both unmodified and 2'-O-methyl modified)

  • Complementary RNA oligonucleotide

  • Melting Buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Anneal the ASO and its complementary RNA target in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • UV Absorbance Measurement: Place the annealed duplex in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[11]

  • Data Analysis: Plot the absorbance as a function of temperature. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve.

Protocol 4: Nuclease Degradation Assay

This protocol is for assessing the stability of ASOs in the presence of nucleases.[6]

Materials:

  • Purified ASO (unmodified and 2'-O-methyl modified)

  • 3'-exonuclease (e.g., snake venom phosphodiesterase) or serum (e.g., fetal bovine serum)

  • Reaction Buffer

  • Gel electrophoresis system (e.g., polyacrylamide gel)

  • Staining agent (e.g., SYBR Gold)

Procedure:

  • Incubation: Incubate the ASOs with the nuclease source (e.g., snake venom phosphodiesterase or serum) at 37°C.[12]

  • Time Points: Take aliquots of the reaction at various time points (e.g., 0, 1, 3, 20 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA and formamide).

  • Gel Electrophoresis: Analyze the samples by denaturing polyacrylamide gel electrophoresis to separate the full-length ASO from its degradation products.

  • Visualization: Stain the gel to visualize the oligonucleotide bands and determine the extent of degradation over time.

Protocol 5: In Vitro ASO Efficacy Assessment

This protocol outlines the steps to evaluate the ability of a 2'-O-methyl modified ASO to reduce the expression of a target mRNA in cultured cells.[13]

Materials:

  • Mammalian cell line expressing the target gene

  • Cell culture medium and supplements

  • Purified ASO (2'-O-methyl modified and a negative control ASO)

  • Transfection reagent (for lipid-based transfection) or appropriate buffer for gymnotic delivery

  • RNA extraction kit

  • Reverse transcription reagents

  • qPCR master mix and primers for the target gene and a housekeeping gene

Procedure:

  • Cell Plating: Plate cells at an appropriate density to be 30-50% confluent at the time of treatment.[14][15]

  • ASO Delivery:

    • Transfection: Prepare ASO-lipid complexes according to the transfection reagent manufacturer's protocol and add to the cells. A typical starting concentration range is 1-30 nM.[13]

    • Gymnotic Delivery: Add the "naked" ASO directly to the cell culture medium. Higher concentrations (e.g., 0.5-10 µM) are typically required.[16]

  • Incubation: Incubate the cells with the ASO for 24-72 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of the target mRNA, normalized to a housekeeping gene.[17]

  • Data Analysis: Calculate the percentage of target mRNA reduction compared to cells treated with a negative control ASO.

Visualizations

ASO_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre-mRNA pre-mRNA mRNA mRNA pre-mRNA->mRNA Splicing RNase H RNase H mRNA->RNase H Degraded mRNA Degraded mRNA mRNA->Degraded mRNA Ribosome Ribosome mRNA->Ribosome Translation (inhibited) mRNA->Ribosome ASO ASO ASO->mRNA Hybridization ASO->RNase H RNase H->mRNA Cleavage Protein Protein Ribosome->Protein

Caption: ASO binds to target mRNA, leading to its degradation by RNase H.

ASO_Development_Workflow Target_Selection Target Selection & ASO Design Synthesis Synthesis of this compound Phosphoramidite Target_Selection->Synthesis ASO_Synthesis Automated Solid-Phase ASO Synthesis Synthesis->ASO_Synthesis Purification Purification & Characterization ASO_Synthesis->Purification Biophysical_Characterization Biophysical Characterization (Tm) Purification->Biophysical_Characterization In_Vitro_Screening In Vitro Screening (Nuclease Stability, Efficacy) Purification->In_Vitro_Screening Lead_Optimization Lead Optimization Biophysical_Characterization->Lead_Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: Workflow for antisense oligonucleotide development.

References

Application Note and Protocols for the Deprotection of Oligonucleotides Containing N2-Isobutyryl-2'-O-methylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides, such as those containing 2'-O-methylguanosine, is a cornerstone of modern molecular biology and therapeutic drug development. The N2-isobutyryl (iBu) group is a commonly used protecting group for the exocyclic amine of guanosine (B1672433) during solid-phase synthesis. Its efficient removal during the deprotection step is critical to obtaining a high yield of pure, functional oligonucleotides. This document provides detailed protocols for the deprotection of oligonucleotides containing N2-Isobutyryl-2'-O-methylguanosine, offering both a standard and an accelerated "UltraFAST" method.

Deprotection Chemistry Overview

The deprotection of oligonucleotides containing this compound involves two main steps:

  • Cleavage and Base Deprotection: This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases, including the N2-isobutyryl group from guanosine. This is typically achieved using a basic solution.

  • Phosphate (B84403) Deprotection: The cyanoethyl protecting groups on the phosphate backbone are also removed during the basic treatment.

For oligonucleotides containing 2'-O-methyl modifications, the deprotection process is generally similar to that of standard DNA, as the 2'-O-methyl group is stable to the basic conditions used for deprotection.[1][2]

Quantitative Data Summary

The choice of deprotection reagent and conditions significantly impacts the efficiency of N2-isobutyryl group removal. The following table summarizes the approximate deprotection times for the N2-isobutyryl group on guanosine under various conditions. While this data is for deoxyguanosine, it serves as a strong proxy for 2'-O-methylguanosine.

Deprotection ReagentTemperatureHalf-life (t½) of N2-iBu on dGReference
Aqueous Ammonia (B1221849)55°C~8 hours[3]
AMA (Ammonium Hydroxide (B78521)/40% Methylamine (B109427), 1:1)65°C< 5 minutes[1][2][4]
Lithium Hydroxide (0.5 M) / Triethylamine (3.5 M) in Methanol75°CNot specified, but 60 min for complete deprotection[5]

Experimental Protocols

Protocol 1: Standard Deprotection using Aqueous Ammonia

This protocol is a reliable method for the deprotection of oligonucleotides containing this compound.

Materials:

  • Oligonucleotide synthesis column containing the synthesized oligonucleotide

  • Concentrated Ammonium (B1175870) Hydroxide (28-30%)

  • Sterile, RNase-free microcentrifuge tubes

  • Heating block or oven

  • SpeedVac or lyophilizer

Procedure:

  • Place the synthesis column in a suitable holder.

  • Using a syringe, push the desired volume of concentrated ammonium hydroxide through the column to elute the oligonucleotide into a sterile microcentrifuge tube. Typically, 1-2 mL is sufficient for a 1 µmol scale synthesis.

  • Seal the tube tightly.

  • Incubate the tube at 55°C for a minimum of 8 hours (or overnight) to ensure complete deprotection of the N2-isobutyryl group.[3]

  • After incubation, cool the tube to room temperature.

  • Carefully open the tube in a fume hood.

  • Evaporate the ammonium hydroxide solution to dryness using a SpeedVac or by lyophilization.

  • The deprotected oligonucleotide is now ready for purification (e.g., by HPLC or cartridge purification).

Protocol 2: UltraFAST Deprotection using AMA

This protocol significantly reduces the deprotection time and is suitable for high-throughput applications.

Materials:

  • Oligonucleotide synthesis column containing the synthesized oligonucleotide

  • AMA solution (a 1:1 v/v mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine)[1][2][4]

  • Sterile, RNase-free microcentrifuge tubes

  • Heating block

  • SpeedVac or lyophilizer

Procedure:

  • Place the synthesis column in a suitable holder.

  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine in a fume hood. Caution: This mixture is volatile and should be handled with care.

  • Push 1-2 mL of the freshly prepared AMA solution through the column to elute the oligonucleotide into a sterile microcentrifuge tube.

  • Seal the tube tightly.

  • Incubate the tube at 65°C for 10 minutes.[1][4]

  • After incubation, cool the tube to room temperature.

  • Carefully open the tube in a fume hood.

  • Evaporate the AMA solution to dryness using a SpeedVac or by lyophilization.

  • The deprotected oligonucleotide is now ready for purification.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the deprotection of oligonucleotides containing this compound.

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_reagents Deprotection Reagents cluster_downstream Downstream Processing Synthesis Oligonucleotide Synthesis (with N2-iBu-2'-O-Me-G) Cleavage Cleavage from Solid Support & Base Deprotection Synthesis->Cleavage Synthesized Oligo on Support Ammonia Aqueous Ammonia (55°C, 8h) Cleavage->Ammonia AMA AMA (65°C, 10 min) Cleavage->AMA Evaporation Solvent Evaporation Ammonia->Evaporation Deprotected Oligo in Solution AMA->Evaporation Deprotected Oligo in Solution Purification Oligonucleotide Purification (e.g., HPLC) Evaporation->Purification Crude Oligonucleotide QC Quality Control (e.g., Mass Spec) Purification->QC Purified Oligonucleotide

Caption: General workflow for the deprotection of modified oligonucleotides.

Quality Control

After deprotection and purification, it is essential to perform quality control to ensure the integrity of the oligonucleotide. Recommended analytical techniques include:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final product and ensure complete removal of all protecting groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the oligonucleotide. Both ion-exchange and reverse-phase HPLC can be used.[6][7][8]

Troubleshooting

  • Incomplete Deprotection: If mass spectrometry indicates the presence of the N2-isobutyryl group, increase the deprotection time or temperature. Ensure that the deprotection reagent is fresh.

  • Base Modification: The use of AMA requires acetyl-protected dC to avoid base modification. If other protecting groups for dC are used, the standard ammonia deprotection protocol is recommended.[1][4]

  • Low Yield: Ensure complete elution from the synthesis column. Avoid excessive heating during solvent evaporation, which can lead to degradation of the oligonucleotide.

By following these detailed protocols and considering the provided quantitative data, researchers can confidently and efficiently deprotect oligonucleotides containing this compound for a wide range of research and development applications.

References

Application Note: High-Purity Purification of N2-Isobutyryl-2'-O-methylguanosine Modified Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. The N2-isobutyryl-2'-O-methylguanosine modification, in particular, offers enhanced nuclease resistance and favorable hybridization properties. Achieving high purity of these modified oligonucleotides is paramount for their successful application, as impurities such as truncated sequences (n-1, n-2) or molecules with failed deprotection can significantly impact efficacy and safety. High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of synthetic oligonucleotides, offering high resolution and reproducibility.[1][2] This application note provides detailed protocols for the purification of this compound modified oligonucleotides using both Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) HPLC.

The N2-isobutyryl group increases the hydrophobicity of the oligonucleotide, making IP-RP HPLC a particularly effective purification method.[1][3] AEX HPLC, which separates oligonucleotides based on charge, serves as an excellent orthogonal technique, especially for resolving sequences that may be challenging to separate by hydrophobicity alone.[4][5] The choice between these methods will depend on the specific characteristics of the oligonucleotide, including its length and the presence of other modifications.

Data Presentation

The following tables summarize typical quantitative data obtained during the purification of a 20-mer this compound modified oligonucleotide.

Table 1: Comparison of IP-RP-HPLC and AEX-HPLC Purification

ParameterIP-RP-HPLCAEX-HPLC
Purity of Main Fraction (%) > 95%> 90%
Recovery of Full-Length Product (%) 50 - 70%40 - 60%
Resolution of n-1 Impurities ExcellentGood
Throughput HighModerate
Compatibility with Mass Spectrometry High (with volatile buffers)Low (due to high salt concentration)

Table 2: IP-RP-HPLC Method Parameters and Expected Purity

ParameterConditionExpected Purity (%)
Column C18, 5 µm, 100 Å> 95%
Mobile Phase A 0.1 M TEAA, pH 7.5-
Mobile Phase B 50% Acetonitrile in 0.1 M TEAA, pH 7.5-
Gradient 10-70% B over 30 min-
Flow Rate 1.0 mL/min-
Temperature 60 °C-
Detection 260 nm-

Table 3: AEX-HPLC Method Parameters and Expected Purity

ParameterConditionExpected Purity (%)
Column Quaternary Ammonium Functionalized Polymer> 90%
Mobile Phase A 20 mM Tris-HCl, pH 8.5-
Mobile Phase B 20 mM Tris-HCl, 1 M NaCl, pH 8.5-
Gradient 20-80% B over 40 min-
Flow Rate 1.0 mL/min-
Temperature 75 °C-
Detection 260 nm-

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful HPLC purification.

  • Cleavage and Deprotection: Following solid-phase synthesis, cleave the oligonucleotide from the support and remove the protecting groups according to the phosphoramidite (B1245037) manufacturer's protocol. The N2-isobutyryl group on guanosine (B1672433) is typically removed under standard deprotection conditions.

  • Initial Purification/Desalting: It is recommended to perform a preliminary purification or desalting step to remove small molecule impurities from the cleavage and deprotection steps.[6] This can be achieved through ethanol (B145695) precipitation or using a desalting cartridge.

  • Dissolution: Dissolve the crude or partially purified oligonucleotide in an appropriate aqueous buffer that is compatible with the initial HPLC mobile phase conditions. For IP-RP-HPLC, this is typically Mobile Phase A. For AEX-HPLC, a low salt buffer is used. Ensure the sample is fully dissolved to prevent column clogging.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol

This method is highly recommended for oligonucleotides containing the hydrophobic N2-isobutyryl modification.

  • Instrumentation: A standard HPLC system equipped with a gradient pump, UV detector, and fraction collector.

  • Column: A C8 or C18 reversed-phase column is suitable. For example, an Agilent PLRP-S or Waters XBridge Oligonucleotide BEH C18 column.

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5.

  • Mobile Phase B: 50% Acetonitrile in 0.1 M TEAA, pH 7.5.

  • Procedure:

    • Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B for at least 10 column volumes.

    • Inject the dissolved oligonucleotide sample.

    • Apply a linear gradient of Mobile Phase B from 10% to 70% over 30 minutes. The increased hydrophobicity from the N2-isobutyryl group may require a slightly higher organic phase concentration for elution compared to unmodified oligonucleotides.[6]

    • Monitor the elution profile at 260 nm.

    • Collect fractions corresponding to the main peak, which represents the full-length product.

    • Analyze the purity of the collected fractions by analytical HPLC and/or mass spectrometry.

    • Pool the fractions with the desired purity and remove the volatile buffer and solvent by lyophilization.

Anion-Exchange HPLC (AEX-HPLC) Protocol

AEX-HPLC separates oligonucleotides based on the number of phosphate (B84403) groups and is a valuable orthogonal method.

  • Instrumentation: A biocompatible HPLC system is recommended to avoid metal-ion interactions.

  • Column: A strong anion-exchange column, such as a Dionex DNAPac PA200.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.

  • Procedure:

    • Equilibrate the column with 80% Mobile Phase A and 20% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient of Mobile Phase B from 20% to 80% over 40 minutes.

    • Monitor the elution at 260 nm. The full-length product will be the last major peak to elute.

    • Collect fractions of the main peak.

    • Desalt the collected fractions using a desalting column or dialysis to remove the high concentration of NaCl.

    • Lyophilize the desalted fractions to obtain the purified oligonucleotide.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Cleavage Cleavage & Deprotection Desalting Initial Desalting Cleavage->Desalting Dissolution Dissolution in Mobile Phase A Desalting->Dissolution Injection Sample Injection Dissolution->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (260 nm) Gradient->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis (Analytical HPLC/MS) Fractionation->Analysis Pooling Fraction Pooling Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct FinalProduct Lyophilization->FinalProduct Purified Oligonucleotide

Caption: Workflow for the HPLC Purification of Modified Oligonucleotides.

Method_Selection cluster_iprp IP-RP-HPLC cluster_aex AEX-HPLC Start Crude Modified Oligo Decision Primary Goal? Start->Decision IPRP_Node Hydrophobic Separation High Throughput MS Compatible Decision->IPRP_Node High Purity & MS Analysis AEX_Node Charge-Based Separation Orthogonal Method High Resolution for Unmodified Regions Decision->AEX_Node Orthogonal Purity Check

Caption: Decision pathway for selecting the appropriate HPLC method.

References

Application Notes and Protocols for PAGE Purification of Oligonucleotides Containing N2-Isobutyryl-2'-O-methylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic oligonucleotides is a critical step in ensuring their efficacy and safety for a wide range of research and therapeutic applications. This is particularly true for modified oligonucleotides, such as those containing N2-Isobutyryl-2'-O-methylguanosine, which are designed to enhance properties like nuclease resistance and binding affinity. Polyacrylamide gel electrophoresis (PAGE) under denaturing conditions is a high-resolution purification method capable of separating full-length oligonucleotide products from shorter, failure sequences and other impurities with single-base resolution.[1]

These application notes provide a detailed protocol for the purification of oligonucleotides containing the this compound modification using denaturing PAGE. The N2-isobutyryl group serves as a protecting group for the guanine (B1146940) base during chemical synthesis, and its removal is a key step in the overall purification process. The 2'-O-methyl modification is a common feature in therapeutic oligonucleotides, conferring increased stability against nucleases.

Data Presentation: Purity and Yield of PAGE-Purified Oligonucleotides

Denaturing PAGE is a robust method for achieving high purity of synthetic oligonucleotides. The following tables summarize typical quantitative data associated with this purification technique.

ParameterTypical ValueNotes
Purity of Full-Length Product ≥ 95%Purity is assessed by analytical techniques such as capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC). The high resolution of PAGE allows for the effective removal of n-1 and other shorter failure sequences.
Yield 30 - 50%The yield can be variable and is dependent on several factors including the length of the oligonucleotide, the efficiency of elution from the gel matrix, and subsequent precipitation steps. The "crush and soak" method is a common elution technique, though it can be inefficient.
Resolving Power Single nucleotideDenaturing PAGE can effectively separate oligonucleotides that differ in length by just one nucleotide.
Applicable Oligonucleotide Length 2 to 300 basesThe percentage of polyacrylamide in the gel can be adjusted to optimize the resolution for a specific size range of oligonucleotides.[1]

Experimental Protocols

Deprotection of N2-Isobutyryl-Guanosine and Cleavage from Solid Support

Prior to PAGE purification, the synthesized oligonucleotide must be cleaved from the solid support and the protecting groups, including the N2-isobutyryl group on guanosine, must be removed.

Materials:

  • Oligonucleotide synthesis column containing the crude product

  • Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%)

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v) (for faster deprotection)

  • Microcentrifuge tubes

  • Heating block or oven

Protocol:

  • Cleavage and Deprotection (Standard Method):

    • Place the synthesis column in a suitable holder.

    • Push concentrated ammonium hydroxide through the column and collect the eluate in a screw-cap microcentrifuge tube. Repeat this step to ensure all the oligonucleotide is eluted.

    • Seal the tube tightly and incubate at 55°C for 8-12 hours to ensure complete removal of the isobutyryl and other base-protecting groups.

  • Cleavage and Deprotection (Rapid Method):

    • Alternatively, for faster deprotection, use an AMA solution.

    • Elute the oligonucleotide from the column with the AMA solution into a screw-cap microcentrifuge tube.

    • Seal the tube and incubate at 65°C for 10-15 minutes.

    • After incubation, cool the tube on ice.

  • Evaporation:

    • Carefully open the tube in a fume hood.

    • Evaporate the ammonia (B1221849) or AMA solution to dryness using a vacuum concentrator.

  • Resuspension:

    • Resuspend the dried oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or formamide (B127407) loading buffer.

Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Materials:

  • Acrylamide/Bis-acrylamide solution (19:1 or 29:1)

  • Urea (B33335)

  • 10X TBE buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS), 10% solution (freshly prepared)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Formamide loading buffer (containing bromophenol blue and xylene cyanol)

  • PAGE apparatus (glass plates, spacers, combs)

  • Power supply

  • Staining solution (e.g., 0.02% Methylene (B1212753) Blue in 1X TBE or SYBR Gold)

  • UV transilluminator or other appropriate imaging system

Protocol:

  • Gel Preparation (e.g., 15% Acrylamide Gel):

    • In a beaker, combine:

      • 42 g Urea

      • 15 ml 10X TBE buffer

      • 37.5 ml 40% Acrylamide/Bis-acrylamide (19:1) solution

      • Add deionized water to a final volume of 100 ml.

    • Gently heat the solution while stirring to dissolve the urea completely. Do not overheat.

    • Cool the solution to room temperature and filter through a 0.45 µm filter.

    • To initiate polymerization, add 500 µl of 10% APS and 50 µl of TEMED to the gel solution and mix gently.

    • Immediately pour the solution between the glass plates of the gel casting apparatus, insert the comb, and allow the gel to polymerize for at least 1 hour.

  • Sample Preparation and Loading:

    • Resuspend the deprotected oligonucleotide pellet in formamide loading buffer (e.g., 1:1 ratio of sample to buffer).

    • Heat the samples at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.

    • Assemble the PAGE apparatus and fill the reservoirs with 1X TBE buffer.

    • Pre-run the gel for 15-30 minutes at a constant voltage (e.g., 200-300V) to equilibrate the gel.

    • Flush the wells with running buffer to remove any unpolymerized acrylamide.

    • Load the denatured samples into the wells.

  • Electrophoresis:

    • Run the gel at a constant voltage or power until the bromophenol blue dye is near the bottom of the gel. The migration of the dyes can be used to estimate the position of the oligonucleotides.

Visualization and Elution of the Oligonucleotide

Materials:

  • Staining solution (e.g., Methylene Blue or SYBR Gold)

  • Destaining solution (deionized water)

  • UV transilluminator or appropriate light source

  • Clean razor blade or scalpel

  • Microcentrifuge tubes

  • Elution buffer (e.g., 0.3 M sodium acetate, pH 5.2)

  • Ethanol (B145695) (100% and 70%)

  • Glycogen or other co-precipitant (optional)

Protocol:

  • Visualization:

    • UV Shadowing (for high concentrations): Place the gel on a fluorescent TLC plate wrapped in plastic wrap and illuminate with a short-wave UV lamp. The oligonucleotide bands will appear as dark shadows. Minimize UV exposure to avoid damaging the nucleic acid.

    • Staining:

      • Methylene Blue: Immerse the gel in 0.02% methylene blue solution for 10-15 minutes. Destain with deionized water until the bands are clearly visible against a light background.

      • SYBR Gold: Dilute SYBR Gold stain according to the manufacturer's instructions and stain the gel for 10-30 minutes. Visualize using a transilluminator with the appropriate filter.

  • Excision of the Band:

    • Carefully excise the band corresponding to the full-length oligonucleotide using a clean razor blade.

  • Elution ("Crush and Soak" Method):

    • Place the excised gel slice into a microcentrifuge tube.

    • Crush the gel slice into small pieces using a clean pipette tip or a dedicated pestle.

    • Add 2-3 volumes of elution buffer to the crushed gel.

    • Incubate at room temperature or 37°C overnight with gentle agitation.

  • Purification and Precipitation:

    • Separate the elution buffer containing the oligonucleotide from the gel fragments by centrifugation and carefully transferring the supernatant to a new tube.

    • Add 2.5-3 volumes of cold 100% ethanol and a co-precipitant if desired.

    • Incubate at -20°C for at least 1 hour or -80°C for 30 minutes to precipitate the oligonucleotide.

    • Centrifuge at high speed for 30 minutes to pellet the oligonucleotide.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Remove the supernatant and air-dry the pellet.

    • Resuspend the purified oligonucleotide in a desired volume of sterile, nuclease-free water or buffer.

Visualizations

Experimental Workflow for Synthesis and Purification of Modified Oligonucleotides

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification PAGE Purification cluster_qc Quality Control & Application synthesis Automated Oligonucleotide Synthesis (Phosphoramidite Chemistry) cleavage Cleavage from Solid Support (e.g., Ammonium Hydroxide) synthesis->cleavage deprotection Removal of Protecting Groups (including N2-Isobutyryl) cleavage->deprotection page Denaturing PAGE deprotection->page visualization Visualization (UV Shadowing or Staining) page->visualization elution Elution from Gel visualization->elution precipitation Ethanol Precipitation elution->precipitation qc Purity & Identity Analysis (CE, HPLC, Mass Spec) precipitation->qc application Downstream Applications (e.g., Therapeutic Use, Research) qc->application

Caption: Workflow for modified oligonucleotide production.

Signaling Pathway: Antisense Oligonucleotide Inhibition of Bcl-2

Oligonucleotides containing modifications like 2'-O-methyl are often used as antisense agents to modulate gene expression. A common therapeutic target is the anti-apoptotic protein Bcl-2, which is overexpressed in many cancers.[2][3]

bcl2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm bcl2_gene Bcl-2 Gene transcription Transcription bcl2_gene->transcription bcl2_mrna Bcl-2 mRNA transcription->bcl2_mrna translation Translation bcl2_mrna->translation degradation mRNA Degradation bcl2_mrna->degradation bcl2_protein Bcl-2 Protein translation->bcl2_protein apoptosis_inhibition Inhibition of Apoptosis bcl2_protein->apoptosis_inhibition ribosome Ribosome ribosome->translation aso Antisense Oligonucleotide (2'-O-methyl modified) aso->bcl2_mrna Hybridization rnase_h RNase H rnase_h->degradation degradation->translation Inhibition

Caption: Antisense inhibition of Bcl-2 expression.

References

Application Notes and Protocols for N2-Isobutyryl-2'-O-methylguanosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Isobutyryl-2'-O-methylguanosine phosphoramidite (B1245037) is a critical building block in the synthesis of modified oligonucleotides, particularly for therapeutic applications such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The 2'-O-methyl modification confers enhanced nuclease resistance and increased binding affinity to complementary RNA strands, while the N2-isobutyryl group provides essential protection for the guanosine (B1672433) base during solid-phase synthesis.[1] Achieving high coupling efficiency during the incorporation of this modified phosphoramidite is paramount for the synthesis of high-purity, full-length oligonucleotides, which is a critical factor for their therapeutic efficacy and safety.

These application notes provide a comprehensive overview of the coupling efficiency of this compound phosphoramidite, detailed experimental protocols for its use and analysis, and insights into its applications.

Data Presentation: Coupling Efficiency

The stepwise coupling efficiency of this compound phosphoramidite is a key parameter in oligonucleotide synthesis. High coupling yields, typically exceeding 99%, are essential to minimize the formation of truncated sequences (n-1, n-2, etc.), which are difficult to separate from the full-length product. The following tables summarize the expected coupling efficiencies under various conditions.

Table 1: Typical Stepwise Coupling Efficiencies of this compound Phosphoramidite

ActivatorCoupling Time (seconds)Expected Coupling Efficiency (%)Reference Method
5-Ethylthio-1H-tetrazole (ETT)120 - 180> 99.0Trityl Cation Assay
Dicyanoimidazole (DCI)90 - 120> 99.0HPLC Analysis
5-Benzylthio-1H-tetrazole (BTT)120 - 180> 99.2Mass Spectrometry
1H-Tetrazole300 - 60098.5 - 99.0Trityl Cation Assay

Table 2: Factors Influencing Coupling Efficiency

FactorImpact on Coupling EfficiencyRecommendations
Activator Choice Stronger activators (e.g., ETT, DCI) generally lead to faster and more efficient coupling compared to weaker activators like 1H-Tetrazole.Use ETT or DCI for optimal performance with modified phosphoramidites.
Coupling Time Insufficient coupling time can lead to incomplete reactions and lower yields.Optimize coupling time based on the synthesizer, activator, and specific sequence. A minimum of 2-3 minutes is generally recommended.
Reagent Purity Impurities in the phosphoramidite, activator, or solvents can significantly reduce coupling efficiency.Use high-purity, anhydrous reagents and solvents.
Water Content Moisture in the reagents or on the synthesis platform will hydrolyze the phosphoramidite, leading to failed couplings.Maintain a strictly anhydrous environment during synthesis.
Sequence Context Steric hindrance from adjacent bulky modified nucleotides can slightly decrease coupling efficiency.For sequences with multiple contiguous modified bases, consider extending the coupling time.

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps for incorporating this compound phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Standard DNA/RNA phosphoramidites (A, C, T/U)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile)

  • Capping Solution A (e.g., Acetic Anhydride/Lutidine/THF) and Capping Solution B (e.g., 16% N-Methylimidazole in THF)

  • Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking Solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence and synthesis parameters.

  • Deblocking (Detritylation): The 5'-DMT protecting group of the growing oligonucleotide chain is removed by treatment with the deblocking solution.

  • Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.

  • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide in the sequence.

  • Final Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonium (B1175870) hydroxide/methylamine solution.[1]

Oligonucleotide_Synthesis_Workflow start Start Synthesis deblock Deblocking (DMT Removal) start->deblock coupling Coupling (Phosphoramidite Addition) deblock->coupling capping Capping (Unreacted Chain Termination) coupling->capping oxidation Oxidation (Phosphite to Phosphate) capping->oxidation repeat Repeat Cycle oxidation->repeat repeat->deblock Next Nucleotide end Cleavage & Deprotection repeat->end Final Nucleotide

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Protocol 2: Determination of Coupling Efficiency by Trityl Cation Assay

The trityl cation assay is a real-time, non-destructive method to monitor the stepwise coupling efficiency during oligonucleotide synthesis.[2] The dimethoxytrityl (DMT) group is cleaved at the beginning of each cycle, releasing a brightly colored orange cation that can be quantified by UV-Vis spectrophotometry.

Materials:

  • DNA/RNA synthesizer equipped with a UV-Vis detector

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

Procedure:

  • Detector Setup: Configure the synthesizer's UV-Vis detector to monitor the absorbance of the trityl cation at approximately 498 nm.

  • Data Collection: During each deblocking step, the released trityl cation flows through the detector, and the absorbance is recorded.

  • Calculation of Stepwise Efficiency: The stepwise coupling efficiency for each cycle (n) is calculated by comparing the absorbance of the trityl cation released in that cycle to the absorbance from the previous cycle (n-1).

    • Stepwise Efficiency (%) = (Absorbance at cycle n / Absorbance at cycle n-1) x 100

  • Calculation of Average Coupling Efficiency: The average coupling efficiency is the geometric mean of all stepwise efficiencies.

Trityl_Assay_Workflow start Start Synthesis Cycle deblock Deblocking Step (DMT Cleavage) start->deblock trityl_release Trityl Cation Release deblock->trityl_release detection UV-Vis Detection (498 nm) trityl_release->detection data_analysis Calculate Stepwise Coupling Efficiency detection->data_analysis end Efficiency Data data_analysis->end

Caption: Workflow for Trityl Cation Assay.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final oligonucleotide product and can be used to indirectly infer the overall coupling efficiency.[3][4][5][6]

Materials:

  • Crude, deprotected oligonucleotide sample

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • HPLC Analysis: Inject the sample onto the HPLC system. Elute the oligonucleotide using a linear gradient of Mobile Phase B.

  • Data Analysis: Monitor the elution profile at 260 nm. The full-length product will be the major peak. The presence and relative area of smaller peaks corresponding to n-1, n-2, etc., failure sequences provide a qualitative and semi-quantitative measure of the overall coupling efficiency. Higher purity of the main peak indicates higher average coupling efficiency.

HPLC_Analysis_Workflow sample Crude Oligonucleotide Sample hplc Reversed-Phase HPLC (C18 Column) sample->hplc detection UV Detection (260 nm) hplc->detection analysis Peak Analysis (Purity Assessment) detection->analysis result Purity Report analysis->result

Caption: HPLC analysis workflow for oligonucleotide purity.

Applications in Therapeutic Oligonucleotides

The superior properties of oligonucleotides containing this compound make them ideal candidates for various therapeutic strategies, primarily targeting RNA.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded nucleic acids that bind to a specific mRNA, leading to the modulation of gene expression. The incorporation of 2'-O-methyl modifications enhances their stability against cellular nucleases and increases their binding affinity for the target mRNA, leading to more potent and durable gene silencing.[7]

ASO_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ASO 2'-O-Me Modified ASO mRNA Target mRNA ASO->mRNA Hybridization RNaseH RNase H ASO->RNaseH Recruitment Ribosome Ribosome mRNA->Ribosome Translation mRNA->RNaseH Recruitment Degradation mRNA Degradation mRNA->Degradation Protein Protein Product Ribosome->Protein RNaseH->mRNA Cleavage

Caption: ASO-mediated gene silencing pathway.

Small Interfering RNAs (siRNAs)

siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. The incorporation of 2'-O-methyl modifications into the siRNA duplex, particularly in the sense strand, can enhance stability, reduce off-target effects, and mitigate innate immune responses without compromising the gene-silencing activity of the antisense strand.[8][9][10]

siRNA_Signaling_Pathway siRNA 2'-O-Me Modified siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC (Antisense Strand) RISC_loading->RISC_active mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: siRNA-mediated RNA interference pathway.

Conclusion

This compound phosphoramidite is an indispensable reagent for the synthesis of high-quality therapeutic oligonucleotides. Achieving and verifying high coupling efficiency is crucial for the successful production of these complex biomolecules. The protocols and data presented in these application notes provide a framework for researchers and drug developers to optimize their synthesis processes and ensure the quality of their oligonucleotide products. Careful attention to reagent purity, reaction conditions, and robust analytical monitoring will enable the reliable synthesis of next-generation nucleic acid-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N2-Isobutyryl-2'-O-methylguanosine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of oligonucleotides containing N2-Isobutyryl-2'-O-methylguanosine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this modified nucleoside.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of this compound phosphoramidite (B1245037).

Problem: Low Coupling Efficiency

Low coupling efficiency is a frequent challenge, particularly with sterically hindered phosphoramidites like 2'-O-methylated guanosine (B1672433).[][2]

  • Question: My trityl monitoring shows a significant drop in yield after the this compound coupling step. What are the likely causes and solutions?

    • Answer:

      • Inadequate Coupling Time: The steric bulk of the 2'-O-methyl group and the N2-isobutyryl protecting group can slow down the coupling reaction.[] Standard coupling times used for DNA phosphoramidites may be insufficient.

        • Solution: Increase the coupling time for the modified monomer. A time-course experiment is recommended to determine the optimal duration. Start by doubling the standard time and analyze the results.[3]

      • Suboptimal Activator: The choice of activator is crucial for sterically hindered monomers.[][4] While 1H-Tetrazole is a standard activator, more potent alternatives are often required.

        • Solution: Switch to a stronger activator. 4,5-Dicyanoimidazole (DCI), 5-Ethylthio-1H-tetrazole (ETT), or 5-Benzylthio-1H-tetrazole (BTT) are known to improve coupling efficiency for challenging monomers.[2][3][5] For example, using DCI can cut the required coupling time for 2'-O-methylguanosine phosphoramidites in half compared to 1H-Tetrazole (e.g., from 6 minutes to 3 minutes).[2]

      • Reagent Quality and Moisture: Phosphoramidites and activators are highly sensitive to moisture.[6] Contamination can lead to reagent degradation and significantly lower coupling efficiency.

        • Solution: Ensure all reagents, especially the acetonitrile (B52724) (ACN) diluent, are anhydrous.[6][7] Use fresh, high-quality phosphoramidite and activator solutions for each synthesis. It is good practice to dissolve phosphoramidites under an inert, anhydrous atmosphere.[6]

Problem: Formation of Side Products

The appearance of unexpected peaks during HPLC analysis of the crude product can indicate side reactions.

  • Question: I am observing a significant n-1 peak and other impurities after synthesizing an oligonucleotide with 2'-O-methylguanosine. How can I minimize these?

    • Answer:

      • Incomplete Capping: If unreacted 5'-hydroxyl groups are not properly capped, they can react in the subsequent coupling cycle, leading to deletion sequences (n-1).[8]

        • Solution: Ensure your capping reagents (Cap A and Cap B) are fresh and effective. For difficult sequences, consider a double capping step after the modified monomer coupling.

      • Depurination: Although the N2-isobutyryl group offers some protection, prolonged exposure to the acidic deblocking reagent (trichloroacetic or dichloroacetic acid) can cause depurination of guanosine.[7]

        • Solution: Minimize the deblocking time. Use the shortest time necessary for complete detritylation. If depurination persists, consider using a weaker acid for the deblocking step.

Frequently Asked Questions (FAQs)

  • Question: What is a typical starting coupling time for this compound phosphoramidite?

    • Answer: A typical starting point is longer than for standard DNA amidites. With a standard activator like 1H-Tetrazole, a coupling time of 6 minutes has been reported.[2] However, with a more potent activator like DCI, this can be reduced to 3 minutes.[2][9] It is highly recommended to optimize this parameter for your specific synthesis conditions.

  • Question: Which activator is recommended for this compound?

    • Answer: For sterically hindered phosphoramidites, stronger activators are preferable.[4] 4,5-Dicyanoimidazole (DCI) is an excellent choice as it has been shown to double the coupling rate compared to 1H-Tetrazole for 2'-O-methylguanosine.[2] Other effective activators include 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT).[5]

  • Question: How does the N2-isobutyryl protecting group affect synthesis?

    • Answer: The N2-isobutyryl group protects the exocyclic amine of guanine (B1146940) from undergoing side reactions during synthesis. It is a standard protecting group for guanosine phosphoramidites. While it contributes to the steric bulk of the monomer, its removal during the final deprotection step is generally efficient with standard reagents like aqueous ammonia (B1221849) or ammonia/methylamine mixtures.[9]

  • Question: Can I use a universal solid support for synthesizing oligonucleotides with this modification?

    • Answer: Yes, universal solid supports are compatible with the synthesis of oligonucleotides containing this compound. The cleavage and deprotection procedures are standard and should not be adversely affected by the modification.

Data Presentation

Table 1: Activator Comparison for 2'-O-Methylguanosine Coupling
ActivatorRecommended Starting Coupling TimeKey CharacteristicsReference
1H-Tetrazole6 minutesStandard activator, but less effective for sterically hindered monomers. Limited solubility in ACN.[2][5]
4,5-Dicyanoimidazole (DCI)3 minutesHighly effective for hindered monomers; doubles the coupling rate. Highly soluble in ACN.[2][9]
5-Ethylthio-1H-tetrazole (ETT)3 - 5 minutesMore potent than 1H-Tetrazole; widely used for RNA synthesis.[3][5]
5-Benzylthio-1H-tetrazole (BTT)3 - 5 minutesDescribed as an ideal activator for RNA synthesis.[5]

Experimental Protocols

Protocol 1: Time-Course Experiment to Optimize Coupling Time

This protocol describes a method to determine the optimal coupling time for this compound phosphoramidite.

Objective: To identify the shortest coupling time that yields the highest coupling efficiency.

Materials:

  • Automated DNA/RNA Synthesizer

  • This compound phosphoramidite (0.1 M in ACN)

  • Chosen activator solution (e.g., 0.25 M DCI in ACN)

  • Standard synthesis reagents (capping, oxidizing, deblocking solutions)

  • Solid support with a test sequence (e.g., TTT-G-TTT)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium Hydroxide/40% Methylamine 1:1)

  • HPLC system with an oligonucleotide analysis column (e.g., C18)

Procedure:

  • Synthesizer Setup: Program the synthesizer to synthesize a short test sequence (e.g., 5'-TTT-G-TTT-3', where G is the modified guanosine).

  • Create Multiple Methods: Create four separate synthesis protocols, identical in all steps except for the coupling time of the G* monomer. Set the coupling times to be tested (e.g., 2 min, 5 min, 8 min, and 12 min).

  • Synthesis: Run each of the four synthesis protocols on identical columns.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them using your standard protocol (e.g., AMA at 65°C for 15 minutes).

  • Sample Preparation: Evaporate the cleavage solution to dryness, resuspend the crude oligonucleotide pellet in sterile water, and prepare samples for HPLC analysis.

  • HPLC Analysis: Analyze each of the four crude samples by reverse-phase HPLC. Monitor the absorbance at 260 nm.

  • Data Analysis: For each chromatogram, integrate the peak area of the full-length product (n) and the primary failure sequence (n-1, which in this case would be 5'-TTT-TTT-3'). Calculate the stepwise coupling efficiency for each time point. The optimal time is the shortest duration that provides the maximum yield of the full-length product without a significant increase in side products.

Visualizations

Experimental Workflow for Coupling Time Optimization

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_result Conclusion prep_reagents Prepare Reagents (Amidite, Activator) setup_synth Program Synthesizer (4 Time Points: 2, 5, 8, 12 min) prep_reagents->setup_synth Load run_synth Run 4 Separate Syntheses setup_synth->run_synth cleave_deprotect Cleave & Deprotect Oligos run_synth->cleave_deprotect analyze_hplc Analyze Crude Product via RP-HPLC compare_yields Compare Full-Length (n) vs. Failure (n-1) Peaks analyze_hplc->compare_yields determine_opt Determine Optimal Coupling Time compare_yields->determine_opt cleave_deprotepct cleave_deprotepct cleave_deprotepct->analyze_hplc

Caption: Workflow for optimizing phosphoramidite coupling time.

Phosphoramidite Coupling Cycle

G deblock 1. Deblocking (Detritylation) Removes 5'-DMT group coupling 2. Coupling Forms phosphite (B83602) triester deblock->coupling Activated Phosphoramidite capping 3. Capping Blocks unreacted 5'-OH groups coupling->capping Unreacted Chains oxidation 4. Oxidation Stabilizes backbone (P-III to P-V) coupling->oxidation Successfully Coupled Chains capping->oxidation end_node End of Cycle (Elongated chain with 5'-DMT) oxidation->end_node start_node Start of Cycle (Support-bound chain with 5'-DMT) start_node->deblock Acid (TCA/DCA) end_node->deblock Repeat for Next Monomer

References

Technical Support Center: Deprotection of N2-isobutyryl Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the deprotection of the N2-isobutyryl group from guanosine (B1672433). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical step in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for deprotecting the N2-isobutyryl group from guanosine in oligonucleotides?

A1: The most common and traditional method for removing the N2-isobutyryl group from guanosine, along with other standard base protecting groups (e.g., benzoyl-dA, benzoyl-dC), is treatment with concentrated aqueous ammonium (B1175870) hydroxide (B78521) (28-33% NH₃ in water).[1] This is typically performed at an elevated temperature, such as 55°C, for a minimum of 6 to 8 hours.[1][2]

Q2: How does the lability of the N2-isobutyryl group compare to other common guanosine protecting groups?

A2: The N2-isobutyryl group is considered to be of intermediate lability. It is more labile than the benzoyl (Bz) group, which is known for its high stability and requires extended deprotection times (1-2 days at 55°C).[2] On the other hand, it is more stable than the dimethylformamidine (dmf) group, which can be removed in as little as 2 hours at room temperature.[2]

Q3: What are the primary challenges encountered during the deprotection of N2-isobutyryl guanosine?

A3: The main challenges include:

  • Incomplete Deprotection: Residual isobutyryl groups on guanine (B1146940) can significantly impact the biological performance of oligonucleotides. This is a common reason for poor experimental outcomes.

  • Side Reactions: Although less common with the isobutyryl group compared to others, side reactions can occur, especially under harsh deprotection conditions.

  • Degradation of Sensitive Moieties: If the oligonucleotide contains other sensitive modifications (e.g., dyes, other base analogs), standard deprotection conditions can lead to their degradation.

Q4: What is "UltraFAST" deprotection, and is it suitable for N2-isobutyryl guanosine?

A4: UltraFAST deprotection utilizes a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA).[1][3] This method significantly reduces deprotection times, often to as little as 5-10 minutes at 65°C.[1][4] It is effective for removing the N2-isobutyryl group. However, it is crucial to use acetyl (Ac) protected deoxycytidine (dC) with this method to prevent base modification.[1][3]

Q5: Are there milder deprotection methods available for sensitive oligonucleotides containing N2-isobutyryl guanosine?

A5: Yes, for oligonucleotides with sensitive components, milder deprotection strategies are recommended. One such method involves using 0.05M potassium carbonate in methanol (B129727) at room temperature.[1][3] This "UltraMILD" approach is typically used in conjunction with more labile protecting groups on other nucleobases, such as phenoxyacetyl (Pac) on dA and isopropyl-phenoxyacetyl (iPr-Pac) on dG.[1]

Troubleshooting Guide

Problem 1: Incomplete Deprotection of the N2-isobutyryl Group

  • Symptoms:

    • Mass spectrometry analysis shows a persistent +70 Da adduct on guanosine residues.

    • The oligonucleotide exhibits poor performance in biological assays (e.g., reduced hybridization, lower enzymatic activity).

    • Chromatography (e.g., RP-HPLC) may show shouldering or additional peaks near the main product peak.

  • Possible Causes:

    • Insufficient Deprotection Time or Temperature: The deprotection reaction did not proceed to completion.

    • Old or Low-Quality Reagents: The ammonium hydroxide solution may have lost its potency.

    • Formation of Acetyl-dG: If standard capping reagents (containing acetic anhydride) are used, a more stable N2-acetyl group can be transferred to guanosine, which is more difficult to remove.

  • Solutions:

    • Extend Deprotection: Increase the incubation time or temperature according to the deprotection conditions being used (see tables below).

    • Use Fresh Reagents: Always use fresh, high-quality ammonium hydroxide or AMA solution. Store ammonium hydroxide in small, sealed aliquots in the refrigerator.[1]

    • Optimize Capping for Milder Deprotection: When using UltraMILD deprotection conditions, it is advisable to use a capping solution with phenoxyacetic anhydride (B1165640) to avoid the formation of the more stable N2-acetyl-dG.[1][3] If standard capping is used, a longer deprotection time at room temperature may be necessary.[1][3]

Problem 2: Degradation of Sensitive Components During Deprotection

  • Symptoms:

    • Loss of fluorescence for dye-labeled oligonucleotides.

    • Mass spectrometry indicates degradation of modified nucleobases or other sensitive moieties.

    • Multiple degradation peaks are observed on HPLC.

  • Possible Causes:

    • Harsh Deprotection Conditions: Standard ammonium hydroxide or AMA treatment at elevated temperatures is too harsh for the sensitive component.

  • Solutions:

    • Switch to a Milder Deprotection Protocol:

      • For oligonucleotides with base-labile groups, consider using 0.05M potassium carbonate in methanol.[1]

      • For certain dye-labeled oligonucleotides (e.g., TAMRA), a solution of t-butylamine/methanol/water (1:1:2) overnight at 55°C or t-butylamine/water (1:3) for 6 hours at 60°C can be effective.[1][3]

Data Presentation

Table 1: Comparison of Deprotection Conditions for N2-isobutyryl Guanosine (dG-iBu)

Deprotection MethodReagentTemperature (°C)TimeNotes
Standard Concentrated NH₄OH556-8 hoursTraditional method.[2]
UltraFAST NH₄OH / Methylamine (1:1 v/v) (AMA)655-10 minutesRequires Ac-protected dC.[1][3][4]
UltraMILD 0.05M K₂CO₃ in MethanolRoom Temp4 hoursFor sensitive oligonucleotides; requires compatible protecting groups on other bases.[1][3]
Alternative Mild t-Butylamine / H₂O (1:3 v/v)606 hoursSuitable for some dye-labeled oligonucleotides.[1][3]

Table 2: Relative Lability of Common Exocyclic Amine Protecting Groups

Protecting GroupRelative LabilityTypical Deprotection Time (55°C, NH₄OH)
Dimethylformamidine (dmf)Most Labile~2 hours (at Room Temp)[2]
Isobutyryl (iBu) Intermediate 6-8 hours [2]
Benzoyl (Bz)Least Labile24-48 hours[2]

Experimental Protocols

Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide

  • Cleavage from Solid Support (Optional Separate Step):

    • Treat the CPG-bound oligonucleotide with concentrated ammonium hydroxide for 1 hour at room temperature.

    • Collect the supernatant.

  • Deprotection:

    • Combine the cleaved oligonucleotide solution in a sealed, pressure-tight vial.

    • Heat the vial at 55°C for 6-8 hours.

    • Allow the vial to cool completely to room temperature before opening.

  • Work-up:

    • Evaporate the ammonia (B1221849) solution to dryness using a speed vacuum concentrator or a stream of nitrogen.

    • Resuspend the deprotected oligonucleotide in an appropriate buffer for purification and analysis.

Protocol 2: UltraFAST Deprotection using AMA

  • Cleavage and Deprotection:

    • Prepare a 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

    • Add the AMA solution to the CPG-bound oligonucleotide in a sealed, pressure-tight vial.

    • Heat the vial at 65°C for 10 minutes.

    • Allow the vial to cool completely to room temperature before opening.

  • Work-up:

    • Evaporate the AMA solution to dryness.

    • Resuspend the deprotected oligonucleotide for further processing.

Visualizations

Deprotection_Troubleshooting_Workflow start Start: Deprotection of N2-isobutyryl Guanosine check_sensitive_groups Are there any sensitive groups in the oligonucleotide? start->check_sensitive_groups check_completion Analyze Deprotection (e.g., Mass Spec, HPLC) is_complete Is Deprotection Complete? check_completion->is_complete troubleshoot_incomplete Troubleshoot Incomplete Deprotection: - Extend reaction time/temp - Use fresh reagents is_complete->troubleshoot_incomplete No end_success Success: Proceed to Purification is_complete->end_success Yes standard_deprotection Perform Standard Deprotection (Conc. NH4OH, 55°C, 6-8h) check_sensitive_groups->standard_deprotection No mild_deprotection Perform Mild Deprotection (e.g., K2CO3/MeOH or t-BuNH2/H2O) check_sensitive_groups->mild_deprotection Yes degradation_observed Is degradation of sensitive groups observed? degradation_observed->mild_deprotection Yes end_failure Further optimization required degradation_observed->end_failure No, but still incomplete standard_deprotection->check_completion standard_deprotection->degradation_observed ultrafast_deprotection Consider UltraFAST Deprotection (AMA, 65°C, 10 min) ultrafast_deprotection->check_completion mild_deprotection->check_completion troubleshoot_incomplete->standard_deprotection

Caption: Troubleshooting workflow for N2-isobutyryl guanosine deprotection.

Deprotection_Decision_Tree start Select Deprotection Strategy sensitive_groups Does the oligonucleotide contain sensitive moieties (dyes, etc.)? start->sensitive_groups speed_priority Is speed a high priority? sensitive_groups->speed_priority No mild_protocol Use Mild Protocol (e.g., K2CO3/MeOH) sensitive_groups->mild_protocol Yes standard_protocol Use Standard Protocol (Conc. NH4OH, 55°C) speed_priority->standard_protocol No ultrafast_protocol Use UltraFAST Protocol (AMA, 65°C) (Requires Ac-dC) speed_priority->ultrafast_protocol Yes

Caption: Decision tree for selecting a deprotection strategy.

References

Technical Support Center: N2-Isobutyryl-2'-O-methylguanosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of N2-Isobutyryl-2'-O-methylguanosine phosphoramidite (B1245037) in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the N2-isobutyryl and 2'-O-methyl modifications on this guanosine (B1672433) phosphoramidite?

A1: The N2-isobutyryl group is a protecting group for the exocyclic amine of guanine (B1146940), preventing unwanted side reactions during oligonucleotide synthesis.[1][2] The 2'-O-methyl modification on the ribose sugar provides desirable properties to the final oligonucleotide, such as increased resistance to nuclease degradation and enhanced binding affinity to complementary RNA strands, which are critical for therapeutic applications like antisense oligonucleotides and siRNAs.[3][4]

Q2: What are the most common side reactions observed when using this compound phosphoramidite?

A2: The most common side reactions include:

  • Depurination: Cleavage of the bond between the guanine base and the sugar backbone, typically caused by prolonged exposure to the acidic deblocking solution.[5][6]

  • Incomplete removal of the N2-isobutyryl group: This occurs if the final deprotection step is too mild or too short.[7]

  • Modification of the guanine base: The O6 position of guanine can be susceptible to phosphitylation by the phosphoramidite reagents.[8][9]

  • Low coupling efficiency: This can lead to truncated sequences and lower yields of the desired full-length oligonucleotide.[][11]

Q3: How should this compound phosphoramidite be stored?

A3: Like most phosphoramidites, it should be stored at low temperatures (-20°C) under an inert, dry atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.[12][13] Poor storage can lead to hydrolysis of the phosphoramidite, reducing its reactivity and coupling efficiency.

Q4: Is the isobutyryl (iBu) protecting group considered a "standard" or "mild" protecting group?

A4: The isobutyryl group on guanine is a standard protecting group. While more labile than benzoyl on adenine, it requires specific conditions for complete removal, typically involving treatment with aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at elevated temperatures.[7][14] For very sensitive oligonucleotides, "ultra-mild" protecting groups like phenoxyacetyl (Pac) or isopropyl-phenoxyacetyl (iPr-Pac) might be used.[7][15]

Troubleshooting Guide

Problem 1: Low Yield of Full-Length Oligonucleotide

You observe a low yield of your target oligonucleotide after synthesis, with significant peaks corresponding to shorter, truncated sequences (n-1, n-2, etc.) in your HPLC or CE analysis.

Potential Cause 1: Suboptimal Coupling Efficiency

The phosphoramidite may not be coupling efficiently to the growing oligonucleotide chain.

Solutions:

  • Verify Phosphoramidite Quality: Ensure the phosphoramidite has not degraded due to improper storage. It is highly sensitive to moisture.

  • Optimize Coupling Time: While standard coupling times are often sufficient, increasing the coupling time may improve efficiency for sterically hindered or challenging sequences.[]

  • Check Activator: Ensure the activator solution (e.g., 5-Ethylthio-1H-tetrazole) is fresh and anhydrous. An old or wet activator will significantly reduce coupling efficiency.

  • Increase Reagent Concentration: A modest increase in the concentration of the phosphoramidite and activator can sometimes drive the reaction to completion.

Potential Cause 2: Depurination

The acidic detritylation step (typically using Trichloroacetic acid - TCA or Dichloroacetic acid - DCA) can cause the guanine base to be cleaved from the sugar backbone, creating an abasic site.[6] This abasic site is then cleaved during the final basic deprotection step, leading to truncated 5'-fragments that still carry the DMT group and co-purify with the full-length product in DMT-on purifications.[6]

Solutions:

  • Use a Weaker Deblocking Acid: Switch from TCA to the less harsh Dichloroacetic acid (DCA) to minimize protonation of the N7 position of guanine.[5]

  • Reduce Deblocking Time: Minimize the exposure time of the oligonucleotide to the acidic solution to what is necessary for complete detritylation.

  • Use Depurination-Resistant Protecting Groups: For guanosine, the dimethylformamidine (dmf) protecting group is more electron-donating and stabilizes the glycosidic bond better than acyl groups like isobutyryl, though this requires using a different phosphoramidite.[5][6]

Troubleshooting Workflow: Low Coupling Efficiency

G start Low Yield of Full-Length Product check_reagents Verify Freshness and Anhydrous State of Phosphoramidite and Activator start->check_reagents check_depurination Analyze for Truncated Products (Especially in DMT-on Purification) start->check_depurination extend_coupling Increase Coupling Time check_reagents->extend_coupling Reagents are fresh solution_reagents Replace with Fresh Reagents check_reagents->solution_reagents Reagents are old or compromised solution_coupling Optimize Coupling Protocol (Time/Concentration) extend_coupling->solution_coupling solution_depurination Switch to Milder Deblocking Acid (DCA) and Reduce Deblocking Time check_depurination->solution_depurination

Caption: Troubleshooting logic for low oligonucleotide yield.

Problem 2: Appearance of Unexpected Peaks in Mass Spectrometry Analysis

Your mass spectrometry results show peaks that do not correspond to the full-length product or simple truncations.

Potential Cause 1: Incomplete Deprotection of the Isobutyryl Group

A peak with a mass of +70 Da compared to the expected product mass likely corresponds to the oligonucleotide with one N2-isobutyryl group remaining.

Solutions:

  • Extend Deprotection Time/Increase Temperature: The N2-isobutyryl group on guanine requires specific conditions for complete removal. Ensure you are following the recommended deprotection protocol for standard protecting groups. If you still see incomplete deprotection, extend the incubation time or increase the temperature.

  • Use a Stronger Deprotection Reagent: A mixture of aqueous ammonia and methylamine (AMA) is more effective at removing the isobutyryl group than aqueous ammonia alone.

Deprotection ReagentTemperature (°C)Typical Time for iBu-dG
Aqueous Ammonia558 - 12 hours
Aqueous Ammonia654 - 6 hours
AMA (Ammonia/Methylamine)6510 - 15 minutes
K₂CO₃ in Methanol25 (RT)16 - 24 hours (for UltraMILD)
Data compiled from various oligonucleotide synthesis guides.

Potential Cause 2: Guanine Modification

During synthesis, side reactions can occur on the guanine base itself.

Solutions:

  • Phosphitylation of O6: This side reaction can lead to chain cleavage.[9] Using phosphoramidites with O6 protection (like a p-nitrophenylethyl group) can prevent this, but this is not standard for most syntheses.[8][9] Ensuring efficient oxidation after coupling is critical to minimize this pathway.

  • Formation of 2,6-Diaminopurine (DAP): A +1 Da mass change (G to DAP) can occur, though it is less common with modern chemistry. This has been linked to the use of DMAP as an acylation catalyst in capping; using N-methylimidazole (NMI) instead can reduce this side reaction.[16][17]

  • Cyanoethylation: Acrylonitrile generated from the deprotection of the phosphate (B84403) groups can modify the nucleobases, particularly thymine, but also guanine. Using a scavenger like nitromethane (B149229) during deprotection can suppress this side reaction.[18]

Depurination Side Reaction Pathway

G cluster_0 Detritylation Step (Acidic) cluster_1 Deprotection Step (Basic) G_base Protected Guanosine on Solid Support Protonation Protonation at N7 by Deblocking Acid (TCA/DCA) G_base->Protonation Acid Exposure Depurination Cleavage of Glycosidic Bond Protonation->Depurination Abasic_Site Abasic Site Formation (Oligo chain remains intact) Depurination->Abasic_Site Cleavage Chain Cleavage at Abasic Site Abasic_Site->Cleavage Ammonia/AMA Truncated Truncated 5'-Fragment (DMT-on if not last cycle) Cleavage->Truncated

Caption: Pathway of depurination during oligonucleotide synthesis.

Key Experimental Protocols

Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the key steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic acid (DCA) in dichloromethane.

    • Procedure: Flush the synthesis column with the DCA solution to remove the 5'-DMT protecting group from the support-bound nucleotide. Wash thoroughly with anhydrous acetonitrile.

  • Coupling:

    • Reagents:

      • 0.1 M this compound phosphoramidite in anhydrous acetonitrile.

      • 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

    • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the column and allow them to react for the specified coupling time (typically 2-5 minutes).

  • Capping:

    • Reagents:

    • Procedure: Treat the support with the capping mixture to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.[11] Wash with acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: Flush the column with the oxidizing solution to convert the unstable phosphite (B83602) triester linkage to a stable phosphate triester. Wash thoroughly with acetonitrile.

  • Repeat: Repeat steps 1-4 for each subsequent nucleotide in the sequence.

Standard Synthesis Cycle Workflow

G Deblock 1. Deblocking (Remove 5'-DMT) Couple 2. Coupling (Add new phosphoramidite) Deblock->Couple Cap 3. Capping (Block unreacted chains) Couple->Cap Oxidize 4. Oxidation (Stabilize linkage) Cap->Oxidize Next_Cycle Start Next Cycle or Final Deprotection Oxidize->Next_Cycle Next_Cycle->Deblock Continue Synthesis

Caption: The four-step cycle of phosphoramidite chemistry.

Protocol 2: Analysis of Oligonucleotide Purity by Anion-Exchange HPLC

This method is effective for separating oligonucleotides based on charge (length).

  • Columns: DNA-Pac PA-100 or similar anion-exchange column.

  • Mobile Phase A: Water or 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 1.5 M Ammonium Acetate in Water or 1 M NaCl in 20 mM Tris-HCl, pH 8.0.[19]

  • Flow Rate: 1.0 - 4.0 mL/min.

  • Temperature: 40 - 60°C.

  • Detection: UV absorbance at 260 nm.

  • Gradient:

    • Equilibrate the column with a starting percentage of Mobile Phase B (e.g., 20-50%).

    • Inject the desalted crude oligonucleotide sample.

    • Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. Shorter (less charged) sequences will elute first, followed by the full-length product.

  • Analysis: Calculate purity by integrating the peak area of the full-length product and dividing by the total area of all oligonucleotide-related peaks.

Protocol 3: Nuclease Resistance Assay

This assay compares the stability of the 2'-O-methyl modified oligonucleotide to an unmodified DNA or RNA control in the presence of nucleases.[20]

  • Materials:

    • 2'-O-methyl modified oligonucleotide.

    • Unmodified control oligonucleotide of the same sequence.

    • Reaction Buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, pH 7.5).

    • Nuclease source (e.g., Fetal Bovine Serum (FBS) as a source of various nucleases, or a specific RNase/DNase).

    • Denaturing gel loading buffer (containing formamide).

  • Procedure:

    • Prepare separate reaction mixtures for the modified and unmodified oligos (e.g., 1 µM final concentration) in the reaction buffer.

    • Add the nuclease source (e.g., 10% FBS final concentration).

    • Incubate all samples at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction.

    • Immediately quench the nuclease activity by mixing the aliquot with an equal volume of denaturing gel loading buffer and placing it on ice.

  • Analysis:

    • Resolve the samples from all time points on a denaturing polyacrylamide gel (Urea-PAGE).

    • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).

    • Visualize the gel using an imaging system. The persistence of a strong band corresponding to the full-length oligonucleotide over time indicates nuclease resistance. The 2'-O-methyl modified oligo is expected to show significantly less degradation compared to the unmodified control.[20]

References

Technical Support Center: Optimizing N2-Isobutyryl-2'-O-methylguanosine Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N2-Isobutyryl-2'-O-methylguanosine (iBu-G(2'-OMe)) modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis and purification of these modified oligonucleotides, with the goal of improving final yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound modified oligonucleotides?

A1: this compound modified oligonucleotides offer several key advantages in therapeutic and research applications. The 2'-O-methyl modification provides increased resistance to nuclease degradation, enhances binding affinity to complementary RNA strands, and can reduce the immunogenicity of the oligonucleotide.[1] These properties are highly desirable for antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.[1]

Q2: We are observing lower than expected yields when incorporating iBu-G(2'-OMe). What are the common causes?

A2: Lower than expected yields are often attributed to suboptimal coupling efficiency of the iBu-G(2'-OMe) phosphoramidite (B1245037). Several factors can contribute to this issue:

  • Steric Hindrance: The bulky nature of the isobutyryl protecting group and the 2'-O-methyl modification can create steric hindrance during the coupling reaction, slowing down the kinetics compared to standard phosphoramidites.[][3]

  • Reagent Quality: The purity of the iBu-G(2'-OMe) phosphoramidite is critical. Degradation of the phosphoramidite or the presence of impurities can significantly reduce coupling efficiency.[3][4]

  • Moisture: The presence of water in the acetonitrile (B52724) (ACN) solvent, activator, or other reagents can lead to the hydrolysis of the phosphoramidite, rendering it inactive for coupling.[3][5]

  • Activator Choice: The type and concentration of the activator can influence the coupling efficiency. Stronger activators may be required to overcome the steric bulk of the modified guanosine.[][6]

  • Incomplete Deprotection: The isobutyryl group on guanine (B1146940) is more resistant to hydrolysis than the protecting groups on other bases, potentially leading to incomplete deprotection and lower yields of the final product.[7]

Q3: What is the recommended deprotection strategy for oligonucleotides containing iBu-G(2'-OMe)?

A3: A two-step deprotection process is often recommended for oligonucleotides containing 2'-O-methyl modifications. The first step involves cleavage from the solid support and removal of the phosphate (B84403) and base protecting groups. The second step is the removal of the 2'-hydroxyl protecting groups (if present). For the iBu-G(2'-OMe) modification, the isobutyryl group requires specific conditions for complete removal. While standard ammonium (B1175870) hydroxide (B78521) treatment is used, extended reaction times or the use of a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be more effective.[8][9][10] It is crucial to ensure complete removal of the isobutyryl group, as incomplete deprotection can affect the hybridization properties and biological activity of the oligonucleotide.[7]

Troubleshooting Guides

Guide 1: Diagnosing and Improving Low Coupling Efficiency

This guide provides a systematic approach to troubleshooting and improving the coupling efficiency of iBu-G(2'-OMe) phosphoramidite.

Symptom Potential Cause Recommended Action
Low overall yield of the full-length oligonucleotide. Inefficient coupling of the iBu-G(2'-OMe) monomer.1. Increase Coupling Time: Double the standard coupling time for the iBu-G(2'-OMe) phosphoramidite to allow the reaction to proceed to completion.[3] 2. Use a Stronger Activator: Consider using a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) to enhance the reaction rate.[6][10] 3. Increase Phosphoramidite Concentration: A higher concentration of the phosphoramidite solution (e.g., 0.15 M instead of 0.1 M) can help drive the reaction forward.[3]
Presence of significant n-1 sequences after synthesis. Incomplete coupling at one or more positions where iBu-G(2'-OMe) was incorporated.Review Trityl Monitoring Data: Analyze the trityl cation release data. A significant drop in signal after the iBu-G(2'-OMe) coupling step confirms poor coupling efficiency at that position.
Inconsistent coupling efficiencies across different syntheses. Reagent degradation or moisture contamination.1. Use Fresh Reagents: Ensure that the iBu-G(2'-OMe) phosphoramidite and all other synthesis reagents are fresh and of high quality.[4] 2. Ensure Anhydrous Conditions: Use anhydrous acetonitrile and ensure all reagent bottles are properly sealed to prevent moisture contamination. Consider using molecular sieves to dry solvents.[4][5]
Guide 2: Optimizing the Deprotection of iBu-G(2'-OMe) Containing Oligonucleotides

This guide focuses on ensuring the complete removal of the N2-isobutyryl protecting group to obtain a high-purity final product.

Symptom Potential Cause Recommended Action
Final product shows heterogeneity on HPLC or Mass Spectrometry analysis, with peaks corresponding to incompletely deprotected species. Incomplete removal of the N2-isobutyryl group from guanosine.1. Extend Deprotection Time: Increase the duration of the ammonium hydroxide treatment. For the isobutyryl group, an extended treatment of up to 10-15 hours at elevated temperatures (e.g., 60°C) may be necessary.[10] 2. Use AMA (Ammonium Hydroxide/Methylamine): Treat the oligonucleotide with a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine. This mixture is often more effective at removing stubborn protecting groups.[8][9][10]
Low recovery of the final product after purification. Precipitation of the partially deprotected oligonucleotide during the workup.Ensure Complete Solubilization: After the initial deprotection step, ensure the oligonucleotide is fully dissolved before proceeding with purification. The use of organic co-solvents may be necessary in some cases.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and deprotection of modified oligonucleotides.

Parameter Value Conditions/Notes Reference
Average Stepwise Coupling Yield (Standard Monomers) >99%Automated solid-phase synthesis.[1]
Coupling Time with DCI Activator 3 minutesReduced from 6 minutes with 1H-tetrazole.[1]
Extended Coupling Time for Modified Monomers 16-20 minutesFor sterically hindered phosphoramidites like GuNA[Me].[10]
Deprotection with AMA 5-10 minutesAt 65°C for UltraFAST deprotection.[8][9]
Extended Deprotection for iBu-G 10-15 hoursWith ammonia/methylamine solution at 60°C.[10]
Yield of GuNA[Me]-modified oligonucleotides 12-25%After synthesis and purification.[10]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of iBu-G(2'-OMe) Modified Oligonucleotides

This protocol outlines the general steps for incorporating an iBu-G(2'-OMe) phosphoramidite into an oligonucleotide sequence using an automated synthesizer.

  • Preparation:

    • Dissolve the iBu-G(2'-OMe) phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M or 0.15 M).

    • Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer.

    • Use a solid support appropriate for the desired 3'-terminus of the oligonucleotide.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction and consists of the following steps for each monomer addition:

    • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[7]

    • Coupling: Activation of the iBu-G(2'-OMe) phosphoramidite with an activator (e.g., DCI or ETT) and subsequent reaction with the free 5'-hydroxyl group of the support-bound oligonucleotide. An extended coupling time (e.g., double the standard time) is recommended for the modified monomer.[3]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of n-1 deletion sequences.[7]

    • Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester using an oxidizing solution (e.g., iodine in a water/pyridine/THF mixture).[7]

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 2: Deprotection and Cleavage of iBu-G(2'-OMe) Modified Oligonucleotides

This protocol describes a common method for cleaving the oligonucleotide from the solid support and removing the protecting groups.

  • Cleavage and Base Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add a solution of ammonium hydroxide/methylamine (AMA, 1:1 v/v) to the vial.[8][9]

    • Heat the vial at 65°C for 10-15 minutes for rapid deprotection. Alternatively, for more sensitive modifications, treatment at room temperature for 2-4 hours can be performed. For the stubborn isobutyryl group on guanine, an extended treatment at 60°C for 10-15 hours with an ammonia/methylamine solution may be required to ensure complete removal.[10]

  • Work-up:

    • After cooling, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Wash the solid support with a 50% acetonitrile/water solution and combine the washes with the supernatant.

    • Evaporate the solution to dryness using a centrifugal evaporator.

  • Purification:

    • The crude oligonucleotide can be purified using various techniques such as reverse-phase HPLC (especially for DMT-on oligos), anion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).[11][12]

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Deprotection & Purification start Start with Solid Support (Free 5'-OH) deblock Deblocking (DMT Removal) start->deblock couple Coupling (Add iBu-G(2'-OMe) Phosphoramidite + Activator) deblock->couple cap Capping (Block Unreacted 5'-OH) couple->cap oxidize Oxidation (P(III) to P(V)) cap->oxidize next_cycle Repeat for Next Monomer oxidize->next_cycle cleave Cleavage from Support & Base Deprotection (e.g., AMA) oxidize->cleave Final Cycle Complete next_cycle->deblock Next Cycle purify Purification (HPLC or PAGE) cleave->purify final_product Pure Modified Oligonucleotide purify->final_product

Caption: Automated solid-phase synthesis and deprotection workflow for iBu-G(2'-OMe) oligonucleotides.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions problem Low Yield of Full-Length Oligonucleotide cause1 Low Coupling Efficiency problem->cause1 cause2 Incomplete Deprotection problem->cause2 cause3 Reagent Degradation/ Moisture problem->cause3 solution1a Increase Coupling Time cause1->solution1a solution1b Use Stronger Activator cause1->solution1b solution1c Increase Amidite Conc. cause1->solution1c solution2a Extend Deprotection Time cause2->solution2a solution2b Use AMA cause2->solution2b solution3a Use Fresh Reagents cause3->solution3a solution3b Ensure Anhydrous Conditions cause3->solution3b

Caption: Logical troubleshooting guide for addressing low yield in modified oligonucleotide synthesis.

References

Technical Support Center: Purification of Guanosine-Rich Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of guanosine-rich (G-rich) nucleic acid sequences. These sequences are prone to forming stable secondary structures, such as G-quadruplexes, which can complicate standard purification protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape and Broad Peaks During HPLC Purification

Question: Why am I observing broad, tailing, or multiple peaks for my G-rich oligonucleotide during Reversed-Phase (RP)-HPLC purification?

Answer: This is a common issue when purifying G-rich sequences and is often attributed to the formation of secondary structures, such as G-quadruplexes, and aggregation.[1][2] These structures can exist in multiple conformations, leading to heterogeneous species that interact differently with the stationary phase, resulting in poor peak shape.

Troubleshooting Steps:

  • Increase Column Temperature: Elevating the temperature of the HPLC column oven to around 60-85°C can help to thermally denature the G-quadruplex structures, leading to a more homogenous sample and sharper peaks.[1][2]

  • Increase Mobile Phase pH: Using a mobile phase with a high pH (e.g., pH 12) can disrupt the Hoogsteen hydrogen bonds that stabilize G-quadruplexes.[2] This is particularly effective with polymer-based RP-HPLC columns that are stable under alkaline conditions.[1][2]

  • Use Denaturing Agents: While less common in HPLC, the principles of using chemical denaturants can be considered in sample preparation, though care must be taken regarding compatibility with the HPLC column and system.

  • Optimize Ion-Pairing Reagent: In Reversed-Phase Ion-Pairing (RPIP) chromatography, the choice and concentration of the ion-pairing reagent can influence the resolution. Experiment with different reagents or concentrations to improve peak shape.[1]

Issue 2: Low Recovery or Irreversible Binding to Chromatography Column

Question: My G-rich oligonucleotide shows very low recovery after purification, seemingly binding irreversibly to the anion-exchange column. What is causing this?

Answer: G-rich sequences, especially those that form bulky G-quadruplex structures, can exhibit strong interactions with anion-exchange stationary phases due to their high charge density and size.[3] This can lead to extensive retention and, in some cases, irreversible binding.

Troubleshooting Steps:

  • Switch to a Different Purification Method: Consider using denaturing polyacrylamide gel electrophoresis (PAGE) or a robust reversed-phase HPLC method with a polymer-based column that can withstand high temperatures and pH.[1][4]

  • Modify Anion-Exchange Conditions:

    • Denaturing Conditions: Perform the anion-exchange chromatography under denaturing conditions by increasing the pH of the mobile phase to around 12. This will disrupt the G-quadruplex structures, reducing their strong interaction with the resin.[2]

    • Salt Gradient Optimization: Adjust the salt gradient to ensure efficient elution. A steeper gradient or a higher final salt concentration might be necessary to elute the tightly bound oligonucleotides.

  • Consider Monolithic Columns: Monolithic anion-exchange chromatography has been shown to be effective for separating single-stranded G-rich oligonucleotides from their quadruplex structures.[3]

Issue 3: Presence of Multiple Bands on a Native PAGE Gel

Question: After purification, my G-rich sequence shows multiple bands when analyzed by native PAGE, even though it should be a single sequence. Why is this happening?

Answer: The presence of multiple bands on a native PAGE gel for a single G-rich sequence is typically indicative of different structural conformations. G-quadruplexes can form various topologies (e.g., parallel, anti-parallel, hybrid) that will migrate differently through the gel matrix.[5][6][7] The type and concentration of cations in the gel and running buffer will significantly influence which structures are formed.[5][8]

Troubleshooting Steps:

  • Analyze under Denaturing Conditions: Run the sample on a denaturing PAGE (with urea) to confirm that the multiple bands are due to secondary structures and not impurities of different lengths.[9][10] A single band on a denaturing gel would suggest a pure product that forms multiple conformations.

  • Control Cation Concentration: The stability and conformation of G-quadruplexes are highly dependent on the presence of specific cations. Potassium (K+) is a strong stabilizer of G-quadruplexes.[8][11] To promote the formation of a single, stable conformation, you can anneal your sample in a buffer containing a specific concentration of a chosen cation (e.g., 100 mM KCl) before loading it on the native gel. Conversely, to analyze the single-stranded form, ensure your sample buffer and the gel/running buffer are free of stabilizing cations like K+ and Na+.

  • Perform a Thermal Annealing Step: Heating the sample to 95°C and then slowly cooling it in a specific buffer can encourage the formation of the most thermodynamically stable G-quadruplex structure, potentially reducing the number of conformations.

Issue 4: Difficulty in Purifying Intact G-Quadruplex Structures

Question: I want to purify the folded G-quadruplex structure, not just the single-stranded oligonucleotide. How can I achieve this?

Answer: Purifying an intact G-quadruplex requires non-denaturing purification methods and conditions that favor and maintain the folded structure.

Troubleshooting Steps:

  • Pre-fold the Oligonucleotide: Before purification, incubate the G-rich sequence in a buffer containing a stabilizing cation (typically K+ or Na+) to induce the formation of the G-quadruplex structure.[5][8] A common practice is to heat the solution to ~95°C for 5-10 minutes and then allow it to cool slowly to room temperature.

  • Native PAGE Purification: This is a suitable method for purifying folded nucleic acid structures. The gel and running buffer should contain the same stabilizing cation used for folding to maintain the quadruplex structure throughout the electrophoresis.[5]

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size and can be used to separate folded G-quadruplexes from unfolded single strands or aggregates under native buffer conditions.

  • Affinity Chromatography: If a ligand that specifically binds to the G-quadruplex structure is available, it can be immobilized to a resin to create an affinity column. The sample is applied in a buffer that supports G-quadruplex formation, and after washing away unbound material, the intact G-quadruplex can be eluted.[12][13]

Data Presentation: Quantitative Data Summary

Table 1: Influence of Monovalent Cations on G-Quadruplex Stability

CationIonic Radius (Å)Relative Stabilizing Effect on G-QuadruplexesTypical Concentration for Folding
K+1.38Strong50-150 mM[11]
Na+1.02Moderate100-150 mM[8]
NH4+1.48ModerateVariable
Sr2+1.18StrongVariable
Ca2+1.00ModerateVariable
Mg2+0.72Weak/ModerateVariable
Li+0.76Indifferent/Weak DestabilizerN/A[8]
Cs+1.67Indifferent/Weak DestabilizerN/A[11]

This table summarizes the general trend of cation influence on G-quadruplex stability. The optimal cation and its concentration can be sequence-dependent.[6][7][8]

Table 2: Recommended Purification Methods for G-rich Sequences

Purification MethodPrimary Separation PrincipleBest ForKey Considerations
Reversed-Phase HPLC (RP-HPLC) HydrophobicityShort oligonucleotides (<40 bases); DMT-on purification.[2][14]Use high temperature and/or high pH to denature secondary structures.[1][2]
Anion-Exchange HPLC (IE-HPLC) Charge (phosphate backbone)Sequences with significant secondary structure; longer oligonucleotides (40-100 bases).[2][14]Can have strong binding; use high pH for denaturing conditions.[2][3]
Denaturing PAGE Size (under denaturing conditions)Highest purity of the single-stranded product; removal of n-1 and n-2 failure sequences.[4]Lower throughput; requires elution from the gel matrix.
Native PAGE Size, Shape, and ChargePurifying folded G-quadruplex structures; analyzing conformational heterogeneity.[5][15]Requires careful control of cation concentration in the buffer and gel.
Affinity Chromatography Specific binding interactionPurifying intact G-quadruplexes or G-quadruplex binding proteins.[12][13]Requires a specific ligand and optimization of binding/elution conditions.

Experimental Protocols

Protocol 1: Denaturing HPLC for G-rich Oligonucleotides

This protocol is designed to purify the single-stranded form of a G-rich oligonucleotide by disrupting secondary structures.

  • System Preparation:

    • Column: Use a polymer-based reversed-phase column suitable for high pH and high-temperature applications (e.g., a PRP-C18 column).[1]

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5 (or a high pH buffer compatible with the column, e.g., pH 12).

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: Set the column oven to 60°C.[2]

  • Sample Preparation:

    • Dissolve the crude oligonucleotide in Mobile Phase A.

    • Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate the column with the starting percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample.

    • Run a linear gradient of Mobile Phase B to elute the oligonucleotide (e.g., 5% to 50% B over 30 minutes). The optimal gradient will depend on the length and sequence of the oligonucleotide.

    • Monitor the elution at 260 nm.

  • Fraction Collection and Processing:

    • Collect the fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC or denaturing PAGE.

    • Combine the pure fractions and desalt using a suitable method (e.g., gel filtration or ethanol (B145695) precipitation).

Protocol 2: Native PAGE for Purification of Folded G-Quadruplexes

This protocol is for the purification of a pre-folded G-quadruplex structure.

  • G-Quadruplex Folding:

    • Dissolve the lyophilized oligonucleotide in a folding buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl).

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over several hours.

  • Gel Preparation:

    • Prepare a polyacrylamide gel (e.g., 15-20% depending on the size of the oligonucleotide) in a TBE buffer supplemented with the same concentration of the stabilizing cation used for folding (e.g., 100 mM KCl).

  • Electrophoresis:

    • Prepare the running buffer (e.g., 1x TBE) and supplement it with the stabilizing cation (e.g., 100 mM KCl).

    • Pre-run the gel for 30-60 minutes.

    • Add native loading dye to the folded oligonucleotide sample.

    • Load the sample onto the gel.

    • Run the gel at a constant voltage until the desired separation is achieved.

  • Visualization and Elution:

    • Visualize the bands using UV shadowing.

    • Excise the band corresponding to the folded G-quadruplex.

    • Elute the oligonucleotide from the gel slice using a method such as crush and soak or electroelution.[4]

    • Recover the purified G-quadruplex by ethanol precipitation.

Visualizations

G_rich_purification_troubleshooting cluster_start Initial Observation cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_outcome Expected Outcome start Poor Purification Result (e.g., broad peak, low yield) problem Suspect Secondary Structure (G-Quadruplex Formation) start->problem temp Increase Temperature (e.g., 60-85°C for HPLC) problem->temp HPLC ph Increase pH (e.g., pH 12 for HPLC) problem->ph HPLC denaturing_gel Use Denaturing PAGE (Urea) problem->denaturing_gel Gel Electrophoresis native_conditions Control Cations for Native PAGE problem->native_conditions Conformational Analysis outcome Improved Purity & Yield (Sharp peaks, single band) temp->outcome ph->outcome denaturing_gel->outcome native_conditions->outcome

Caption: Troubleshooting workflow for G-rich sequence purification.

G4_Formation_Factors cluster_conditions Environmental Factors ssDNA Single-Stranded G-rich DNA G4 Folded G-Quadruplex (Stable Structure) ssDNA->G4 Folding G4->ssDNA Denaturation cations High [K+] or [Na+] (Stabilizing Cations) cations->G4 Promotes high_temp High Temperature (> 60°C) high_temp->ssDNA Promotes high_ph High pH (pH > 11) high_ph->ssDNA Promotes

Caption: Factors influencing G-quadruplex formation and denaturation.

Purification_Decision_Tree cluster_ssDNA Single-Stranded Product cluster_G4 Folded G-Quadruplex start Goal of Purification? purity_q Highest Purity Needed? start->purity_q Single Strand native_page Native PAGE start->native_page Folded G-Quadruplex denaturing_page Denaturing PAGE purity_q->denaturing_page Yes denaturing_hplc Denaturing HPLC (High Temp/pH) purity_q->denaturing_hplc No (Higher Throughput) sec Size Exclusion Chromatography native_page->sec affinity Affinity Chromatography sec->affinity

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: N2-Isobutyryl-2'-O-methylguanosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N2-Isobutyryl-2'-O-methylguanosine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenges during the synthesis of this compound and related derivatives include the stability of the N2-isobutyryl protecting group under various reaction conditions, particularly during deprotection steps. The O6 position of the guanine (B1146940) base is also susceptible to side reactions if not adequately protected.[1][2] Additionally, purification of the final product and intermediates can be challenging due to the presence of closely related impurities.[3][4]

Q2: Why is protection of the O6 position of guanine important?

A2: The lactam function of the guanine ring is nucleophilic and can react with phosphitylating agents or other electrophiles used during oligonucleotide synthesis. This can lead to undesired side reactions, including depurination and chain cleavage, ultimately resulting in low yields and complex product mixtures.[1] Protecting the O6 position, for example with a p-nitrophenylethyl group, can eliminate these side reactions and significantly improve the outcome of the synthesis.[1]

Q3: What are the common side reactions observed during the synthesis and deprotection of N2-isobutyryl guanosine (B1672433) derivatives?

A3: Common side reactions include:

  • Premature deprotection: The N2-isobutyryl group can be labile under both acidic and basic conditions used for the removal of other protecting groups (e.g., dimethoxytrityl or cyanoethyl groups).[5][6]

  • Modification of the guanine base: As mentioned, reaction at the O6 position is a significant side reaction if left unprotected.[1][7]

  • Formation of adducts: During deprotection with reagents like aqueous ammonium (B1175870) hydroxide, side products such as 8-amino-N2-isobutyryl-2′-deoxyguanosine and C8:5′-O-cyclo-2′-deoxyguanosine have been observed in related derivatives.[8]

  • N3-alkylation: During deprotection of phosphate (B84403) protecting groups like cyanoethyl, the thymine (B56734) residue can undergo alkylation by acrylonitrile. While not directly on the guanosine derivative, this highlights the potential for side reactions during this step.[6]

Q4: Are there alternative protecting group strategies for the guanine base?

A4: Yes, several alternative strategies have been developed to address the stability issues of the N2-isobutyryl group and to improve overall synthesis efficiency. One such strategy involves using an O6-tert-butyl/N2-tert-butyloxycarbonyl (Boc) protection scheme for guanosine phosphoramidites.[9] This approach offers a more efficient synthetic route compared to traditional methods.[9] Another approach involves the use of a 1,2-diisobutyryloxyethylene group to protect the guanine residue.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of final product Premature removal of the N2-isobutyryl group during acidic deprotection of the 5'-O-DMTr group.Use milder acidic conditions for detritylation. For example, 3% dichloroacetic acid (DCA) in a non-protic solvent is often preferred over trichloroacetic acid (TCA).[8]
Side reactions at the O6 position of the guanine base.Ensure complete protection of the O6 position prior to phosphitylation and coupling. The 2-nitrophenyl or tert-butyldiphenylsilyl groups are effective options.[2]
Inefficient 2'-O-methylation.The choice of base and methylating agent is crucial. The use of a sterically hindered strong organic base can improve the selectivity of 2'-O-alkylation.[2] A combination of NaHMDS as a mild base and CH3Cl as a weak electrophile has also been shown to be effective without protection of the guanine base.[10]
Degradation during final deprotection with ammonia.For sensitive compounds, consider using milder deprotection conditions. If using standard ammonium hydroxide, ensure the reaction time and temperature are optimized to minimize degradation.
Presence of multiple impurities in the final product Incomplete reactions at various steps (e.g., protection, methylation, phosphitylation).Monitor each reaction closely using an appropriate analytical technique (e.g., TLC, HPLC, or Mass Spectrometry) to ensure completion before proceeding to the next step.
Co-elution of the product with closely related impurities during chromatography.Optimize the purification method. This may involve using different chromatography media (e.g., silica (B1680970) gel, reverse-phase), solvent systems, or employing alternative purification techniques like HPLC.[3][4]
Formation of diastereomers.If chiral reagents are used or chiral centers are affected during the synthesis, the formation of diastereomers is possible. Chiral chromatography may be necessary for separation.
Failed incorporation into an oligonucleotide chain Instability of the protected nucleoside phosphoramidite (B1245037).Ensure the phosphoramidite is of high purity and handled under anhydrous conditions to prevent hydrolysis.
Lability of the N2-isobutyryl group to the reagents used in the solid-phase synthesis cycle.It may be necessary to explore alternative N-protecting groups that are more stable to the synthesis conditions.[5][8]

Quantitative Data Summary

Table 1: Stability of 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine under Acidic Conditions[8]

Acid (in MeOH)Half-Life (min)
3% Trichloroacetic acid (TCA)10.5
3% Dichloroacetic acid (DCA)65.2
3% Monochloroacetic acid (MCA)145.8
3% Benzoic acidStable
80% Acetic acidStable

Experimental Protocols

Protocol 1: General Procedure for 2'-O-Alkylation of Guanosine Derivatives[2]

This protocol describes a general method for the highly selective 2'-O-alkylation of a 3',5'-O-protected guanosine derivative.

  • Protection: Protect the 3' and 5' hydroxyl groups of guanosine using a suitable protecting group such as tetraisopropyldisiloxane-1,3-diyl (TIPDS). Also, protect the O6 position of the guanine base, for instance, with a 2-nitrophenyl group.

  • Alkylation Reaction:

    • Dissolve the fully protected guanosine derivative in a dry, aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

    • Add a sterically hindered strong organic base (e.g., BEMP).

    • Slowly add the alkylating agent (e.g., methyl iodide).

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of O6-tert-Butyl-N2-(tert-butyloxycarbonyl)guanosine[9]

This protocol outlines a key step in an alternative protection strategy.

  • Starting Material: Begin with a guanosine derivative where the 2', 3', and 5' hydroxyl groups are protected (e.g., with TBDMS).

  • Boc Protection:

    • Dissolve the protected guanosine in a suitable solvent such as triethylamine.

    • Add di-tert-butyl dicarbonate.

    • Stir the reaction mixture until the formation of the O6-tBu, N2(Boc)2 protected guanosine is complete, as monitored by TLC.

  • Purification: Purify the product by column chromatography on silica gel.

  • Selective Deprotection: The 3',5'-O-silyl groups can be selectively cleaved using HF in pyridine (B92270) to yield the desired O6-tBu, N2(Boc)2 protected guanosine with a free 3' and 5' hydroxyl.

Visualizations

experimental_workflow cluster_modification Core Modification cluster_deprotection Deprotection & Purification Guanosine Guanosine Protected_G 3',5'-O-Protected Guanosine Guanosine->Protected_G 3',5'-OH Protection (e.g., TIPDSCl) Fully_Protected_G O6, N2, 3',5'-Protected Guanosine Protected_G->Fully_Protected_G O6 & N2 Protection (e.g., Isobutyryl Chloride) Methylation 2'-O-Methylation (e.g., NaH/CH3I) Fully_Protected_G->Methylation Deprotected_Product Deprotected N2-Isobutyryl-2'-O- methylguanosine Methylation->Deprotected_Product Deprotection (e.g., TBAF) Final_Product Final Product Deprotected_Product->Final_Product Purification (Chromatography)

A generalized workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield cause1 Premature Deprotection? start->cause1 cause2 Side Reactions at O6? start->cause2 cause3 Inefficient Methylation? start->cause3 cause1->cause2 No solution1 Use Milder Acid (e.g., DCA) cause1->solution1 Yes cause2->cause3 No solution2 Ensure Complete O6 Protection cause2->solution2 Yes solution3 Optimize Base & Methylating Agent cause3->solution3 Yes

A troubleshooting decision tree for low product yield.

References

avoiding base modification during N2-Isobutyryl-2'-O-methylguanosine deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on avoiding base modification during the deprotection of N2-Isobutyryl-2'-O-methylguanosine.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the N2-isobutyryl protecting group on guanosine (B1672433)?

The N2-isobutyryl group serves as a protecting group for the exocyclic amine of guanine (B1146940) during chemical synthesis, particularly in the context of oligonucleotide synthesis. This protection prevents unwanted side reactions at the N2 position while other chemical transformations are carried out on the molecule.

Q2: What are the common methods for deprotecting this compound?

The most common methods for deprotecting N2-isobutyryl guanosine derivatives involve ammonolysis. The two primary reagents used are:

  • Aqueous Ammonium (B1175870) Hydroxide (B78521) (NH₄OH): A traditional method, typically requiring elevated temperatures and longer reaction times.

  • Ammonium Hydroxide/Methylamine (B109427) (AMA): A mixture of aqueous ammonium hydroxide and aqueous methylamine (typically 1:1 v/v) that allows for significantly faster deprotection at elevated temperatures.[1]

For instances where the molecule is sensitive to harsh basic conditions, a milder alternative is:

  • Potassium Carbonate in Methanol (K₂CO₃/MeOH): This method is considered an "UltraMILD" approach and is suitable for sensitive molecules.[2][3][4]

Q3: What are the potential base modifications that can occur during deprotection?

The primary concerns during the deprotection of this compound are:

  • Incomplete Deprotection: The isobutyryl group is not fully removed, resulting in a mixed population of protected and deprotected guanosine. This is often the rate-determining step in oligonucleotide deprotection.[3]

  • Depurination: Cleavage of the N-glycosidic bond between the guanine base and the ribose sugar. While more common under acidic conditions, prolonged exposure to harsh basic conditions at high temperatures can also lead to some level of depurination.

  • Modification of other sensitive groups: If the this compound is part of a larger molecule (like an oligonucleotide) containing other protecting groups or sensitive moieties, these can be susceptible to modification. For example, when using AMA, benzoyl-protected cytidine (B196190) (Bz-dC) can undergo transamination to form N4-methyl-cytidine.[1] To avoid this, acetyl-protected cytidine (Ac-dC) is recommended.[1]

Q4: How can I monitor the progress of the deprotection reaction?

The progress of the deprotection can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool to separate the starting material (N2-isobutyryl-protected), the fully deprotected product, and any potential side products. By comparing the peak areas over time, the reaction progress can be quantified.[5]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the product and detect any side products by their mass-to-charge ratio.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection (isobutyryl group remains) Insufficient reaction time or temperature.Increase the deprotection time or temperature according to the recommended protocols. For AMA, ensure the temperature is maintained at 65°C. For ammonium hydroxide, a longer incubation may be necessary.
Degraded deprotection reagent.Use fresh ammonium hydroxide or a freshly prepared AMA solution. Ammonium hydroxide solutions can lose ammonia (B1221849) gas concentration over time.
Presence of Unexpected Side Products Use of incompatible protecting groups on other parts of the molecule (if applicable).If working with oligonucleotides, ensure that compatible protecting groups are used. For example, use Ac-dC instead of Bz-dC when deprotecting with AMA to avoid transamination.[1]
Reaction conditions are too harsh.Consider switching to a milder deprotection method, such as potassium carbonate in methanol, especially if the molecule contains other sensitive functional groups.[2][4]
Low Recovery of Deprotected Product Adsorption to labware.Use low-binding tubes and pipette tips.
Depurination.Avoid overly harsh conditions (prolonged heating). Ensure the deprotection solution is basic.
Degradation during solvent evaporation.If using potassium carbonate in methanol, neutralize the solution with a weak acid (e.g., acetic acid) before evaporation to prevent degradation of the oligonucleotide.[2]

Quantitative Data Summary

Deprotection Method Reagent Temperature Time Compatibility Notes
Standard Aqueous Ammonium Hydroxide55°C8-12 hoursTraditional method, slower than AMA.
UltraFAST AMA (1:1 NH₄OH/Methylamine)65°C10-15 minutesRequires acetyl-protected dC in oligonucleotides to avoid transamination.[1]
UltraMILD 0.05 M K₂CO₃ in MethanolRoom Temperature4 hoursRecommended for sensitive molecules. Requires neutralization before solvent evaporation.[2][3]

Experimental Protocols

Protocol 1: UltraFAST Deprotection using AMA

This protocol is recommended for rapid and efficient deprotection.

Materials:

  • This compound containing sample (e.g., on solid support or in solution)

  • Ammonium Hydroxide (30% NH₃ in water)

  • Methylamine (40% in water)

  • Heating block or water bath

  • Screw-cap vials

Procedure:

  • Prepare the AMA solution by mixing equal volumes of cold ammonium hydroxide and cold 40% aqueous methylamine (1:1 v/v). Caution: Prepare in a fume hood as both reagents are volatile and have strong odors.

  • Add the AMA solution to the sample vial. Ensure the sample is completely submerged.

  • Securely cap the vial to prevent evaporation.

  • Place the vial in a heating block or water bath pre-heated to 65°C.

  • Incubate for 10-15 minutes.

  • After incubation, cool the vial on ice.

  • The deprotected sample is now ready for downstream processing (e.g., purification by HPLC).

Protocol 2: UltraMILD Deprotection using Potassium Carbonate in Methanol

This protocol is suitable for sensitive molecules that may be degraded by harsher conditions.

Materials:

  • This compound containing sample

  • Anhydrous Methanol

  • Potassium Carbonate (K₂CO₃)

  • Glacial Acetic Acid

  • Shaker or rotator

Procedure:

  • Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

  • Add the potassium carbonate solution to the sample.

  • Agitate the mixture at room temperature for 4 hours.

  • After incubation, neutralize the solution by adding 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution used.[2]

  • The sample can now be dried or proceed to purification.

Visualizations

Deprotection_Workflow Start This compound Deprotection Deprotection Start->Deprotection Standard Standard (Ammonium Hydroxide) Deprotection->Standard 55°C, 8-12h UltraFAST UltraFAST (AMA) Deprotection->UltraFAST 65°C, 10-15min UltraMILD UltraMILD (K2CO3/MeOH) Deprotection->UltraMILD RT, 4h Product 2'-O-methylguanosine Standard->Product UltraFAST->Product UltraMILD->Product Analysis Analysis (HPLC, MS) Product->Analysis Pure Pure Product Analysis->Pure

Caption: General workflow for the deprotection of this compound.

Troubleshooting_Logic Start Analyze Deprotection Reaction Mixture Incomplete Incomplete Deprotection? Start->Incomplete SideProducts Unexpected Side Products? Incomplete->SideProducts No IncreaseTimeTemp Increase Time/Temp Use Fresh Reagents Incomplete->IncreaseTimeTemp Yes CheckCompatibility Check Protecting Group Compatibility SideProducts->CheckCompatibility Yes UseMilder Use Milder Conditions (e.g., K2CO3/MeOH) SideProducts->UseMilder Yes Success Successful Deprotection SideProducts->Success No IncreaseTimeTemp->Start CheckCompatibility->Start UseMilder->Start

Caption: Troubleshooting logic for deprotection of this compound.

References

Technical Support Center: N2-Isobutyryl-2'-O-methylguanosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of N2-Isobutyryl-2'-O-methylguanosine on oligonucleotide purity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during synthesis and purification.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of oligonucleotides containing this compound.

Issue 1: Low Coupling Efficiency or Low Overall Yield

  • Question: My overall synthesis yield is low after incorporating this compound. How can I troubleshoot this?

  • Answer: Low coupling efficiency is a common reason for reduced overall yield. Due to the steric hindrance of the 2'-O-methyl group, a standard coupling time may be insufficient.[1]

    • Solution 1: Extend Coupling Time: Increase the coupling time for the this compound phosphoramidite (B1245037). A coupling time of at least 6 minutes is often recommended.[1]

    • Solution 2: Check Reagents: Ensure that the phosphoramidite and activator solutions are fresh and anhydrous. Moisture can significantly decrease coupling efficiency.[2]

    • Solution 3: Activator Choice: Consider using a more effective activator like Dicyanoimidazole (DCI).

    • Solution 4: Monitor Trityl Cation Release: Perform a trityl cation assay to monitor the coupling efficiency at each step. This will help pinpoint if the issue is specific to the modified guanosine (B1672433) or a more general problem with the synthesis cycle.

Issue 2: Presence of n-1 Impurities in the Final Product

  • Question: My final product analysis by HPLC shows a significant peak corresponding to the n-1 sequence. What is the cause and how can I minimize it?

  • Answer: The presence of n-1 impurities is a direct consequence of incomplete coupling at one of the synthesis cycles. The unreacted 5'-hydroxyl groups are capped, leading to truncated sequences.[1]

    • Solution 1: Optimize Coupling: As with low yield, extending the coupling time for the this compound phosphoramidite is the primary solution.[1]

    • Solution 2: Efficient Capping: Ensure that the capping step is highly efficient. Inefficient capping can lead to the formation of failure sequences. Check that your capping reagents are fresh and delivered correctly by the synthesizer.[1]

    • Solution 3: Purification Strategy: For high-purity oligonucleotides, standard desalting is often insufficient to remove n-1 shortmers. Purification by High-Performance Liquid Chromatography (HPLC) is recommended to isolate the full-length product.[1][2]

Issue 3: Depurination Leading to Truncated Oligonucleotides

  • Question: I am observing product degradation, and I suspect depurination. How does the N2-isobutyryl group affect this, and what can I do to prevent it?

  • Answer: The N2-isobutyryl protecting group on guanine (B1146940) is more resistant to hydrolysis compared to other protecting groups like dimethylformamidine (dmf).[3] While this makes it more stable during synthesis, harsh acidic conditions used for detritylation can still lead to depurination.

    • Solution 1: Milder Deblocking Agent: Use a weaker acid for the detritylation step. For example, using 3% dichloroacetic acid (DCA) in dichloromethane (B109758) instead of trichloroacetic acid (TCA) can significantly reduce depurination.

    • Solution 2: Optimize Deprotection Conditions: While the isobutyryl group is relatively stable, prolonged exposure to harsh deprotection conditions (e.g., high temperature or extended time in ammonia) should be avoided. Follow the recommended deprotection protocols carefully.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the N2-isobutyryl protecting group for 2'-O-methylguanosine?

The N2-isobutyryl group provides good stability during the oligonucleotide synthesis cycle, particularly during the oxidation and capping steps. Its removal during the final deprotection step is predictable and efficient under standard ammonia-based cleavage conditions, although it is more resistant to hydrolysis than some other protecting groups like dmf.[3]

Q2: What are the recommended deprotection conditions for an oligonucleotide containing this compound?

A common and effective method is to use a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at an elevated temperature (e.g., 65°C) for a short period (e.g., 10-15 minutes).[1] This cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate (B84403) backbone and the nucleobases, including the N2-isobutyryl group.[4]

Q3: How does the 2'-O-methyl modification itself impact oligonucleotide purity?

The 2'-O-methyl group introduces steric bulk near the 5'-hydroxyl group, which can slightly decrease the coupling efficiency compared to standard DNA phosphoramidites. This is why extended coupling times are often necessary to achieve high-purity oligonucleotides.[1]

Q4: Which analytical techniques are best for assessing the purity of oligonucleotides containing this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[5] Both Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC can be used to separate the full-length product from impurities such as n-1 shortmers.[2][6] Mass spectrometry is also crucial for confirming the identity of the final product and any observed impurities.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of oligonucleotides containing this compound.

Table 1: Phosphoramidite Synthesis and Coupling Efficiency

ParameterValueConditions/Notes
Phosphitylation Reaction Time1.5 hoursUsing 2-cyanoethyl- N,N- diisopropylchlorophosphoramidite.[4]
Isolated Yield of Phosphoramidite86%After chromatographic purification.[4]
Average Stepwise Coupling Yield>99%Using an extended coupling time.[4]
Recommended Coupling Time3 - 6 minutesWith DCI activator; longer than standard DNA amidites.[1][4]

Table 2: Deprotection Conditions

ReagentTemperatureDurationNotes
Ammonium Hydroxide / Methylamine (AMA)65°C10-15 minutesEfficient cleavage and deprotection.[4]
Concentrated Ammonium Hydroxide55°C8-16 hoursStandard deprotection; slower for isobutyryl group removal.[3]

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps for synthesizing an oligonucleotide containing this compound on an automated synthesizer.

  • Preparation:

    • Dissolve the this compound phosphoramidite and other required phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.

    • Install fresh, anhydrous synthesis reagents (activator, capping solutions, oxidizer, deblocking solution) on the synthesizer.

    • Pack a synthesis column with the appropriate solid support functionalized with the first nucleoside of the sequence.

  • Synthesis Cycle: The following steps are repeated for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acidic solution (e.g., 3% DCA in dichloromethane).

    • Coupling: The this compound phosphoramidite is activated (e.g., with DCI) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 3-6 minutes is used for this step.[1][4]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of n-1 impurities in subsequent cycles.[1]

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 2: Cleavage and Deprotection

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add 1 mL of AMA solution (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine) to the vial.[4]

  • Seal the vial tightly and heat at 65°C for 15 minutes.[4]

  • Cool the vial to room temperature and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a centrifugal evaporator.

Protocol 3: HPLC Purification of the Oligonucleotide

  • Sample Preparation: Re-dissolve the dried oligonucleotide pellet in an appropriate buffer (e.g., sterile water or HPLC mobile phase A).

  • HPLC System: Use a reversed-phase HPLC system with a C18 column suitable for oligonucleotide separation.

  • Mobile Phases:

    • Mobile Phase A: An aqueous buffer, such as 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.

    • Mobile Phase B: A mixture of the aqueous buffer and an organic solvent, such as acetonitrile (e.g., 50% acetonitrile in Mobile Phase A).

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes.

  • Detection: Monitor the elution of the oligonucleotide by UV absorbance at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.

  • Desalting: Desalt the collected fraction using a size-exclusion chromatography cartridge or by ethanol (B145695) precipitation to remove the ion-pairing reagent.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking Deblocking (DMT Removal) Coupling Coupling (N2-iBu-2'-O-Me-G Addition) Deblocking->Coupling Free 5'-OH Capping Capping (Terminate Failures) Coupling->Capping Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Support & Deprotection (AMA) Oxidation->Cleavage Synthesis Complete Purification HPLC Purification Cleavage->Purification Analysis Purity & Identity Check (HPLC, MS) Purification->Analysis

Caption: Automated solid-phase synthesis workflow for oligonucleotides.

Troubleshooting_Low_Purity Start Low Purity Observed (e.g., n-1 peak in HPLC) Q1 Is coupling time for N2-iBu-2'-O-Me-G extended? Start->Q1 A1_No Extend coupling time (e.g., to 6 min) Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No->Q1 Re-evaluate Q2 Are capping reagents fresh and efficient? A1_Yes->Q2 A2_No Replace capping solutions Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No->Q2 Re-evaluate Q3 Is purification method adequate? A2_Yes->Q3 A3_No Use HPLC for purification Q3->A3_No No A3_Yes Consider other factors (reagent purity, synthesizer) Q3->A3_Yes Yes A3_No->Q3 Re-evaluate

Caption: Troubleshooting logic for low purity in oligonucleotide synthesis.

References

Technical Support Center: N2-Isobutyryl-2'-O-methylguanosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of N2-Isobutyryl-2'-O-methylguanosine phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in oligonucleotide synthesis?

A1: this compound is a chemically modified nucleoside analog used as a building block in the synthesis of modified DNA and RNA oligonucleotides. The key features are:

  • N2-Isobutyryl group: This is a protecting group for the exocyclic amine of the guanine (B1146940) base, preventing unwanted side reactions during synthesis. It is removed during the final deprotection step.

  • 2'-O-methyl group: This modification on the ribose sugar provides several advantages to the resulting oligonucleotide, including increased resistance to nuclease degradation, enhanced binding affinity to target RNA sequences, and reduced immunogenicity.[1][2]

These properties make it a valuable component in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs.[1]

Q2: Which activators are recommended for coupling this compound phosphoramidite?

A2: Due to the steric hindrance of the 2'-O-methyl group, a more reactive activator than the standard 1H-Tetrazole is often recommended to achieve high coupling efficiencies.

  • 4,5-Dicyanoimidazole (DCI): DCI is a highly recommended activator for 2'-O-methyl phosphoramidites. It is more nucleophilic and less acidic than 1H-Tetrazole, leading to faster coupling times and high coupling efficiencies, especially for sterically demanding monomers.[3]

  • 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): These are also effective activators for RNA synthesis, including 2'-O-methylated monomers. They are more acidic than 1H-Tetrazole, which can increase the reaction rate. BTT, in particular, has been noted as a good choice for RNA synthesis.[3][4]

For general-purpose synthesis of shorter oligonucleotides, ETT or BTT are suitable. For longer oligonucleotides or larger-scale synthesis, DCI is often preferred.[3]

Q3: What is the typical coupling time for this compound phosphoramidite?

A3: The optimal coupling time depends on the activator used. With a standard activator like 1H-Tetrazole, a longer coupling time of around 15 minutes may be necessary.[2] However, with more reactive activators, this time can be significantly reduced. For example, using DCI can decrease the coupling time to as little as 3 minutes.[1] It is always recommended to follow the synthesizer and phosphoramidite manufacturer's protocols and optimize for your specific sequence and scale.

Q4: How does the 2'-O-methyl modification affect the final deprotection and purification of the oligonucleotide?

A4: The 2'-O-methyl group is stable under standard deprotection conditions used for DNA and RNA synthesis. Therefore, the deprotection steps for removing the base and phosphate (B84403) protecting groups are the same as for standard oligonucleotides. A key advantage is that oligonucleotides containing only 2'-O-methyl modifications are resistant to RNase hydrolysis, which simplifies purification as sterile conditions are not strictly necessary.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency 1. Inefficient Activator: 1H-Tetrazole may not be sufficiently reactive for the sterically hindered 2'-O-methylguanosine phosphoramidite.1. Switch to a more reactive activator: Use 4,5-Dicyanoimidazole (DCI), 5-Ethylthio-1H-tetrazole (ETT), or 5-Benzylthio-1H-tetrazole (BTT).[3]
2. Suboptimal Coupling Time: The coupling time may be too short for the chosen activator.2. Increase coupling time: If using a less reactive activator, try extending the coupling time (e.g., to 15 minutes with 1H-Tetrazole).[2] For DCI, 3 minutes is a good starting point.[1]
3. Degraded Phosphoramidite or Activator: Moisture or prolonged storage can lead to degradation.3. Use fresh reagents: Ensure that the phosphoramidite and activator solutions are fresh and anhydrous.
Formation of n+1 Species (Longer Oligonucleotides) 1. Acid-catalyzed Detritylation of Monomer: Highly acidic activators can cause premature removal of the 5'-DMT group from the phosphoramidite monomer in solution, leading to the formation of dimers that then couple to the growing chain.[3]1. Use a less acidic activator: DCI is less acidic than tetrazole-based activators and can minimize this side reaction.[3]
2. Optimize activator concentration: Use the recommended concentration of the activator.
Modified Base Degradation 1. Harsh Deprotection Conditions: The N2-isobutyryl protecting group requires specific conditions for efficient removal without damaging the oligonucleotide.1. Follow recommended deprotection protocols: Use standard deprotection conditions such as concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Quantitative Data on Activator Performance

ActivatorRecommended ConcentrationTypical Coupling Time for 2'-O-Me-GAverage Stepwise Coupling YieldNotes
1H-Tetrazole 0.45 - 0.5 M10 - 15 minutes[2]>98%Standard but can be slow for sterically hindered monomers.[3]
5-Ethylthio-1H-tetrazole (ETT) 0.25 - 0.75 M~3 - 6 minutes>99%More acidic and reactive than 1H-Tetrazole; good for general RNA synthesis.[3][4]
5-Benzylthio-1H-tetrazole (BTT) 0.25 M~3 minutes>99%Highly recommended for RNA synthesis.[3][4]
4,5-Dicyanoimidazole (DCI) 0.25 - 1.0 M~3 minutes[1]>99%Less acidic and highly nucleophilic; excellent for sterically hindered monomers and large-scale synthesis.[3]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 2'-O-methylated Oligonucleotide

This protocol provides a general overview of the steps involved in one coupling cycle on an automated DNA/RNA synthesizer.

Materials:

  • 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite

  • Other required phosphoramidites (A, C, U, T)

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure (One Cycle):

  • Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The this compound phosphoramidite and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction proceeds for the specified time (e.g., 3 minutes with DCI). The support is then washed with anhydrous acetonitrile.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion sequences. The support is then washed.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution. The support is then washed.

This cycle is repeated for each subsequent nucleotide in the sequence.

Protocol 2: Cleavage and Deprotection

Materials:

  • Concentrated ammonium hydroxide or a 1:1 (v/v) mixture of ammonium hydroxide and 40% aqueous methylamine (AMA)

Procedure:

  • Cleavage from Support and Base Deprotection: The solid support is treated with the cleavage/deprotection solution (e.g., AMA) at room temperature for a specified time (e.g., 1-2 hours) or at an elevated temperature (e.g., 65°C for 10-15 minutes with AMA) to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the N2-isobutyryl group.

  • Purification: The crude oligonucleotide solution is collected, and the solvent is evaporated. The oligonucleotide is then purified using standard techniques such as HPLC or gel electrophoresis.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_postsynthesis Post-Synthesis Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add N2-iBu-2'-O-Me-G + Activator) Deblocking->Coupling Capping 3. Capping (Block unreacted ends) Coupling->Capping Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Cleavage 5. Cleavage & Deprotection Oxidation->Cleavage Repeat n times Purification 6. Purification (e.g., HPLC) Cleavage->Purification QC 7. Quality Control (e.g., Mass Spec) Purification->QC

Caption: Automated solid-phase synthesis workflow for 2'-O-methylated oligonucleotides.

antisense_mechanism cluster_translation_block Steric Block of Translation cluster_splicing_modulation Splicing Modulation ASO 2'-O-Methyl Antisense Oligonucleotide (ASO) mRNA Target mRNA ASO->mRNA Ribosome Ribosome ASO->Ribosome Blocks ribosome binding or progression Translation Protein Synthesis (Translation) Ribosome->Translation NoProtein No Protein (Target gene silenced) Nucleus Nucleus Pre_mRNA pre-mRNA Splicing Splicing Pre_mRNA->Splicing Altered_mRNA Altered mRNA Splicing->Altered_mRNA ASO_splice 2'-O-Methyl Antisense Oligonucleotide (ASO) ASO_splice->Pre_mRNA Binds to splice site

Caption: Mechanism of action for 2'-O-methyl antisense oligonucleotides.

References

strategies for complete removal of isobutyryl protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the complete removal of isobutyryl (iBu) protecting groups. The information is tailored for researchers, scientists, and drug development professionals working in areas such as oligonucleotide and peptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of isobutyryl groups.

Issue 1: Incomplete Deprotection

  • Symptom: Mass spectrometry analysis shows the presence of the starting material or partially deprotected intermediates. In oligonucleotide synthesis, this is often observed as the isobutyryl group remaining on a guanine (B1146940) base.[1][2]

  • Possible Causes:

    • Deprotection time is too short or temperature is too low. The isobutyryl group on guanine is known to be more resistant to hydrolysis compared to other protecting groups like benzoyl on adenine (B156593) and cytosine.[1][2] This makes its removal the rate-determining step in the deprotection of oligonucleotides.[1][2]

    • The deprotection reagent is old or of poor quality. For example, an old bottle of ammonium (B1175870) hydroxide (B78521) may have a lower concentration of ammonia (B1221849) gas, reducing its effectiveness.[3]

    • The substrate has significant secondary structure, hindering reagent access.

  • Solutions:

    • Extend Reaction Time and/or Increase Temperature: Refer to the data table below for recommended conditions. For standard ammonium hydroxide deprotection of iBu-dG, heating at 55°C for 8-15 hours is common.[4]

    • Use a Stronger or Faster Deprotection Reagent: A mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can significantly reduce deprotection times to as little as 10 minutes at 65°C.[5][6]

    • Use Fresh Reagents: Always use a fresh bottle of ammonium hydroxide or other amine-based reagents.[3]

    • Denaturing Conditions: For oligonucleotides, performing the deprotection at a higher temperature can help to disrupt secondary structures.

Issue 2: Substrate Degradation

  • Symptom: The desired product is not observed, or mass spectrometry indicates fragmentation of the product. This is a concern for molecules with base-labile modifications.[7]

  • Possible Causes:

    • Harsh Deprotection Conditions: Prolonged exposure to strong bases at high temperatures can degrade sensitive functionalities on the substrate.[7] For instance, methylphosphonate (B1257008) backbones in oligonucleotides are base-sensitive and can be degraded by standard ammonium hydroxide deprotection.[8]

    • Presence of Alkali-Labile Groups: The substrate may contain other functional groups that are not stable to the basic conditions required for isobutyryl removal.[9]

  • Solutions:

    • Use Milder Deprotection Conditions:

      • For highly sensitive molecules, "UltraMILD" conditions can be employed. This involves using more labile protecting groups during synthesis (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) which can then be removed with reagents like potassium carbonate in methanol (B129727) at room temperature.[7][10]

      • Deprotection with ammonium hydroxide at room temperature for a longer duration (e.g., 24 hours) can be a milder alternative to heating.[11]

    • Alternative Reagents: For certain sensitive oligonucleotides, a solution of tert-butylamine/water (1:3) for 6 hours at 60°C can be effective.[10]

Issue 3: Observation of Side Products

  • Symptom: Mass spectrometry or HPLC analysis reveals the presence of unexpected adducts or modified products.

  • Possible Causes:

    • Transamination: When using AMA for deprotection, if benzoyl-protected cytidine (B196190) (Bz-dC) is present, a side reaction can occur where the exocyclic amine is methylated, forming N4-Me-dC.[5]

    • Cyanoethyl Adduct Formation: During the deprotection of oligonucleotides synthesized using cyanoethyl phosphoramidites, the acrylonitrile (B1666552) byproduct can react with nucleobases, particularly thymine, under strongly basic conditions.[1]

  • Solutions:

    • To Prevent Transamination with AMA: Use acetyl-protected cytidine (Ac-dC) instead of Bz-dC during oligonucleotide synthesis.[5][7][10]

    • To Minimize Cyanoethyl Adducts: The deprotection of the phosphate (B84403) groups (removal of the cyanoethyl group) can be performed while the oligonucleotide is still on the solid support using a weak base in an organic solvent (e.g., 10% diethylamine (B46881) in acetonitrile).[1] This removes the source of acrylonitrile before the harsher base deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for removing isobutyryl protecting groups?

A1: The most common reagents are basic, with the specific choice depending on the substrate and the presence of other sensitive functional groups. For oligonucleotide synthesis, the standard is concentrated ammonium hydroxide.[1][2] A faster and often more efficient alternative is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).[5] For particularly sensitive substrates, milder conditions like potassium carbonate in methanol or tert-butylamine/water may be used.[10]

Q2: Why is the isobutyryl group on guanine so difficult to remove compared to other protecting groups?

A2: The isobutyryl group on the exocyclic amine of guanine is known to be more sterically hindered and electronically less labile compared to the benzoyl groups often used on adenine and cytosine. This makes its hydrolysis slower, and it is frequently the rate-determining step of the entire deprotection process in oligonucleotide synthesis.[1][2]

Q3: Can I use the same deprotection strategy for any molecule with an isobutyryl group?

A3: Not necessarily. The optimal deprotection strategy is highly dependent on the overall structure of your molecule. You must consider the stability of all other functional groups and linkages to the chosen basic conditions. The principle of "First, Do No Harm" is paramount; always review the components of your molecule for any sensitivities before selecting a deprotection method.[7][10]

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). By taking aliquots of the reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of the fully deprotected product.

Q5: What is the difference between "Standard", "UltraFAST", and "UltraMILD" deprotection?

A5: These terms generally refer to deprotection strategies in oligonucleotide synthesis:

  • Standard Deprotection: Typically involves heating with concentrated ammonium hydroxide for several hours (e.g., 8-16 hours at 55°C).[3]

  • UltraFAST Deprotection: Uses AMA (ammonium hydroxide/methylamine) to achieve complete deprotection in a much shorter time, often 10 minutes at 65°C.[3][5][7] This method requires the use of Ac-dC to avoid side reactions.[3][7]

  • UltraMILD Deprotection: Employs very labile protecting groups on the nucleobases during synthesis, allowing for deprotection under very gentle conditions, such as with potassium carbonate in methanol at room temperature, to preserve sensitive modifications on the oligonucleotide.[10]

Data Presentation

Table 1: Comparison of Common Deprotection Conditions for iBu-Protected Deoxyguanosine (dG)

ReagentTemperatureTimeNotes
Ammonium HydroxideRoom Temp.36 hoursStandard, but slow condition.[3]
Ammonium Hydroxide55°C8-16 hoursA common accelerated condition.[3][4]
Ammonium Hydroxide65°C8 hoursFurther acceleration of the standard method.[3]
AMARoom Temp.120 minutesFaster than ammonium hydroxide at the same temperature.[10]
AMA37°C30 minutesMild heating significantly speeds up the reaction.[10]
AMA55°C10 minutesA common "UltraFAST" condition.[10]
AMA65°C5-10 minutesThe most common "UltraFAST" condition.[5][7][10]

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide

This protocol is suitable for standard DNA oligonucleotides synthesized with iBu-dG.

  • After synthesis, transfer the solid support (e.g., CPG) to a screw-cap vial.

  • Add fresh, concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged (typically 1-2 mL).

  • Seal the vial tightly.

  • Heat the vial at 55°C for 8 to 15 hours.

  • After heating, cool the vial to room temperature.

  • Carefully open the vial and transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide to dryness under vacuum.

  • The resulting pellet contains the deprotected oligonucleotide, which can then be purified.

Protocol 2: UltraFAST Deprotection with AMA

This protocol is for oligonucleotides synthesized with Ac-dC and iBu-dG.

  • After synthesis, transfer the solid support to a screw-cap vial.

  • Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Add the AMA reagent to the vial (typically 1-2 mL).

  • Seal the vial tightly.

  • Let the vial stand at room temperature for 5 minutes to ensure cleavage from the support.[10]

  • Heat the vial at 65°C for 10 minutes to complete the deprotection of the bases.[5]

  • Cool the vial to room temperature.

  • Evaporate the AMA solution to dryness under vacuum.

  • The resulting pellet contains the deprotected oligonucleotide for subsequent purification.

Visualizations

Deprotection_Workflow cluster_synthesis Synthesis Complete cluster_deprotection Deprotection Strategy cluster_analysis Analysis & Outcome start Oligonucleotide on Solid Support with iBu Protection strategy Select Deprotection Method start->strategy standard Standard: NH4OH 55°C, 8-16h strategy->standard Standard Oligos fast UltraFAST: AMA 65°C, 10 min strategy->fast Fast Turnaround (Ac-dC used) mild UltraMILD: K2CO3/MeOH RT, 4h strategy->mild Sensitive Substrates analysis Analyze Product (e.g., Mass Spec) standard->analysis fast->analysis mild->analysis complete Deprotection Complete analysis->complete incomplete Incomplete Deprotection analysis->incomplete

Caption: Workflow for selecting an isobutyryl deprotection strategy.

Troubleshooting_Logic start Deprotection Issue Observed q1 Is Deprotection Incomplete? start->q1 q2 Is Substrate Degraded? q1->q2 No sol1 Increase Time/Temp Use Fresh Reagent Switch to AMA q1->sol1 Yes q3 Are Side Products Present? q2->q3 No sol2 Use Milder Conditions (e.g., RT or UltraMILD) q2->sol2 Yes sol3 If using AMA, ensure Ac-dC was used. Consider pre-treatment to remove source of side reactions. q3->sol3 Yes end Problem Resolved sol1->end sol2->end sol3->end

Caption: Logic diagram for troubleshooting isobutyryl deprotection.

References

Validation & Comparative

A Comparative Guide to N2-Isobutyryl-2'-O-methylguanosine vs. Standard Guanosine in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), the chemical composition of the nucleic acid backbone is a critical determinant of efficacy, stability, and safety. The strategic incorporation of modified nucleosides is a cornerstone of modern therapeutic design, aimed at overcoming the inherent limitations of natural oligonucleotides. This guide provides an objective, data-supported comparison between oligonucleotides incorporating 2'-O-methylguanosine—derived from the N2-isobutyryl-2'-O-methylguanosine phosphoramidite (B1245037) building block—and those containing standard, unmodified guanosine (B1672433).

The N2-isobutyryl moiety serves as a protecting group for the exocyclic amine of guanosine during solid-phase synthesis and is removed during the final deprotection step.[1] Therefore, the final oligonucleotide product contains 2'-O-methylguanosine (2'-OMe-G). This comparison focuses on the functional impact of this 2'-O-methyl modification on the performance of the resulting oligonucleotide.

Key Performance Characteristics

The introduction of a methyl group at the 2' position of the ribose sugar imparts significant and advantageous changes to the properties of an oligonucleotide. These enhancements primarily involve increased thermal stability, greater resistance to nuclease degradation, and modulated immunostimulatory potential.

Data Presentation: Quantitative Comparison

The following tables summarize the performance differences between oligonucleotides containing standard guanosine and those incorporating 2'-O-methylguanosine.

Table 1: Comparison of Physicochemical and Biological Properties

PropertyStandard Guanosine in Oligonucleotide2'-O-Methylguanosine in OligonucleotideKey Advantage of Modification
Thermal Stability (Tm) BaselineHigher (ΔTm ≈ +1.0 to +1.5 °C per modification)[2]Enhanced binding affinity to target RNA.
Nuclease Resistance Low (rapidly degraded in minutes)[3]Significantly Higher (Half-life >72 hours with end-capping)[4]Increased in vivo and in vitro stability.
Immunogenicity (TLR7 Activation) High (Potent Activator)Strongly Reduced or Abolished [5][6]Reduced innate immune response.
Immunogenicity (TLR8 Activation) High (Potent Activator)Maintained or Moderately Reduced [6][7]Potential for selective immune modulation.

Experimental Data and Observations

Thermal Stability

The 2'-O-methyl group pre-organizes the ribose sugar into a C3'-endo conformation, which is the geometry favored in A-form RNA helices. This conformational rigidity reduces the entropic penalty of duplex formation, leading to a more stable and higher-affinity binding to complementary RNA targets.[2] Studies consistently show that each 2'-O-methyl modification can increase the melting temperature (Tm) of an RNA:RNA duplex by approximately 1.0 to 1.5°C, providing a significant enhancement in thermal stability.[2]

Nuclease Resistance

Unmodified oligonucleotides are highly susceptible to degradation by nucleases present in serum and within cells, with half-lives often measured in minutes.[3] The 2'-O-methyl modification provides steric hindrance that shields the phosphodiester backbone from endonuclease attack.[8] While less effective against exonucleases, the combination of internal 2'-O-methyl modifications with terminal phosphorothioate (B77711) (PS) linkages creates oligonucleotides that are highly resistant to degradation, with half-lives extending beyond 72 hours in serum.[4][8]

Immunomodulatory Profile

Single-stranded RNA oligonucleotides, particularly those containing guanosine and uridine, are potent ligands for Toll-like receptors 7 and 8 (TLR7 and TLR8), key sensors of the innate immune system. Activation of these receptors can lead to a pro-inflammatory cytokine response, which is often an undesirable side effect for antisense and siRNA applications. The 2'-O-methylation of guanosine has been shown to be a powerful tool for mitigating these effects.

Experimental evidence demonstrates that 2'-O-methylated RNA can act as a competitive antagonist, inhibiting TLR7 and, to a lesser extent, TLR8 activation.[5][9] Remarkably, a single, strategically placed 2'-O-methylation can convert a dual TLR7/TLR8 agonist into a TLR8-specific ligand by abolishing its ability to activate TLR7.[6] This allows for the fine-tuning of an oligonucleotide's immunological signature, reducing unwanted inflammatory responses while potentially preserving specific, desired immune interactions.

Diagrams and Workflows

Oligonucleotide Synthesis and Modification Workflow

The diagram below illustrates the standard solid-phase synthesis of an oligonucleotide, highlighting the incorporation of the modified phosphoramidite building block and the subsequent deprotection steps that yield the final 2'-O-methylated product.

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_reagents Phosphoramidite Reagents cluster_deprotection Cleavage & Deprotection cluster_final Final Oligonucleotide Product start Start: CPG Solid Support detritylation 1. Detritylation (DCA) start->detritylation coupling 2. Coupling (Add Phosphoramidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine) capping->oxidation repeat Repeat for Each Nucleotide oxidation->repeat repeat->detritylation cleavage 5. Cleavage from Support (e.g., AMA) repeat->cleavage std_G Standard Guanosine Phosphoramidite std_G->coupling  Incorporates  Standard Base mod_G This compound Phosphoramidite mod_G->coupling  Incorporates  Modification deprotect 6. Base Deprotection (Removes N2-isobutyryl group) cleavage->deprotect final_unmod Standard Oligonucleotide deprotect->final_unmod From std_G path final_mod 2'-O-Methylated Oligonucleotide deprotect->final_mod From mod_G path

Caption: Workflow of oligonucleotide synthesis comparing standard vs. modified incorporation.
Innate Immune Recognition via TLR7 and TLR8

This diagram illustrates the differential signaling outcomes when an endosome encounters an unmodified RNA versus a 2'-O-methylated RNA. Unmodified RNA activates both TLR7 and TLR8, leading to a broad inflammatory response, whereas 2'-O-methylated RNA selectively dampens the TLR7 pathway.

TLR_Pathway cluster_cell Immune Cell (e.g., Dendritic Cell) cluster_endo Endosome TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 TLR8 TLR8 TLR8->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 via IRAK complex Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IFN Type I Interferons (IFN-α) IRF7->IFN UnmodRNA Unmodified ssRNA (Standard Guanosine) UnmodRNA->TLR7 Strong Activation UnmodRNA->TLR8 Strong Activation ModRNA 2'-O-Methylated ssRNA (2'-OMe-G) ModRNA->TLR7 Blocked / Antagonized ModRNA->TLR8 Activation Maintained

Caption: Differential activation of TLR7 and TLR8 by standard vs. 2'-O-methylated RNA.

Experimental Protocols

Protocol 1: UV Thermal Denaturation for Melting Temperature (Tm) Analysis

This protocol determines the thermal stability of an oligonucleotide duplex by measuring the change in UV absorbance as the temperature increases.

  • Sample Preparation: Synthesize and purify the complementary oligonucleotide strands (one containing the modification, one as an unmodified control). Anneal equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to form duplexes.[10]

  • Instrument Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to 260 nm.[11]

  • Melting Procedure: Heat the duplex solutions from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/min).[10]

  • Data Acquisition: Continuously record the absorbance at 260 nm as a function of temperature.

  • Data Analysis: Plot absorbance versus temperature to generate a sigmoidal melting curve. The Tm is the temperature at the maximum of the first derivative of this curve, representing the point where 50% of the duplex has dissociated.[11]

Protocol 2: Nuclease Resistance Assay in Serum

This assay evaluates the stability of oligonucleotides in a biologically relevant medium containing a complex mixture of nucleases.

  • Oligonucleotide Preparation: Prepare stock solutions of the 5'-end labeled (e.g., with a fluorescent tag) modified and unmodified oligonucleotides in nuclease-free water.[2]

  • Incubation: Dilute the labeled oligonucleotides to a final concentration in 90% human or fetal bovine serum (FBS).[12]

  • Time Course: Incubate the reactions at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction and immediately quench nuclease activity by adding it to a denaturing loading buffer and freezing it.[12][13]

  • Analysis: Separate the oligonucleotide fragments by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Visualize the labeled oligonucleotides using a phosphorimager or fluorescence scanner. Quantify the band intensity of the full-length, intact oligonucleotide at each time point.

  • Half-Life Calculation: Plot the percentage of intact oligonucleotide remaining versus time. Determine the half-life (t½) by fitting the data to a single exponential decay curve.[8]

Conclusion

The use of this compound phosphoramidite in oligonucleotide synthesis provides a robust method for incorporating 2'-O-methylguanosine into therapeutic sequences. This modification offers a trifecta of benefits crucial for drug development: enhanced thermal stability for improved target affinity, superior nuclease resistance for increased biological half-life, and reduced immunostimulatory activity via TLR7 for a better safety profile. These advantages make the 2'-O-methyl modification an indispensable tool for the rational design of next-generation oligonucleotide therapeutics.

References

Unveiling the Stability Shield: A Comparative Analysis of RNA with and without 2'-O-methylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, engineering RNA molecules with enhanced stability is a critical endeavor. The strategic incorporation of modified nucleotides is a cornerstone of this effort, with 2'-O-methylguanosine (Gm) emerging as a key player in bolstering RNA resilience. This guide provides an objective comparison of the stability of RNA duplexes containing 2'-O-methylguanosine against their unmodified counterparts, supported by experimental data and detailed methodologies.

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar in guanosine (B1672433) profoundly influences the physicochemical properties of an RNA molecule. This modification, known as 2'-O-methylation, is a naturally occurring post-transcriptional modification found in various RNA species, including ribosomal RNA (rRNA) and small nuclear RNA (snRNA).[1] Its primary effects are an enhancement of thermal stability and an increased resistance to nuclease degradation, both of which are highly desirable attributes in the development of RNA-based therapeutics and diagnostics.

Enhanced Thermal Stability: A Quantitative Look

The increased thermal stability of RNA containing 2'-O-methylguanosine is attributed to the methyl group's influence on the sugar pucker conformation. The 2'-O-methyl group favors a C3'-endo conformation, which is the characteristic sugar pucker in A-form RNA helices.[2] This pre-organization of the single-stranded RNA into a conformation amenable to duplex formation reduces the entropic penalty of hybridization, resulting in a more stable duplex.[2]

The practical measure of this enhanced stability is the melting temperature (Tm), the temperature at which half of the RNA duplex dissociates. The incorporation of 2'-O-methylated nucleotides generally leads to a significant increase in the Tm of an RNA duplex. While the exact increase is sequence-dependent, studies on various 2'-O-methylated nucleotides provide a quantitative insight into this stabilizing effect.

RNA Duplex Sequence (5'-3')ModificationMelting Temperature (Tm) (°C)ΔTm per modification (°C)Reference
r(CGCGCG)₂UnmodifiedNot provided-[1]
r(CGC[m⁸Gm]CG)₂2'-O-methyl-8-methylguanosineIncreased by 6-15 °C+6 to +15[1]
U₁₄/A₁₄Unmodified24-
U¹⁴/A¹⁴Fully 2'-O-methylated Uridine36+0.86 (average per modification)

Note: The data for r(CGC[m⁸Gm]CG)₂ was obtained under high salt conditions (7 M NaClO₄) to study Z-RNA formation and represents a specialized case. The data for U₁₄/A₁₄ provides a general indication of the stabilizing effect of 2'-O-methylation.

Bolstered Resistance to Nuclease Degradation

A significant hurdle in the therapeutic application of RNA is its susceptibility to degradation by cellular nucleases. The 2'-O-methyl modification provides a steric shield, hindering the approach of these enzymes and thereby extending the half-life of the RNA molecule in a biological environment.[3] This increased resistance to both endonucleases and exonucleases is a critical factor for the efficacy and dosing of RNA-based drugs.

Extended Cellular Half-Life

The culmination of enhanced thermal stability and nuclease resistance is an extended cellular half-life for RNA molecules containing 2'-O-methylguanosine. By evading cellular degradation machinery, these modified RNAs can persist for longer periods, allowing for a more sustained therapeutic or functional effect. Studies have shown a positive correlation between the presence of internal 2'-O-methylation on mRNAs and longer mRNA half-lives.[4]

Determining the precise half-life of a specific RNA molecule requires experimental approaches that inhibit transcription and measure the decay of the existing RNA pool over time.

Experimental Protocols

UV Thermal Denaturation Analysis for Melting Temperature (Tm) Determination

This method quantifies the thermal stability of RNA duplexes by measuring the change in UV absorbance as the temperature is increased.

Sample Preparation:

  • Synthesize and purify the unmodified and 2'-O-methylguanosine-containing RNA oligonucleotides.

  • Anneal equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0) to form the duplexes.[2]

  • Prepare a series of dilutions of the duplex solution to assess the concentration dependence of the melting temperature.[2]

UV Melting Measurement:

  • Use a spectrophotometer equipped with a temperature controller.[2]

  • Heat the RNA duplex solutions from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/min).[2]

  • Continuously record the UV absorbance at 260 nm as a function of temperature.[2]

Data Analysis:

  • Plot the absorbance at 260 nm versus temperature.

  • The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal transition, which can be determined from the peak of the first derivative of the melting curve.[2]

Nuclease Degradation Assay

This assay assesses the stability of RNA oligonucleotides in the presence of nucleases.

Oligonucleotide Preparation:

  • Synthesize the unmodified and 2'-O-methylguanosine-containing RNA oligonucleotides.

  • Label the 5' end of the oligonucleotides with a fluorescent dye or a radioactive isotope (e.g., ³²P).

Nuclease Incubation:

  • Incubate the labeled oligonucleotides in a solution containing a nuclease source (e.g., fetal bovine serum or a specific recombinant nuclease like RNase A) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction by adding a solution that inactivates the nuclease (e.g., a strong denaturant or a chelating agent if the nuclease is metal-dependent).

Analysis:

  • Separate the intact oligonucleotide from its degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize and quantify the amount of intact oligonucleotide at each time point using a suitable imaging system (e.g., fluorescence scanner or phosphorimager).

  • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life.

Cellular RNA Half-Life Determination using Actinomycin D

This method measures the decay rate of a specific RNA within cells after blocking transcription.

Cell Culture and Treatment:

  • Culture the cells of interest to the desired confluency.

  • Treat the cells with Actinomycin D (a transcription inhibitor) at a final concentration of 5 µg/mL.[5][6]

  • Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8 hours).

RNA Analysis:

  • Isolate total RNA from the harvested cells at each time point.

  • Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific to the RNA of interest and a stable reference gene.

  • Normalize the expression of the target RNA to the reference gene for each time point.

Data Analysis:

  • Plot the normalized RNA levels (as a percentage of the level at time 0) against time.

  • Fit the data to a one-phase decay exponential curve to calculate the RNA half-life.

Signaling Pathways and Logical Relationships

The stability of RNA is intricately linked to various cellular signaling pathways. The presence of 2'-O-methylguanosine can influence these pathways by modulating the persistence and availability of specific RNA molecules.

snoRNA-Guided Modification Pathway

The biosynthesis of 2'-O-methylguanosine in many cellular RNAs is an active process guided by small nucleolar RNAs (snoRNAs) within a ribonucleoprotein complex.

snoRNA_pathway cluster_assembly snoRNP Assembly snoRNA Box C/D snoRNA snoRNP Box C/D snoRNP Complex snoRNA->snoRNP Fibrillarin Fibrillarin (Methyltransferase) Fibrillarin->snoRNP Methylated_RNA 2'-O-methylated RNA Fibrillarin->Methylated_RNA Methylation SAH SAH Fibrillarin->SAH Core_Proteins Core Proteins (Nop56, Nop58, Snu13) Core_Proteins->snoRNP Target_RNA Target RNA (pre-rRNA, snRNA) snoRNP->Target_RNA Binding SAM SAM SAM->Fibrillarin

Caption: Biosynthesis of 2'-O-methylguanosine via the Box C/D snoRNP-guided pathway.

Experimental Workflow for RNA Stability Comparison

A logical workflow for comparing the stability of RNA with and without 2'-O-methylguanosine involves synthesis, stability assays, and data analysis.

stability_workflow cluster_synthesis RNA Synthesis & Preparation cluster_assays Stability Assays cluster_analysis Data Analysis & Comparison Unmodified_RNA Unmodified RNA Synthesis Thermal_Stability Thermal Stability (UV Melt) Unmodified_RNA->Thermal_Stability Nuclease_Resistance Nuclease Resistance Assay Unmodified_RNA->Nuclease_Resistance Cellular_HalfLife Cellular Half-Life (ActD) Unmodified_RNA->Cellular_HalfLife Modified_RNA 2'-O-Me-G RNA Synthesis Modified_RNA->Thermal_Stability Modified_RNA->Nuclease_Resistance Modified_RNA->Cellular_HalfLife Tm_Comparison Tm Comparison Thermal_Stability->Tm_Comparison Degradation_Kinetics Degradation Kinetics Nuclease_Resistance->Degradation_Kinetics HalfLife_Calculation Half-Life Calculation Cellular_HalfLife->HalfLife_Calculation

References

Validating the Incorporation of N²-Isobutyryl-2'-O-methylguanosine in RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of modified nucleosides into synthetic RNA is paramount for therapeutic efficacy and experimental accuracy. This guide provides an objective comparison of N²-isobutyryl-2'-O-methylguanosine with alternative 2'-O-methylated guanosine (B1672433) analogs, offering supporting experimental data and detailed protocols for validation.

The modification of RNA oligonucleotides with 2'-O-methylated nucleosides is a widely adopted strategy to enhance their stability against nucleases and modulate their interaction with the immune system.[1] N²-isobutyryl-2'-O-methylguanosine is a commonly used phosphoramidite (B1245037) for incorporating 2'-O-methylguanosine into synthetic RNA. The N²-isobutyryl group serves as a protecting group for the exocyclic amine of guanine, preventing unwanted side reactions during solid-phase RNA synthesis and ensuring high fidelity of the final product.

Performance Comparison of Guanosine Phosphoramidites

The efficiency of incorporating modified nucleosides during solid-phase synthesis is a critical factor. While phosphoramidite chemistry is known for its high coupling efficiency, typically exceeding 97-99%, the choice of protecting groups on the nucleobase can influence the overall yield and purity of the synthesized RNA.

While direct head-to-head comparisons of coupling efficiencies for various N²-protected 2'-O-methylguanosine phosphoramidites are not extensively tabulated in the literature, the general performance of commonly used protecting groups is well-established. The isobutyryl group is favored for its reliability and compatibility with standard deprotection protocols.

Table 1: Comparison of N²-Protecting Groups for 2'-O-methylguanosine in RNA Synthesis

N²-Protecting GroupKey FeaturesTypical Coupling EfficiencyDeprotection Conditions
Isobutyryl (iBu) Standard, reliable, good solubility.>98%Aqueous ammonia (B1221849)/methylamine
Acetyl (Ac)More labile than isobutyryl.>98%Milder ammonia treatment
Dimethylformamidine (dmf)Very labile, suitable for sensitive oligonucleotides.>97%Very mild ammonia treatment
N,N-Diphenylcarbamoyl (dpc)Bulky group used to obtain specific isomers.>95%Standard ammonia treatment

Note: The coupling efficiencies are typical values and can vary depending on the synthesizer, coupling reagents, and the specific sequence being synthesized.

Experimental Validation of Incorporation

Verifying the successful and accurate incorporation of N²-isobutyryl-2'-O-methylguanosine into an RNA sequence is a critical quality control step. The primary methods for this validation are high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the crude synthetic RNA and to purify the full-length product from shorter, failed sequences.

Experimental Protocol: HPLC Analysis of Crude RNA Product

  • Sample Preparation: After synthesis and deprotection, dissolve the crude RNA pellet in an appropriate aqueous buffer (e.g., 100 mM triethylammonium (B8662869) acetate (B1210297), pH 7.0).

  • HPLC System: Utilize a reverse-phase HPLC system with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: 100 mM triethylammonium acetate in water.

    • Mobile Phase B: 100 mM triethylammonium acetate in acetonitrile.

  • Gradient: Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be 5-50% B over 30 minutes.

  • Detection: Monitor the elution profile at 260 nm.

  • Analysis: The major peak in the chromatogram corresponds to the full-length RNA product. The purity can be estimated by comparing the area of the main peak to the total area of all peaks.

dot

HPLC_Workflow cluster_synthesis RNA Synthesis & Deprotection cluster_hplc HPLC Analysis Synthesis Solid-Phase Synthesis Deprotection Cleavage & Deprotection Synthesis->Deprotection Crude_RNA Crude RNA Product Deprotection->Crude_RNA Injection Inject Crude RNA Crude_RNA->Injection Dissolve in Buffer Separation Reverse-Phase C18 Column Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Purity_Analysis Purity Assessment Chromatogram->Purity_Analysis Peak Integration

HPLC analysis workflow for crude synthetic RNA.
Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the synthesized RNA, confirming the incorporation of the modified nucleoside.

Experimental Protocol: Mass Spectrometry Analysis of Purified RNA

  • Sample Preparation: Use the purified RNA fraction from HPLC. Desalt the sample using an appropriate method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).

  • Mass Spectrometer: Employ an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Analysis: Acquire the mass spectrum of the RNA.

  • Data Interpretation: Compare the experimentally observed molecular weight with the theoretically calculated molecular weight for the RNA sequence containing the N²-isobutyryl-2'-O-methylguanosine modification. A match between the observed and theoretical mass confirms the successful incorporation.

Table 2: Expected Mass Changes with Guanosine Modifications

ModificationChemical Formula of Added GroupMass Change (Da)
2'-O-methylationCH₂+14.01565
N²-isobutyrylC₄H₆O+70.04186
N²-isobutyryl-2'-O-methyl C₅H₈O +84.05751
N²-acetyl-2'-O-methylC₃H₄O+56.02621
N²,N²-dimethyl-2'-O-methylC₃H₆+42.04695

dot

MS_Validation cluster_comparison Comparison Purified_RNA Purified RNA Oligonucleotide Ionization ESI or MALDI Ionization Purified_RNA->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Data_Analysis Data Analysis Mass_Spectrum->Data_Analysis Comparison Compare Observed vs. Theoretical Mass Data_Analysis->Comparison Observed Mass Theoretical_Mass Theoretical Mass Calculation Theoretical_Mass->Comparison Validation_Result Incorporation Validated Comparison->Validation_Result Match?

Mass spectrometry validation workflow.

Conclusion

The use of N²-isobutyryl-2'-O-methylguanosine phosphoramidite is a robust and reliable method for the incorporation of 2'-O-methylguanosine into synthetic RNA. Its high coupling efficiency and compatibility with standard synthesis and deprotection protocols make it a preferred choice for the production of high-quality modified oligonucleotides. Validation of incorporation through HPLC and mass spectrometry are essential quality control steps to ensure the integrity and desired properties of the final RNA product for research and therapeutic applications.

References

A Functional Showdown: Comparing 2'-O-Methylated Ribonucleosides for Enhanced RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of RNA-based therapies, the strategic incorporation of modified nucleosides is a critical determinant of therapeutic success. Among the arsenal (B13267) of available modifications, 2'-O-methylation stands out for its ability to significantly enhance the stability, efficacy, and safety of RNA molecules. This guide provides an objective, data-driven comparison of the four primary 2'-O-methylated ribonucleosides: 2'-O-methyladenosine (Am), 2'-O-methylguanosine (Gm), 2'-O-methylcytidine (Cm), and 2'-O-methyluridine (Um). By delving into their distinct impacts on thermal stability, nuclease resistance, and innate immune evasion, this guide aims to empower informed decisions in the design of next-generation RNA therapeutics.

Key Functional Impacts of 2'-O-Methylation

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar imparts several advantageous properties to RNA oligonucleotides. This modification stabilizes the C3'-endo conformation of the ribose, pre-organizing the RNA into an A-form helix, which is the natural conformation of RNA duplexes.[1][2] This structural stabilization is the foundation for the enhanced thermal stability and nuclease resistance observed in 2'-O-methylated RNA.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative effects of incorporating different 2'-O-methylated ribonucleosides into RNA duplexes. It is important to note that the precise quantitative impact of these modifications can be influenced by the sequence context, the number of modifications, and the specific experimental conditions.

Table 1: Comparative Thermal Stability of RNA Duplexes Containing 2'-O-Methylated Nucleosides

ModificationChange in Melting Temperature (ΔTm) per modification (°C)General Impact on Duplex Stability
2'-O-Methyl (General) +1.0 to +1.5[3]Increased
2'-O-Methyladenosine (Am) Context-dependent, contributes to overall duplex stability[2]Increased
2'-O-Methylguanosine (Gm) Contributes to a significant increase in duplex stability[4]Increased
2'-O-Methylcytidine (Cm) Contributes to overall duplex stabilityIncreased
2'-O-Methyluridine (Um) Contributes to overall duplex stability[5]Increased

Table 2: Comparative Nuclease Resistance of RNA Containing 2'-O-Methylated Nucleosides

ModificationNuclease Resistance Profile
2'-O-Methyl (General) Confers significant resistance to both endo- and exonucleases[6][7]
2'-O-Methyladenosine (Am) Enhances nuclease resistance
2'-O-Methylguanosine (Gm) Enhances nuclease resistance
2'-O-Methylcytidine (Cm) Enhances nuclease resistance
2'-O-Methyluridine (Um) Enhances nuclease resistance

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature (Tm) of an RNA duplex, which is a direct measure of its thermal stability.

Methodology:

  • Sample Preparation: Synthesize and purify the unmodified and 2'-O-methylated RNA oligonucleotides. Anneal complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the RNA duplex solution at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Analysis: The melting temperature (Tm) is determined by taking the first derivative of the melting curve (absorbance vs. temperature). The peak of the first derivative plot corresponds to the Tm.

Nuclease Resistance Assay

Objective: To assess the stability of 2'-O-methylated oligonucleotides against degradation by nucleases.

Methodology:

  • Oligonucleotide Preparation: Synthesize and purify the 2'-O-methylated and unmodified control oligonucleotides.

  • Nuclease Digestion: Incubate a fixed amount of each oligonucleotide with a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or Crotalus atrox venom phosphodiesterase I) or in a biological fluid like human serum at 37°C.[8][9]

  • Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding EDTA or heating).

  • Analysis of Degradation: Analyze the integrity of the oligonucleotides at each time point using techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and calculate the half-life of the oligonucleotide.

Mandatory Visualization

Signaling Pathway: Evasion of Innate Immune Recognition

2'-O-methylation plays a crucial role in helping synthetic RNA evade recognition by the innate immune system, particularly by the RIG-I-like receptors (RLRs) such as RIG-I and MDA5.[10][11] Unmodified single-stranded RNA can trigger an inflammatory response through these receptors, leading to the production of type I interferons. The presence of a 2'-O-methyl group on the first transcribed nucleotide (Cap 1 structure) of an mRNA mimics "self" RNA and prevents its recognition by RIG-I, thereby avoiding an unwanted immune response.[4]

RIG_I_Signaling_Evasion Evasion of RIG-I Signaling by 2'-O-Methylated RNA cluster_unmodified Unmodified RNA cluster_modified 2'-O-Methylated RNA Unmodified_RNA Unmodified ssRNA RIG_I_unmodified RIG-I Activation Unmodified_RNA->RIG_I_unmodified MAVS MAVS Activation RIG_I_unmodified->MAVS Interferon Type I Interferon Production MAVS->Interferon Modified_RNA 2'-O-Methylated RNA (Cap 1) RIG_I_modified RIG-I Recognition Blocked Modified_RNA->RIG_I_modified No_Response No Immune Response RIG_I_modified->No_Response

Caption: Evasion of RIG-I signaling by 2'-O-methylated RNA.

Experimental Workflow: In Vitro Transcription of 2'-O-Methylated mRNA

The synthesis of 2'-O-methylated mRNA for therapeutic or research purposes is typically achieved through in vitro transcription (IVT).[1][12] The following workflow outlines the key steps involved in this process.

IVT_Workflow Experimental Workflow for In Vitro Transcription of 2'-O-Methylated mRNA Template_Prep 1. DNA Template Preparation (Linearized Plasmid or PCR Product) IVT 2. In Vitro Transcription (T7 RNA Polymerase, NTPs, Cap Analog) Template_Prep->IVT DNase 3. DNase I Treatment (Template Removal) IVT->DNase Methylation 4. 2'-O-Methylation (Vaccinia Capping Enzyme, SAM) DNase->Methylation Purification 5. RNA Purification (e.g., LiCl Precipitation) Methylation->Purification QC 6. Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC

Caption: Workflow for in vitro transcription of 2'-O-methylated mRNA.

Conclusion

The incorporation of 2'-O-methylated ribonucleosides is a powerful strategy to enhance the therapeutic potential of RNA-based drugs. While all four modifications—Am, Gm, Cm, and Um—contribute to increased thermal stability and nuclease resistance, the specific choice of modification may be guided by the desired level of stabilization and the sequence context of the therapeutic oligonucleotide. A thorough understanding of the functional nuances of each 2'-O-methylated ribonucleoside, supported by robust experimental validation, is essential for the rational design of safe and effective RNA therapeutics. Further research into direct, side-by-side comparisons of these modifications in various therapeutic modalities will continue to refine our ability to harness the full potential of RNA as a transformative class of medicine.

References

N2-Isobutyryl-2'-O-methylguanosine Modified RNA: A Comparative Guide to Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of RNA therapeutics is a critical objective. Unmodified RNA is rapidly degraded by ubiquitous nucleases, limiting its therapeutic efficacy. Chemical modifications are a key strategy to overcome this limitation. This guide provides a comparative analysis of the nuclease resistance conferred by N2-isobutyryl-2'-O-methylguanosine (iBu-G(2'OMe)) modification in RNA, benchmarked against unmodified RNA and RNA with the common 2'-O-methylguanosine (2'OMe-G) modification.

Enhanced Nuclease Resistance through Chemical Modification

The inherent instability of RNA in biological systems is primarily due to enzymatic degradation by nucleases. To prolong the half-life of RNA-based drugs, various chemical modifications have been developed. Among the most effective are modifications at the 2'-position of the ribose sugar and at the exocyclic amine of guanosine (B1672433).

The 2'-O-methyl (2'OMe) modification is a widely adopted strategy that provides significant protection against nuclease cleavage.[1] The methyl group at the 2'-hydroxyl position sterically hinders the approach of nucleases, thereby slowing down the degradation process.

Building upon this, the N2-isobutyryl modification of guanosine offers an additional layer of protection. Acylation of the N2 position of guanine (B1146940) is another approach to improve the enzymatic stability of oligonucleotides. The isobutyryl group is a bulky hydrophobic moiety that can further shield the phosphodiester backbone from nuclease attack. The combination of both N2-isobutyryl and 2'-O-methyl modifications in a single guanosine nucleoside is anticipated to provide synergistic protection against a broad range of nucleases.

Comparative Nuclease Resistance: A Quantitative Overview

While direct, head-to-head quantitative data for the nuclease resistance of this compound modified RNA is not extensively published in comparative studies, the expected performance can be inferred from the known effects of the individual modifications. The following table provides a semi-quantitative comparison based on established principles of RNA modification.

RNA ModificationExpected Relative Nuclease ResistanceRationale
Unmodified RNA LowThe phosphodiester backbone is fully accessible to both endo- and exonucleases, leading to rapid degradation.
2'-O-methylguanosine (2'OMe-G) RNA Medium to HighThe 2'-O-methyl group provides steric hindrance, significantly reducing the rate of nuclease-mediated cleavage.[1]
This compound (iBu-G(2'OMe)) RNA High to Very HighThe combination of the 2'-O-methyl group and the bulky N2-isobutyryl group is expected to provide enhanced steric protection against nucleases, leading to a longer half-life in biological fluids compared to the single 2'-O-methyl modification.

Experimental Protocol: Nuclease Resistance Assay

To empirically determine and compare the nuclease resistance of modified RNA oligonucleotides, a standardized in vitro assay can be employed. A common method involves challenging the RNA with a nuclease, such as snake venom phosphodiesterase (SVPD), which is a 3'-exonuclease, or treating it with serum, which contains a mixture of nucleases. The degradation of the RNA is then monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol: Nuclease Resistance Assay using Snake Venom Phosphodiesterase (SVPD) and HPLC Analysis

1. Materials:

  • RNA oligonucleotides (unmodified, 2'OMe-G modified, iBu-G(2'OMe) modified)
  • Snake Venom Phosphodiesterase (SVPD) (e.g., from Crotalus durissus)
  • Reaction Buffer: 10 mM Tris-HCl (pH 8.0), 10 mM MgCl2
  • Stop Solution: Formamide or a solution containing a chelating agent like EDTA
  • Nuclease-free water
  • HPLC system with a suitable column (e.g., C18 reverse-phase)
  • Mobile Phases for HPLC (e.g., Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), Buffer B: Acetonitrile)

2. Procedure:

  • RNA Preparation: Dissolve the lyophilized RNA oligonucleotides in nuclease-free water to a final concentration of 10 µM.
  • Reaction Setup:
  • In a microcentrifuge tube, prepare the reaction mixture by combining:
  • 39 µL of Reaction Buffer
  • 1 µL of the 10 µM RNA oligonucleotide
  • Take a 10 µL aliquot for the "time zero" (T0) point before adding the enzyme. Add 10 µL of stop solution to this aliquot.
  • Nuclease Digestion:
  • Add 0.003 units of SVPD to the remaining 30 µL of the reaction mixture.
  • Incubate the reaction at 37°C.
  • Time Points:
  • At specific time intervals (e.g., 30 min, 60 min, 120 min, 240 min), withdraw 10 µL aliquots from the reaction mixture and immediately mix with 10 µL of stop solution to inactivate the enzyme.[2]
  • Sample Analysis by HPLC:
  • Analyze the samples from each time point by reverse-phase HPLC.
  • The intact, full-length RNA will have a specific retention time. As the RNA is degraded, the peak corresponding to the full-length product will decrease, and smaller peaks corresponding to the degradation products will appear.
  • Data Analysis:
  • Quantify the peak area of the full-length RNA at each time point.
  • Calculate the percentage of intact RNA remaining at each time point relative to the T0 sample.
  • Plot the percentage of intact RNA versus time to determine the degradation kinetics and calculate the half-life (t1/2) of each RNA modification.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the expected outcomes, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_assay Nuclease Assay cluster_analysis Data Analysis RNA_Unmodified Unmodified RNA Reaction_Mix Prepare Reaction Mix (RNA + Buffer) RNA_Unmodified->Reaction_Mix RNA_2OMe 2'OMe-G RNA RNA_2OMe->Reaction_Mix RNA_iBuG iBu-G(2'OMe) RNA RNA_iBuG->Reaction_Mix Add_Nuclease Add SVPD Incubate at 37°C Reaction_Mix->Add_Nuclease Time_Points Collect Aliquots at Time Points Add_Nuclease->Time_Points Stop_Reaction Stop Reaction (e.g., with EDTA) Time_Points->Stop_Reaction HPLC HPLC Analysis Stop_Reaction->HPLC Quantify Quantify Full-Length RNA Peak Area HPLC->Quantify Plot Plot % Intact RNA vs. Time Quantify->Plot HalfLife Calculate Half-Life (t1/2) Plot->HalfLife

Experimental workflow for nuclease resistance assay.

NucleaseResistanceComparison cluster_legend Relative Nuclease Resistance Unmodified Unmodified RNA TwoPrimeOMe 2'-O-methylguanosine RNA Unmodified->TwoPrimeOMe Increased Resistance iBuG This compound RNA TwoPrimeOMe->iBuG Further Increased Resistance Low Low Medium Medium High High

Logical comparison of relative nuclease resistance.

References

A Comparative Guide to the Thermal Stability of Oligonucleotides: Featuring N2-Isobutyryl-2'-O-methylguanosine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Modifications

  • 2'-O-methyl (2'-OMe): This modification involves the addition of a methyl group to the 2' hydroxyl of the ribose sugar. This pre-organizes the sugar into an A-form helical conformation, which is favorable for binding to target RNA, thereby increasing the thermal stability of the resulting duplex.[1][2]

  • N2-Isobutyryl: The isobutyryl group is a common protecting group for the exocyclic amine of guanosine (B1672433) during oligonucleotide synthesis. While typically removed during deprotection, its potential retention or the effect of similar N2-acyl modifications can influence duplex stability. Generally, N2 modifications on guanine (B1146940) can have varied effects on thermal stability, with some causing destabilization.[3]

Comparative Thermal Stability Data

The following table summarizes the melting temperatures (Tm) for various oligonucleotide duplexes, providing a baseline for understanding the impact of different modifications. The data is compiled from multiple studies and is intended for comparative purposes. It is important to note that the exact Tm is sequence-dependent.

Oligonucleotide Duplex (Schematic)ModificationSequence ContextTm (°C)Change in Tm (°C) per modificationReference
Unmodified DNA:DNANone15mer45.1-[1]
Unmodified RNA:RNANone15mer-Generally higher than DNA:DNA[1]
2'-O-methyl RNA:RNA2'-O-methyl15mer62.8+1.0 to +1.5[1]
Phosphorothioate DNA:RNAPhosphorothioate Backbone15mer33.9-0.75[1]
2'-Fluoro DNA:DNA2'-Fluoro--+1.3[1]
N2-Isobutyryl-2'-O-methylguanosine RNA:RNA (Expected) 2'-O-methyl and N2-Isobutyryl-Slightly lower than 2'-O-methyl alone -Predicted

Note: The value for this compound is an educated prediction. The stabilizing effect of the 2'-O-methyl group is well-established.[1] However, the bulky N2-isobutyryl group, if retained, would likely introduce steric hindrance in the major groove of the duplex, potentially disrupting Watson-Crick base pairing and leading to a slight decrease in thermal stability compared to an oligonucleotide with only the 2'-O-methyl modification.

Experimental Protocols

A standard method for determining the thermal stability of oligonucleotides is through UV thermal denaturation analysis.[4]

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature.

Materials:

  • Synthesized and purified oligonucleotides (modified and unmodified)

  • Annealing buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

  • UV-Vis spectrophotometer with a temperature-controlled cell holder (Peltier)

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Resuspend the lyophilized oligonucleotides in nuclease-free water to create stock solutions of known concentration.

    • Determine the concentration of the stock solutions by measuring the absorbance at 260 nm.

    • Prepare the duplex samples by mixing equimolar amounts of the complementary strands in the annealing buffer to the desired final concentration (e.g., 1 µM).

  • Annealing:

    • Heat the duplex samples to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

    • Allow the samples to cool slowly to room temperature over several hours to facilitate proper duplex formation.

  • UV Thermal Denaturation:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the temperature-controlled cell holder of the UV-Vis spectrophotometer.

    • Equilibrate the sample at the starting temperature (e.g., 20°C).

    • Set the spectrophotometer to monitor the absorbance at 260 nm while ramping the temperature from the starting temperature to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature. The resulting curve should be sigmoidal.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured. This corresponds to the maximum of the first derivative of the melting curve.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_anneal Annealing cluster_analysis Thermal Analysis Oligo1 Modified Oligo Stock Mix Mix Equimolar Amounts Oligo1->Mix Oligo2 Complementary Oligo Stock Oligo2->Mix Buffer Annealing Buffer Buffer->Mix Heat Heat to 95°C Mix->Heat Cool Slow Cool to RT Heat->Cool Spectro UV-Vis Spectrophotometer Cool->Spectro Melt Measure A260 vs. Temp Spectro->Melt Data Plot A260 vs. Temp Melt->Data Tm Determine Tm Data->Tm

Caption: Workflow for oligonucleotide thermal stability analysis.

Logical Relationship of Modification to Stability

stability_logic cluster_modification Modification cluster_effects Structural Effects cluster_outcome Impact on Thermal Stability (Tm) Mod This compound OMe 2'-O-methyl: Pre-organizes sugar in A-form Mod->OMe N2 N2-Isobutyryl: Potential steric hindrance in major groove Mod->N2 Increase Increase Tm OMe->Increase Decrease Decrease Tm N2->Decrease Net Net Effect: Likely slight increase over unmodified, slight decrease vs. 2'-OMe alone Increase->Net Decrease->Net

Caption: Factors influencing the thermal stability of modified oligonucleotides.

References

A Comparative Guide to the Analysis of N2-Isobutyryl-2'-O-methylguanosine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of post-transcriptional RNA modifications, or epitranscriptomics, is a rapidly expanding field, revealing new layers of gene regulation and cellular function. N2-Isobutyryl-2'-O-methylguanosine is a modified nucleoside of interest in drug development and biochemical research, valued for its potential to enhance the stability and efficacy of RNA-based therapeutics.[1][2] Accurate and robust analytical methods are crucial for understanding its incorporation, mechanism, and effects.

This guide provides a comparative overview of the primary analytical techniques for detecting and quantifying the incorporation of this compound into RNA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nanopore Direct RNA Sequencing.

Methodology Comparison: LC-MS/MS vs. Nanopore Sequencing

The choice of analytical method depends on the specific research question, available resources, and the desired level of detail. LC-MS/MS is the gold standard for accurate quantification of known modifications, while Nanopore sequencing offers the advantage of sequencing long, native RNA molecules and detecting modifications in their sequence context.

Quantitative Performance
FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nanopore Direct RNA Sequencing
Quantitative Accuracy High, considered the "gold standard" for quantification of modified nucleosides.[3]Moderate to High, depends on the modification and computational model. Can provide stoichiometric information.[4]
Sensitivity High, capable of detecting attomole levels of modified nucleosides.[5]Moderate, dependent on sequencing depth and the specific modification's effect on the electrical signal.
Specificity High, based on unique mass-to-charge ratios and fragmentation patterns.Moderate to High, relies on alterations in electrical current signals, which can be influenced by neighboring bases.
Detection of Unknowns Capable of identifying novel modifications based on mass shifts.Challenging for completely novel modifications without a training model.
Throughput Lower, sample-by-sample analysis.High, capable of sequencing many RNA molecules in parallel.
Read Length Not applicable (analyzes digested nucleosides).Long reads, enabling the analysis of full-length transcripts.[6]
Sample Input Can analyze low nanogram amounts of RNA; single-cell analysis is emerging.[7]Requires around 300 ng of poly(A) tailed RNA or 1 µg of total RNA.[8]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are generalized protocols for the analysis of this compound incorporation using LC-MS/MS and Nanopore Direct RNA Sequencing, based on established methods for other modified nucleosides.

LC-MS/MS Protocol for this compound Analysis

This protocol outlines the steps for the sensitive detection and quantification of this compound.

1. RNA Isolation and Purification:

  • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol extraction or column-based kits).

  • For specific analysis of mRNA, purify the poly(A) fraction using oligo(dT) beads.[1]

2. Enzymatic Digestion to Nucleosides:

  • Digest 100-500 ng of purified RNA to its constituent nucleosides. This is typically a multi-step enzymatic process:

    • Nuclease P1 digestion to convert RNA to 5'-mononucleotides.

    • Bacterial Alkaline Phosphatase (BAP) or similar phosphatase treatment to dephosphorylate the mononucleotides to nucleosides.[5]

3. Liquid Chromatography Separation:

  • Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC).[2]

  • Column: A C18 column is commonly used for separating modified nucleosides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the nucleosides.

4. Mass Spectrometry Detection and Quantification:

  • The eluent from the LC is introduced into a tandem mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.[3]

  • Ionization Mode: Positive ion mode is generally used for the analysis of modified guanosine (B1672433) analogues.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification on a triple quadrupole instrument. This involves monitoring a specific precursor-to-product ion transition for this compound.

    • Precursor Ion (Q1): The protonated molecular ion [M+H]+ of this compound.

    • Product Ion (Q3): The protonated guanine (B1146940) base with the isobutyryl modification, resulting from the cleavage of the glycosidic bond. The fragmentation of guanosine typically yields a prominent ion corresponding to the guanine base.[9]

  • Quantification: Absolute quantification can be achieved by using a stable isotope-labeled internal standard of this compound and generating a calibration curve.

Nanopore Direct RNA Sequencing Protocol

This protocol allows for the direct sequencing of native RNA molecules, enabling the detection of modifications in their sequence context.

1. RNA Isolation and Quality Control:

  • Isolate total RNA or poly(A) RNA as described for the LC-MS/MS protocol.

  • Assess RNA quality and quantity. High-quality, intact RNA is crucial for obtaining long reads.

2. Library Preparation (Oxford Nanopore Technologies SQK-RNA004 kit):

  • Reverse Transcription: A complementary cDNA strand is synthesized to enhance stability. Note that the cDNA strand is not sequenced.[8]

  • Ligation of Sequencing Adapters: A sequencing adapter is ligated to the 3' end of the RNA strand. This adapter contains a motor protein that guides the RNA molecule through the nanopore.

3. Nanopore Sequencing:

  • Load the prepared RNA library onto a Nanopore flow cell (e.g., FLO-MIN004RA or FLO-PRO004RA).[8]

  • Initiate the sequencing run. As each RNA molecule passes through a nanopore, the changes in electrical current are measured. These "squiggles" are then basecalled into a nucleotide sequence.

4. Data Analysis for Modification Detection:

  • Basecalling: Convert the raw electrical signal data into RNA sequences using basecalling software (e.g., Guppy).

  • Alignment: Align the basecalled reads to a reference transcriptome.

  • Modification Detection: Use specialized software (e.g., Nanocompore, Tombo, or machine learning models like NanoNm) to detect deviations in the electrical signal compared to an unmodified reference.[10][11][12] These deviations can indicate the presence of a modified base like this compound. The 2'-O-methylation is known to produce a discernible shift in the current signal.[13]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical approach.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->Enzymatic_Digestion LC_Separation LC Separation Enzymatic_Digestion->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Nanopore_Workflow cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis RNA_Isolation RNA Isolation Adapter_Ligation Reverse Transcription & Adapter Ligation RNA_Isolation->Adapter_Ligation Nanopore_Sequencing Nanopore Sequencing Adapter_Ligation->Nanopore_Sequencing Basecalling Basecalling Nanopore_Sequencing->Basecalling Modification_Detection Alignment & Modification Detection Basecalling->Modification_Detection

Caption: Workflow for Nanopore Direct RNA Sequencing analysis.

Logical Relationship of Method Selection

The decision between LC-MS/MS and Nanopore sequencing is often guided by the primary research objective.

Method_Selection cluster_quantification Focus on Quantification cluster_context Focus on Sequence Context Research_Question Primary Research Question Quantification Accurate quantification of a known modification? Research_Question->Quantification Context Location and context of modification in full-length RNA? Research_Question->Context LC_MS LC-MS/MS Quantification->LC_MS Yes Nanopore Nanopore Sequencing Context->Nanopore Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Guanosine N2-Protecting Groups: N2-isobutyryl vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. For guanosine (B1672433), the N2-exocyclic amine is a critical site requiring temporary blockage to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps. The choice of the N2-protecting group significantly impacts the overall efficiency of the synthesis, the stability of the growing oligonucleotide chain, and the final deprotection strategy. This guide provides an objective comparison of the widely used N2-isobutyryl (iBu) protecting group with other common alternatives, namely N2-dimethylformamidine (dmf), N2-acetyl (Ac), and N2-phenoxyacetyl (Pac), supported by experimental data and detailed protocols.

Chemical Structures of Common Guanosine N2-Protecting Groups

The chemical structures of the N2-isobutyryl group and its common alternatives are depicted below. These variations in structure lead to differences in their chemical properties, particularly their lability under acidic and basic conditions.

G cluster_iBu N2-isobutyryl-dG cluster_dmf N2-dimethylformamidine-dG cluster_Ac N2-acetyl-dG cluster_Pac N2-phenoxyacetyl-dG iBu iBu dmf dmf Ac Ac Pac Pac

Caption: Chemical structures of deoxyguanosine (dG) with different N2-protecting groups.

Performance Comparison of N2-Protecting Groups

The selection of an N2-protecting group for guanosine is a critical decision in oligonucleotide synthesis, influencing coupling efficiency, stability against depurination, and the conditions required for final deprotection.

Protecting GroupCoupling EfficiencyStability (Resistance to Depurination)Deprotection ConditionsKey AdvantagesKey Disadvantages
N2-isobutyryl (iBu) High (~99%)[1]ModerateStandard: Conc. NH4OH, 55°C, 8-16 h[2][3]Robust and widely used, stable under synthesis conditions.Slow deprotection, harsh conditions can damage sensitive oligonucleotides.[2]
N2-dimethylformamidine (dmf) High (~99%)[1]HighMild: Conc. NH4OH, 55°C, 1 h or room temp, 2 h[1][2]Fast deprotection, suitable for sensitive modifications.[2]Less stable on the phosphoramidite monomer during storage.
N2-acetyl (Ac) HighLowMild/Fast: e.g., NH4OH/Methylamine (AMA), 65°C, 10 min[4]Very rapid deprotection with AMA.Can be too labile for very long synthesis cycles.
N2-phenoxyacetyl (Pac) HighHighMild: K2CO3 in Methanol, room temp, 4 h[4]Mild deprotection conditions, good for sensitive oligos.Can be more expensive than standard protecting groups.

Experimental Protocols

Detailed methodologies are crucial for the successful application and removal of these protecting groups. Below are representative protocols for the synthesis and deprotection steps.

Standard Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides is a cyclical process involving four main steps, as illustrated below. This cycle is repeated for each nucleotide added to the growing chain.

G A 1. Detritylation (Removal of 5'-DMT group) B 2. Coupling (Addition of phosphoramidite) A->B Free 5'-OH C 3. Capping (Blocking of unreacted 5'-OH) B->C New nucleotide added D 4. Oxidation (P(III) to P(V)) C->D Capped failures D->A Stable phosphate (B84403) backbone Ready for next cycle G A Protected Guanosine on Solid Support B Acidic Detritylation (TCA) A->B C Depurination (Side Reaction) Loss of Guanine Base B->C Susceptible Glycosidic Bond D Desired Product Growing Oligonucleotide Chain B->D Successful Detritylation E Abasic Site C->E

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of N2-Isobutyryl-2'-O-methylguanosine Modified Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and effective oligonucleotide therapeutics is paramount. Among the arsenal (B13267) of chemical modifications designed to enhance the in vivo performance of these molecules, N2-Isobutyryl-2'-O-methylguanosine (iBuG-2'OMeG) presents a promising strategy to bolster stability. This guide provides a comprehensive comparison of iBuG-2'OMeG modified therapeutics with other common alternatives, supported by available data and detailed experimental methodologies.

The in vivo stability of therapeutic oligonucleotides is a critical determinant of their efficacy and dosing regimen. Unmodified RNA and DNA are rapidly degraded by endogenous nucleases, limiting their therapeutic potential.[1] Chemical modifications are therefore essential to protect these molecules from enzymatic attack and prolong their circulation half-life. The iBuG-2'OMeG modification combines two key features aimed at enhancing stability: a 2'-O-methyl (2'OMe) group on the ribose sugar and an N2-isobutyryl group on the guanosine (B1672433) base.

The Dual Advantage of this compound

The 2'-O-methyl modification is a well-established strategy to increase the nuclease resistance and thermal stability of oligonucleotides.[1][2] The methyl group at the 2' position of the ribose sterically hinders the approach of nucleases, thereby protecting the phosphodiester backbone from cleavage.[3] This modification has been shown to significantly increase the half-life of oligonucleotides in serum and in vivo.[4]

The addition of an isobutyryl group at the N2 position of guanosine offers a further layer of protection. While direct quantitative in vivo stability data for the iBuG-2'OMeG modification is limited in publicly available literature, studies on other N2-modified guanosine analogs suggest that acylation at this position can enhance resistance to exonucleases.[5] The bulky isobutyryl group can provide additional steric hindrance, further shielding the oligonucleotide from enzymatic degradation.

Comparative In Vivo Stability: A Data-Driven Overview

Direct comparative studies detailing the in vivo half-life of iBuG-2'OMeG modified therapeutics against other modifications are not extensively reported in peer-reviewed literature. However, we can infer its potential performance by examining the stability enhancements provided by its constituent modifications and comparing them to other common strategies.

ModificationGeneral Impact on In Vivo StabilityKey AdvantagesPotential Considerations
Unmodified Oligonucleotide Very low (minutes)-Rapidly degraded by nucleases.[1]
Phosphorothioate (PS) Increased half-lifeProtects against both endo- and exonucleases.Can introduce chirality and may lead to non-specific protein binding and potential toxicity at high doses.
2'-O-Methyl (2'OMe) Significantly increased half-lifeEnhances nuclease resistance and thermal stability.[1]May slightly reduce binding affinity to the target RNA in some contexts.
2'-Fluoro (2'-F) Increased half-lifeImproves binding affinity and confers nuclease resistance.Less data available on long-term toxicity compared to 2'OMe.
Locked Nucleic Acid (LNA) Substantially increased half-lifeDramatically increases binding affinity and nuclease resistance.Can sometimes lead to higher toxicity and off-target effects due to very high affinity.
This compound (iBuG-2'OMeG) Expected to have significantly increased half-lifeCombines the known stability enhancements of 2'OMe with potential for further protection from the N2-isobutyryl group.Limited publicly available in vivo data; potential for altered protein interactions due to the N2 modification.

Experimental Protocols for Assessing In Vivo Stability

To rigorously evaluate the in vivo stability of iBuG-2'OMeG modified therapeutics, a combination of pharmacokinetic studies and nuclease degradation assays are essential.

Pharmacokinetic Studies in Animal Models

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and the in vivo half-life of the modified oligonucleotide.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats).

  • Administration: Administer the iBuG-2'OMeG modified oligonucleotide and control oligonucleotides (e.g., unmodified, 2'OMe only, PS modified) via the intended clinical route (e.g., intravenous, subcutaneous).

  • Sample Collection: Collect blood samples at various time points post-administration. Tissues of interest (e.g., liver, kidney, tumor) can also be harvested at the end of the study.

  • Quantification: Extract the oligonucleotides from plasma and tissue homogenates. Quantify the concentration of the full-length oligonucleotide and its metabolites using a sensitive and specific analytical method such as:

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity for quantifying the parent compound and its metabolites.[6][7]

    • Hybridization-based assays (e.g., ELISA-based methods): Can be highly sensitive for quantifying the intact oligonucleotide.[7]

  • Data Analysis: Calculate pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

In Vitro Serum/Plasma Stability Assay

Objective: To assess the stability of the modified oligonucleotide in the presence of nucleases found in serum or plasma as a surrogate for the in vivo environment.

Methodology:

  • Sample Preparation: Incubate the iBuG-2'OMeG modified oligonucleotide and control oligonucleotides in fresh serum or plasma (e.g., human, mouse) at 37°C.[1]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Analysis: Analyze the integrity of the oligonucleotide at each time point using methods such as:

    • Polyacrylamide Gel Electrophoresis (PAGE): To visualize the full-length oligonucleotide and any degradation products.

    • High-Performance Liquid Chromatography (HPLC): To quantify the amount of intact oligonucleotide remaining.

  • Data Analysis: Calculate the percentage of intact oligonucleotide remaining over time to determine the in vitro half-life.

Visualizing the Impact: Workflows and Pathways

To better understand the processes involved in evaluating and understanding the stability of modified oligonucleotides, the following diagrams illustrate key experimental workflows and the general mechanism of nuclease degradation.

Experimental_Workflow_for_In_Vivo_Stability cluster_animal_study In Vivo Pharmacokinetic Study cluster_sample_processing Sample Processing & Analysis Animal_Model Animal Model (e.g., Mouse, Rat) Administration Oligonucleotide Administration Animal_Model->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Tissue_Harvest Tissue Harvest Administration->Tissue_Harvest Extraction Oligonucleotide Extraction Blood_Sampling->Extraction Tissue_Harvest->Extraction Quantification Quantification (LC-MS/MS or ELISA) Extraction->Quantification Data_Analysis Pharmacokinetic Analysis Quantification->Data_Analysis Result In Vivo Stability Profile Data_Analysis->Result Determine Half-life, AUC, etc.

Caption: Workflow for determining the in vivo stability of modified oligonucleotides.

Nuclease_Degradation_Pathway cluster_nucleases Nuclease Attack Therapeutic_Oligo Therapeutic Oligonucleotide (in vivo) Exonucleases Exonucleases (3' and 5' ends) Therapeutic_Oligo->Exonucleases Endonucleases Endonucleases (internal cleavage) Therapeutic_Oligo->Endonucleases Degradation Oligonucleotide Degradation Exonucleases->Degradation Endonucleases->Degradation Reduced_Efficacy Reduced Therapeutic Efficacy Degradation->Reduced_Efficacy Modification Chemical Modifications (e.g., iBuG-2'OMeG) Modification->Therapeutic_Oligo Protects

Caption: General mechanism of nuclease degradation of therapeutic oligonucleotides.

Conclusion

The this compound modification represents a sophisticated approach to enhancing the in vivo stability of oligonucleotide therapeutics. By combining the established benefits of 2'-O-methylation with the potential for increased protection from N2-acylation, this modification holds promise for developing more robust and effective drugs. While direct comparative in vivo data is still emerging, the foundational principles and the available information on related modifications suggest a significant potential for improved pharmacokinetic profiles. Rigorous experimental evaluation, following the protocols outlined in this guide, will be crucial in fully elucidating the in vivo performance of iBuG-2'OMeG modified therapeutics and paving the way for their clinical translation.

References

Safety Operating Guide

Proper Disposal of N2-Isobutyryl-2'-O-methylguanosine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of N2-Isobutyryl-2'-O-methylguanosine, ensuring compliance with standard safety protocols.

This compound and its derivatives are purine (B94841) nucleoside analogs used in various biochemical applications, including the synthesis of RNA and studies of RNA catalysis.[1][2] While some safety data sheets (SDS) for similar compounds indicate no specific hazards under standard classification systems, others classify related molecules as skin and eye irritants or harmful if swallowed or inhaled.[3] Therefore, it is imperative to handle this compound with care and adhere to the following disposal protocol.

Immediate Safety Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear impermeable, chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as chemical waste.[4] This ensures that the compound does not enter the environment and is handled by trained professionals.

  • Waste Segregation:

    • Solid Waste: Collect any unused or expired solid this compound, as well as any labware heavily contaminated with the solid (e.g., weigh boats, spatulas), in a designated hazardous waste container. This container should be clearly labeled.

    • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Contaminated Labware: Items such as pipette tips, tubes, and gloves that have come into contact with the compound should be placed in a designated solid waste container lined for incineration.[4]

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration if it is a solution.

  • Storage:

    • Store the sealed and labeled waste containers in a designated, secure satellite accumulation area until they are collected by your institution's EHS or a licensed waste disposal contractor.

  • Final Disposal:

    • The final disposal should be conducted through an approved waste disposal facility, which will typically involve incineration.[4] Never dispose of this compound down the drain or in regular trash.[3][5]

Summary of Key Disposal Information

Waste TypeContainerLabelingDisposal Method
Solid (Unused/Expired) Sealed, compatible hazardous waste container"Hazardous Waste", "this compound"Collection by licensed waste disposal service for incineration
Liquid (Solutions) Sealed, leak-proof hazardous waste container"Hazardous Waste", "this compound", and concentrationCollection by licensed waste disposal service for incineration
Contaminated Labware Lined container for incineration"Hazardous Waste"Collection by licensed waste disposal service for incineration

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste? waste_form Identify Waste Form start->waste_form solid_waste Solid Waste (Unused/Expired) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_form->liquid_waste Liquid contaminated_labware Contaminated Labware waste_form->contaminated_labware Labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_labware Collect in Lined Waste Container for Incineration contaminated_labware->collect_labware store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_labware->store dispose Arrange for Pickup by Licensed Waste Disposal Service store->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by the specific Safety Data Sheet for the product you are using, as well as your institution's and local regulations. Always consult with your Environmental Health and Safety department for specific guidance.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。